Product packaging for 2-chloro-N-methylbenzenesulfonamide(Cat. No.:CAS No. 17260-67-2)

2-chloro-N-methylbenzenesulfonamide

Cat. No.: B107975
CAS No.: 17260-67-2
M. Wt: 205.66 g/mol
InChI Key: OSFAUZAAZLLTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-N-methylbenzenesulfonamide (CAS 17260-67-2) is a synthetic organic compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol. This benzenesulfonamide derivative is a solid with a melting point of 94-96 °C and is a key chemical building block in medicinal chemistry research and development. Benzenesulfonamide derivatives are a prominent class of compounds in drug discovery due to their wide spectrum of pharmacological activities. They are extensively investigated as core scaffolds for developing novel therapeutic agents. Specifically, research indicates that sulfonamide compounds demonstrate significant potential as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, including triple-negative breast cancer, making them promising candidates for anticancer research . Furthermore, studies show that inhibiting carbonic anhydrases present in bacteria can interfere with bacterial growth and biofilm formation, positioning benzenesulfonamide derivatives as valuable tools for exploring new antimicrobial and anti-biofilm agents . Beyond these areas, the benzenesulfonamide core is a critical intermediate in synthesizing more complex molecules for various other biochemical applications . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2S B107975 2-chloro-N-methylbenzenesulfonamide CAS No. 17260-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFAUZAAZLLTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429165
Record name 2-chloro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17260-67-2
Record name 2-chloro-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds with significant importance in medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data and analogous information from structurally related compounds. Due to the limited publicly available data for this specific molecule, some properties are inferred from well-characterized related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of benzenesulfonamide derivatives.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-chlorobenzenesulfonamide[1]N-methylbenzenesulfonamide[2]
CAS Number 17260-67-2[3][4]6961-82-65183-78-8
Molecular Formula C₇H₈ClNO₂S[3][4]C₆H₆ClNO₂SC₇H₉NO₂S
Molecular Weight 205.66 g/mol [3]191.64 g/mol 171.22 g/mol
Melting Point Not available189-193 °C31 °C
Boiling Point Not availableNot available165-170 °C (at 30 Torr)
Solubility Not availableNot availableSoluble in water
Purity >95%[4]98%Not specified

Spectroscopic Properties

Detailed spectroscopic data for this compound are not available. However, the expected spectral characteristics can be inferred from the known properties of its constituent functional groups.

Table 2: Expected Spectroscopic Characteristics

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (multiplet, ~7.5-8.0 ppm), N-H proton (singlet, variable shift), and N-methyl protons (singlet, ~2.5-3.0 ppm).
¹³C NMR Aromatic carbons (~125-140 ppm) and N-methyl carbon (~30-35 ppm).
IR Spectroscopy N-H stretch (~3300 cm⁻¹), C-H aromatic stretch (~3100-3000 cm⁻¹), C-H aliphatic stretch (~3000-2850 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), and S=O stretch (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹).[5]
Mass Spectrometry Molecular ion peak (M⁺) is expected. Common fragmentation patterns for arylsulfonamides include the loss of SO₂ (64 Da). The presence of a chlorine atom would result in a characteristic M+2 isotopic pattern in a roughly 3:1 ratio.[6]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and reliable method can be adapted from the synthesis of analogous N-alkyl and N-acyl benzenesulfonamides.[7][8][9]

Proposed Synthesis of this compound

This protocol is based on the reaction of 2-chlorobenzenesulfonyl chloride with methylamine.

Materials:

  • 2-chlorobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • An inert organic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

  • A base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for workup)

  • Deionized water

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-chlorobenzenesulfonyl chloride in an appropriate volume of an inert organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Amine Addition: Slowly add a stoichiometric equivalent of methylamine solution to the stirred, cooled solution of the sulfonyl chloride. If using methylamine gas, it can be bubbled through the solution. To neutralize the HCl byproduct, a base such as triethylamine can be added to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by determining its melting point.

Diagrams

Logical Relationship of Related Compounds

The following diagram illustrates the structural relationships between this compound and the related compounds for which data has been presented. This visualization helps in understanding the basis for the inferred properties of the target compound.

G Structural Relationships Target This compound (Target Compound) Parent1 2-chlorobenzenesulfonamide Target->Parent1 Removal of N-methyl group Parent2 N-methylbenzenesulfonamide Target->Parent2 Removal of 2-chloro group Precursor 2-chlorobenzenesulfonyl chloride Precursor->Target + Methylamine Precursor->Parent1 + Ammonia Amine Methylamine Amine->Target + 2-chlorobenzenesulfonyl chloride

Caption: Structural relationships of the target compound.

Experimental Workflow for Synthesis

The diagram below outlines the general workflow for the proposed synthesis of this compound.

G General Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis Start1 2-chlorobenzenesulfonyl chloride Reaction Reaction in Inert Solvent with Base Start1->Reaction Start2 Methylamine Start2->Reaction Workup Aqueous Wash (Acid, Water, Brine) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification Analysis Characterization (NMR, IR, MS, MP) Purification->Analysis

Caption: Proposed synthesis workflow.

Safety Information

Specific safety data for this compound is not available. The safety precautions for the closely related 2-chlorobenzenesulfonamide should be considered. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide consolidates the available chemical information for this compound. While specific quantitative data for this compound remains elusive in the reviewed literature, a reasonable approximation of its properties and a reliable synthetic protocol can be derived from the analysis of structurally related compounds. The provided information, tables, and diagrams are intended to facilitate further research and development involving this and other benzenesulfonamide derivatives. It is strongly recommended that any synthesis and handling of this compound be conducted with appropriate safety measures and that the final product be thoroughly characterized to confirm its identity and purity.

References

An In-depth Technical Guide to 2-chloro-N-methylbenzenesulfonamide (CAS: 17260-67-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-N-methylbenzenesulfonamide, a member of the versatile benzenesulfonamide class of compounds. While specific research on this particular molecule is limited in publicly available literature, this document extrapolates from well-established chemical principles and the extensive research on structurally related benzenesulfonamide derivatives to provide a detailed resource for researchers. This guide covers its chemical and physical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and potential biological applications, including hypothetical experimental protocols.

Core Compound Information

This compound is a halogenated aromatic sulfonamide. The presence of the sulfonamide functional group is a key feature in many pharmacologically active molecules.[1][2] The 2-chloro substitution on the benzene ring is expected to influence its electronic properties and steric interactions with biological targets.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 17260-67-2[3][4]
Molecular Formula C₇H₈ClNO₂S[3]
Molecular Weight 205.66 g/mol [5]
IUPAC Name This compound[3]
Synonyms 2-Chloro-N-methylbenzenesulphonamide[3]
Melting Point 94-96 °C[Supplier Data]
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.-

Synthesis and Characterization

A standard and reliable method for the synthesis of N-substituted benzenesulfonamides involves the reaction of the corresponding benzenesulfonyl chloride with an appropriate amine.[6][7]

Proposed Experimental Protocol for Synthesis

This protocol describes a likely method for the laboratory-scale synthesis of this compound from 2-chlorobenzenesulfonyl chloride and methylamine.

Materials:

  • 2-chlorobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Amine: Add triethylamine (1.2 equivalents) to the cooled solution. Slowly add methylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Reagents Dissolve 2-chlorobenzenesulfonyl chloride and triethylamine in DCM at 0°C Start->Dissolve Reagents Add Amine Slowly add methylamine Dissolve Reagents->Add Amine Reaction Stir at room temperature (12-24h) Add Amine->Reaction Workup Acid/base workup and extraction Reaction->Workup Purification Recrystallization or column chromatography Workup->Purification Characterization Spectroscopic analysis (NMR, IR, MS) Purification->Characterization Final Product Final Product Characterization->Final Product

A generalized workflow for the synthesis and purification of this compound.
Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for this compound based on data from analogous compounds.[8][9]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (4H) in the range of 7.5-8.0 ppm. A singlet or doublet for the N-H proton (if present and not exchanged) around 5-6 ppm. A singlet for the N-methyl protons (3H) around 2.5-3.0 ppm.
¹³C NMR Aromatic carbons in the range of 120-140 ppm. The carbon of the N-methyl group will appear upfield, around 30-40 ppm.
IR Spectroscopy Characteristic S=O stretching vibrations around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). N-H stretching vibration (if protonated) around 3300-3200 cm⁻¹. C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the molecular weight (205.66 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.

Potential Biological Activity and Applications

Benzenesulfonamide derivatives are a well-established class of pharmacophores with a wide range of biological activities.[1][2] These activities often stem from their ability to inhibit various enzymes, particularly metalloenzymes.

Enzyme Inhibition

A primary mode of action for many benzenesulfonamides is the inhibition of carbonic anhydrases (CAs).[10] The sulfonamide moiety can coordinate to the zinc ion in the active site of these enzymes. Various isoforms of carbonic anhydrase are implicated in diseases such as glaucoma, epilepsy, and cancer. It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.

Other enzymes that are targeted by sulfonamide-containing molecules include kinases, proteases, and synthases. The specific substitution pattern on the benzene ring and the N-substituent will determine the target specificity and potency.

Anticancer Potential

Given that many benzenesulfonamide derivatives show anticancer properties, often through the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and CA XII, this compound could be investigated as a potential anticancer agent.[11]

Other Therapeutic Areas

Benzenesulfonamides have also been developed as antibacterial, anti-inflammatory, and antiviral agents.[2] The specific biological profile of this compound would need to be determined through systematic screening.

Hypothetical Experimental Protocols for Biological Evaluation

The following are generalized protocols that could be adapted to investigate the biological activity of this compound.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase isoform (e.g., CA II or CA IX)

  • Tris buffer

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.

  • Assay: In a 96-well plate, add the Tris buffer, the enzyme solution, and the test compound at various concentrations.

  • Initiate Reaction: Add the substrate pNPA to each well to start the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 400 nm) over time. The rate of p-nitrophenol production is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_assay Carbonic Anhydrase Inhibition Assay Workflow Start Start Prepare Reagents Prepare buffer, enzyme, substrate, and compound dilutions Start->Prepare Reagents Plate Setup Add buffer, enzyme, and compound to 96-well plate Prepare Reagents->Plate Setup Start Reaction Add p-nitrophenyl acetate (substrate) Plate Setup->Start Reaction Incubation & Reading Incubate and measure absorbance over time Start Reaction->Incubation & Reading Data Analysis Calculate % inhibition and IC50 value Incubation & Reading->Data Analysis End End Data Analysis->End

Workflow for a colorimetric carbonic anhydrase inhibition assay.
Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Given the potential for carbonic anhydrase inhibition, this compound could indirectly influence signaling pathways that are sensitive to changes in pH and ion transport. For example, the inhibition of tumor-associated CA IX can disrupt the regulation of intracellular and extracellular pH, which in turn can affect the activity of various signaling proteins and metabolic pathways involved in cancer cell proliferation and survival.

G cluster_pathway Hypothetical Signaling Pathway Involvement Compound 2-chloro-N-methyl- benzenesulfonamide CA_IX Carbonic Anhydrase IX Compound->CA_IX Inhibition pH_Regulation Disruption of pH Homeostasis CA_IX->pH_Regulation Affects Downstream Downstream Signaling (e.g., Proliferation, Survival) pH_Regulation->Downstream Impacts Apoptosis Induction of Apoptosis Downstream->Apoptosis Leads to

A potential mechanism of action via carbonic anhydrase IX inhibition.

Safety and Handling

Conclusion

This compound is a compound of interest within the broader, pharmacologically significant class of benzenesulfonamides. Although specific experimental data for this molecule is sparse, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological evaluation. The information presented herein, derived from established chemical principles and data on analogous compounds, is intended to serve as a valuable starting point for researchers and drug development professionals exploring the potential of this and related molecules. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to 2-Chloro-N-methylbenzenesulfonamide: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of 2-chloro-N-methylbenzenesulfonamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and detailed experimental context.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol . Its structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a methyl group.

Spectroscopic Data (Predicted)

The following tables summarize the predicted quantitative data for this compound based on the analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.8 - 8.2Multiplet
Aromatic CH7.4 - 7.7Multiplet
NH-CH₃~2.6 - 2.8Doublet (due to coupling with NH)
SO₂NH~5.0 - 6.0Quartet (due to coupling with CH₃)

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon AtomPredicted Chemical Shift (ppm)
C-SO₂~138 - 140
C-Cl~132 - 134
Aromatic CH~127 - 132
Aromatic CH~125 - 129
N-CH₃~29 - 31

Table 3: Predicted FT-IR Absorption Peaks

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
S=O Stretch (Asymmetric)1330 - 1360Strong
S=O Stretch (Symmetric)1150 - 1180Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1100 - 1300Medium
C-Cl Stretch750 - 800Strong

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
205/207[M]⁺ (Molecular ion)
141[M - SO₂]⁺
111[C₆H₄Cl]⁺
91[SO₂NHCH₃]⁺
77[C₆H₅]⁺

Synthesis

The synthesis of this compound typically proceeds via the reaction of 2-chlorobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of N-substituted sulfonamides.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chlorobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add methylamine (2-2.5 equivalents) to the stirred solution. If using an aqueous solution of methylamine, add it dropwise. If using methylamine gas, bubble it through the solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Biological Activity and Potential Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a wide array of biological activities.[1][2] While specific studies on this compound are limited, its structural motifs suggest potential applications in several therapeutic areas.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO₂ transport.[3][4] Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[5][6] It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.

Anticancer Activity

Numerous benzenesulfonamide derivatives have been investigated for their potential as anticancer agents.[7][8] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for tumor growth, induction of apoptosis, and cell cycle arrest.[9] The presence of the chlorinated benzene ring in this compound may contribute to its cytotoxic potential against cancer cell lines.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of inspiration for the development of new antibiotics.[10][11] They typically act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The structural features of this compound suggest it could be explored for its antibacterial or antifungal properties.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Molecular Structure

molecular_structure cluster_benzene C1 C-Cl C2 C-S C1->C2 Cl Cl C1->Cl C3 C C2->C3 S S C2->S C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O S->O1 =O O2 O S->O2 =O N N S->N H_N H N->H_N C_Me C N->C_Me H1_Me H C_Me->H1_Me H2_Me H C_Me->H2_Me H3_Me H C_Me->H3_Me

Molecular structure of this compound.
Synthetic Workflow

synthesis_workflow start 2-Chlorobenzenesulfonyl Chloride + Methylamine reaction Reaction in Anhydrous Solvent (e.g., Diethyl Ether) start->reaction workup Aqueous Workup (HCl, H₂O, NaHCO₃) reaction->workup drying Drying of Organic Layer (MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation purification Recrystallization evaporation->purification product This compound (Pure Product) purification->product

General workflow for the synthesis of this compound.
Potential Biological Activities

biological_activities cluster_applications Potential Therapeutic Applications compound 2-Chloro-N-methyl- benzenesulfonamide ca_inhibition Carbonic Anhydrase Inhibition compound->ca_inhibition anticancer Anticancer Activity compound->anticancer antimicrobial Antimicrobial Activity compound->antimicrobial glaucoma Glaucoma ca_inhibition->glaucoma epilepsy Epilepsy ca_inhibition->epilepsy cancer Cancer Treatment anticancer->cancer infections Bacterial/Fungal Infections antimicrobial->infections

Potential biological activities and therapeutic applications.

References

Unraveling the Pharmacological Intricacies of Benzenesulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the foundation of a wide array of therapeutic agents. Its chemical versatility, particularly the ability of the sulfonamide group to act as a potent zinc-binding moiety, has enabled the development of drugs targeting a diverse range of enzymes and receptors. This guide provides an in-depth exploration of the potential mechanisms of action for benzenesulfonamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism: Enzyme Inhibition

A primary mechanism through which benzenesulfonamide derivatives exert their therapeutic effects is via enzyme inhibition. The sulfonamide group is a key pharmacophore that can interact with the active sites of various enzymes, leading to modulation of their activity.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in several diseases, making them a key target for drug development. Benzenesulfonamide derivatives are potent inhibitors of various CA isoforms.[1][2]

Therapeutic Implications:

  • Anticancer Activity: Tumor-associated isoforms like CA IX and CA XII are crucial for the survival and proliferation of hypoxic tumor cells.[3] Inhibition of these isoforms by benzenesulfonamide derivatives is a key strategy in developing novel anticancer agents.[1][2] Several derivatives exhibit potent, low-nanomolar inhibition of CA IX.[1]

  • Anticonvulsant Activity: Certain CA inhibitors, such as acetazolamide and zonisamide, are used clinically to treat epilepsy.[1][4] This effect is linked to the inhibition of brain-specific isoforms like hCA II and hCA VII, which leads to the stabilization of neuronal membranes.[1][4]

  • Antimicrobial Activity: CAs in pathogens like Vibrio cholerae are essential for their virulence.[5][6] Benzenesulfonamide derivatives have been shown to be potent inhibitors of these bacterial CAs, suggesting a potential avenue for new antibacterial therapies.[5][6]

CA_Inhibition cluster_enzyme Carbonic Anhydrase (CA) CA_Active_Site Active Site (with Zn2+ ion) Product H+ + HCO3- CA_Active_Site->Product Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CA_Active_Site Binds to Zn2+ Inhibition Inhibition Benzenesulfonamide->Inhibition Substrate CO2 + H2O Substrate->CA_Active_Site Normal Catalysis Inhibition->CA_Active_Site Blocks Substrate Binding

Other Enzyme Inhibition

Benzenesulfonamide derivatives have demonstrated inhibitory activity against a range of other enzymes:

  • Acetylcholinesterase (AChE), α-Glycosidase, and Glutathione S-transferase (GST): Certain derivatives have shown potent inhibition of these enzymes, suggesting potential applications in neurodegenerative diseases, diabetes, and detoxification processes.[7]

  • Kinase Inhibition: The Tropomyosin receptor kinase A (TrkA) is a potential target for glioblastoma treatment.[8] Specific benzenesulfonamide analogs have been identified as kinase inhibitors with promising anticancer properties by interacting with the TrkA signaling pathway.[8]

  • Cyclooxygenase (COX) Inhibition: Some pyrazoline benzenesulfonamide derivatives function as selective COX-2 inhibitors, providing anti-inflammatory and analgesic effects.[2]

Anticancer Mechanisms

Beyond CA inhibition, benzenesulfonamide derivatives employ multiple mechanisms to combat cancer.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including lung, breast, cervical, and colon cancer.[2] For instance, certain derivatives have been shown to significantly increase the percentage of apoptotic cells in triple-negative breast cancer cell lines.[9]

Inhibition of Signaling Pathways
  • JAK1-STAT1/3 Pathway: Novel benzenesulfonamide derivatives have demonstrated the ability to inhibit the JAK1-STAT1/3 pathway, which is crucial for the expression of proteins involved in liver fibrosis, a condition that can progress to liver cancer.[10]

  • STAT3 Pathway: Persistent activation of STAT3 is linked to cancer development.[11] Specifically designed benzenesulfonamide derivatives have been shown to selectively inhibit STAT3 phosphorylation and its DNA binding activity, leading to suppressed tumor growth.[11]

  • Oxidative Phosphorylation (OXPHOS): Some benzene-1,4-disulfonamides act as potent inhibitors of OXPHOS Complex I, a critical component of cellular energy production that some cancer cells are highly dependent on.[12]

Anticancer_Pathways cluster_stat STAT Signaling cluster_jak JAK/STAT Signaling cluster_trka TrkA Signaling Benzenesulfonamide Benzenesulfonamide Derivatives pSTAT3 pSTAT3 (Active) Benzenesulfonamide->pSTAT3 Inhibits Phosphorylation JAK1 JAK1 Benzenesulfonamide->JAK1 Inhibits TrkA TrkA Receptor Benzenesulfonamide->TrkA Inhibits STAT3 STAT3 STAT3->pSTAT3 STAT3_DNA_Binding DNA Binding pSTAT3->STAT3_DNA_Binding Gene_Expression Gene Expression (Proliferation, Survival) STAT3_DNA_Binding->Gene_Expression STAT1_3 STAT1/3 JAK1->STAT1_3 pSTAT1_3 pSTAT1/3 (Active) STAT1_3->pSTAT1_3 Gene_Expression_Fibrosis Gene Expression (Fibrosis-related) pSTAT1_3->Gene_Expression_Fibrosis Downstream_Signaling Downstream Signaling (Tumor Growth) TrkA->Downstream_Signaling

Antimicrobial and Anti-inflammatory Activity

Benzenesulfonamide derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[13][14] The exact mechanism is not always fully elucidated but can involve the inhibition of essential microbial enzymes.[5]

Their anti-inflammatory properties are often linked to the inhibition of enzymes like COX-2.[2] Some derivatives have shown potent in vivo anti-inflammatory activity, for instance, by inhibiting carrageenan-induced rat paw edema.[13][14]

Quantitative Data Summary

The following tables summarize the inhibitory activities of various benzenesulfonamide derivatives against different enzyme targets.

Table 1: Inhibition of Carbonic Anhydrase Isoforms

CompoundTarget IsoformInhibition Constant (KI or IC50)Reference
Cyclic urea 9cVchαCAKI = 4.7 nM[5][6]
Thiazolone 4ehCA IXIC50 = 10.93 nM[9]
Thiazolone 4ghCA IXIC50 = 25.06 nM[9]
Thiazolone 4hhCA IXIC50 = 15.71 nM[9]
Various DerivativeshCA II, hCA VIILow to medium nanomolar[4]
Sulfonamides 4 & 5hCA IXKI = 1.5 - 38.9 nM[3]
Sulfonamides 4 & 5hCA XIIKI = 0.8 - 12.4 nM[3]

Table 2: Inhibition of Other Enzymes

Compound SeriesTarget EnzymeInhibition Constant (KI)Reference
10 and 10i seriesAcetylcholinesterase (AChE)2.26 ± 0.45 – 3.57 ± 0.97 µM[7]
10 and 10i seriesα-Glycosidase (α-GLY)95.73 ± 13.67 – 102.45 ± 11.72 µM[7]
Various seriesGlutathione S-transferase (GST)22.76 ± 1.23 – 49.29 ± 4.49 µM[7]

Table 3: Anticancer Activity

CompoundCell LineIC50Reference
AL106U87 (Glioblastoma)58.6 µM[8]
Thiazolone 4eMDA-MB-231 (Breast)3.58 µM[9]
Thiazolone 4eMCF-7 (Breast)4.58 µM[9]
Thiazolone 4gMDA-MB-231 (Breast)5.54 µM[9]
Thiazolone 4gMCF-7 (Breast)2.55 µM[9]

Table 4: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
4dE. coli6.72 mg/mL[13][14]
4hS. aureus6.63 mg/mL[13][14]
4aP. aeruginosa6.67 mg/mL[13][14]
4aS. typhi6.45 mg/mL[13][14]
4fB. subtilis6.63 mg/mL[13][14]
4eC. albicans6.63 mg/mL[13][14]
4hC. albicans6.63 mg/mL[13][14]
4eA. niger6.28 mg/mL[13][14]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of CA-catalyzed CO₂ hydration.

  • Enzyme and Inhibitor Preparation: A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl). The benzenesulfonamide inhibitor is dissolved in a solvent like DMSO and then diluted to various concentrations.

  • Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated buffer solution with a pH indicator (e.g., phenol red).

  • Measurement: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton production from CO₂ hydration.

  • Data Analysis: The initial rates of the reaction are determined in the presence and absence of the inhibitor. The IC₅₀ or Kᵢ values are then calculated by fitting the data to appropriate inhibition models.[5][6]

Stopped_Flow_Assay Prepare_Solutions Prepare Solutions 1. Enzyme (CA) in buffer 2. CO2-saturated buffer with pH indicator 3. Inhibitor dilutions Load_Syringes Load Syringes Syringe A: Enzyme + Inhibitor Syringe B: CO2 buffer + indicator Prepare_Solutions->Load_Syringes Rapid_Mixing Rapid Mixing in Stopped-Flow Instrument Load_Syringes->Rapid_Mixing Monitor_Absorbance Monitor Absorbance Change of pH Indicator over Time Rapid_Mixing->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Determine_Inhibition Determine IC50 / KI Values Calculate_Rates->Determine_Inhibition

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a standard animal model to evaluate the anti-inflammatory activity of compounds.

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The benzenesulfonamide derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.[13][14]

Conclusion

Benzenesulfonamide derivatives represent a highly versatile class of compounds with a multitude of potential mechanisms of action. Their ability to inhibit key enzymes like carbonic anhydrases and kinases, modulate critical signaling pathways involved in cancer progression, and exhibit broad antimicrobial and anti-inflammatory effects underscores their continued importance in drug discovery and development. Further research into the structure-activity relationships and optimization of these derivatives holds significant promise for the development of novel and effective therapeutic agents for a wide range of diseases.

References

spectroscopic data for N-substituted benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Data of N-Substituted Benzenesulfonamides

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of N-substituted benzenesulfonamides is crucial for the synthesis, characterization, and application of these versatile compounds. This guide provides an in-depth overview of their spectroscopic data, including detailed experimental protocols and visual representations of key processes.

Introduction to N-Substituted Benzenesulfonamides

N-substituted benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonyl group attached to a nitrogen atom, which is further substituted with various alkyl or aryl groups. This structural motif is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and antiviral activities. The precise characterization of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor.

Spectroscopic Data of N-Substituted Benzenesulfonamides

The following tables summarize the characteristic spectroscopic data for a selection of N-substituted benzenesulfonamides, providing a comparative overview for researchers.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of N-substituted benzenesulfonamides. The chemical shifts (δ) of the protons are influenced by their chemical environment, providing valuable information about the substitution pattern on both the benzene ring and the nitrogen atom.

CompoundSolventAr-H (ppm)N-H (ppm)Other Protons (ppm)
Benzenesulfonamide[1]DMSO-d₆7.85-7.83, 7.60-7.547.37 (s)-
N-PhenylbenzenesulfonamideCDCl₃7.90-7.88, 7.56-7.46, 7.36-7.167.10 (s)-
N-Methyl-N-phenylbenzenesulfonamide[2]----
N-n-Butylbenzenesulfonamide[3]----
4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[4]DMSO-d₆8.05 (d), 7.82 (d), 7.38 (d), 7.05 (d)11.03 (s)2.29 (s, CH₃)
¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule.

CompoundSolventAr-C (ppm)Other Carbons (ppm)
BenzenesulfonamideDMSO-d₆143.9, 132.5, 129.2, 126.3-
N-PhenylbenzenesulfonamideCDCl₃142.8, 138.2, 133.0, 129.2, 129.0, 127.1, 125.2, 121.5-
4-Methyl-N-(pyridin-2-yl)benzenesulfonamide[4]DMSO-d₆157.8, 142.9, 139.5, 138.2, 129.8, 126.1, 118.9, 112.421.4 (CH₃)
Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for N-substituted benzenesulfonamides are detailed below.

CompoundSample Phaseν(N-H) (cm⁻¹)ν(S=O) asymmetric (cm⁻¹)ν(S=O) symmetric (cm⁻¹)ν(S-N) (cm⁻¹)
Benzenesulfonamide[5]KBr Pellet3330, 325013301160910
N-Aryl Benzenesulfonamides[6]Solid State3390–33231344–13171187–1147924–906
(E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide[7]--1358-1130-935-875
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure. A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂).[8] The fragmentation of N-phenyl benzenesulfonamides can result in the formation of an anilide anion (m/z 92) and a carbazolide anion (m/z 166) after the initial SO₂ loss.[9][10][11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of N-substituted benzenesulfonamides.

General Synthesis of N-Substituted Benzenesulfonamides

A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.

Materials:

  • Benzenesulfonyl chloride or a substituted derivative

  • Appropriate primary or secondary amine

  • Pyridine or triethylamine (as a base)

  • Dichloromethane or other suitable solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Dissolve the amine in the chosen solvent and cool the solution in an ice bath.

  • Add the base (e.g., pyridine) to the solution.

  • Slowly add a solution of the benzenesulfonyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours to overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl to remove excess base.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified N-substituted benzenesulfonamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to determine chemical shifts (δ in ppm), coupling constants (J in Hz), and integration values.

Infrared (IR) Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Alternatively, for both solid and liquid samples, the attenuated total reflectance (ATR) technique can be used.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the N-H, S=O, and S-N functional groups.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to study its fragmentation pattern.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the general synthesis and characterization workflow for N-substituted benzenesulfonamides.

Synthesis_of_N_Substituted_Benzenesulfonamides reagents Benzenesulfonyl Chloride + Amine reaction Reaction (Base, Solvent) reagents->reaction workup Aqueous Workup (HCl, NaHCO₃) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product N-Substituted Benzenesulfonamide purification->product

Caption: General workflow for the synthesis of N-substituted benzenesulfonamides.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 2-chloro-N-methylbenzenesulfonamide. Due to the absence of publicly available experimental spectra for this specific molecule, this document outlines the predicted ¹H and ¹³C NMR spectral data based on established chemical shift principles and provides detailed, standardized protocols for data acquisition and analysis.

Molecular Structure and Predicted NMR Spectra

The initial step in any spectral analysis is to understand the molecule's structure and predict the expected signals. The structure of this compound is presented below, with atoms numbered for clear spectral assignment.

Molecular Structure of this compound cluster_ring C1 C1 C2 C2-Cl C1->C2 S S C1->S C3 C3 C2->C3 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 O1 O S->O1 =O O2 O S->O2 =O N N S->N C7 C7 (CH3) N->C7 H_N H N->H_N H7a H C7->H7a H7b H C7->H7b H7c H C7->H7c NMR Spectral Analysis Workflow A Sample Preparation (Dissolution & Filtration) B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E ¹H & ¹³C Signal Assignment D->E F COSY Analysis (Identify ¹H-¹H Spin Systems) E->F G HSQC Analysis (Assign Protonated Carbons) F->G H HMBC Analysis (Establish Long-Range Connectivities) G->H I Structure Verification & Elucidation H->I

Navigating the Vibrational Landscape: An In-depth Technical Guide to the Infrared Spectroscopy of 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-chloro-N-methylbenzenesulfonamide. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document focuses on the predicted vibrational frequencies based on the analysis of its functional groups. Furthermore, it outlines a detailed, standardized experimental protocol for obtaining and analyzing the IR spectrum of a solid sample such as this compound. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption frequencies for this compound. These predictions are derived from the known vibrational modes of its constituent functional groups: the substituted benzene ring, the sulfonamide group (-SO₂NH-), and the N-methyl group.

Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300 - 3200MediumN-H StretchSulfonamide
3100 - 3000Medium-WeakAromatic C-H StretchBenzene Ring
2980 - 2850Medium-WeakAliphatic C-H StretchN-Methyl Group
1600 - 1585Medium-WeakC=C StretchBenzene Ring
1500 - 1400MediumC=C StretchBenzene Ring
1470 - 1430MediumC-H Bend (Asymmetric)N-Methyl Group
1370 - 1330StrongS=O Asymmetric StretchSulfonamide
1180 - 1160StrongS=O Symmetric StretchSulfonamide
1100 - 1000Medium-StrongIn-plane C-H BendingBenzene Ring
900 - 675StrongOut-of-plane C-H BendingBenzene Ring
800 - 600Medium-StrongC-Cl StretchChloro-substituted Benzene
770 - 730StrongC-S StretchAryl Sulfonamide

Experimental Protocol for Infrared Spectroscopy

This section details a standard methodology for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

1. Sample Preparation (KBr Pellet Method)

  • Materials: this compound (1-2 mg), spectroscopic grade potassium bromide (KBr) (150-200 mg), agate mortar and pestle, hydraulic press with pellet-forming die, spatula.

  • Procedure:

    • Gently grind the KBr in the agate mortar to a fine, uniform powder. This step is crucial to minimize scattering of the infrared radiation.

    • Add the this compound sample to the KBr powder in an approximate 1:100 ratio (sample:KBr).

    • Thoroughly mix and grind the sample and KBr together for several minutes to ensure a homogeneous mixture.

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

2. Instrumentation and Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Apodization Function: Happ-Genzel

  • Procedure:

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum using the specified parameters.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Data Analysis

  • Peak Identification: Identify the major absorption bands in the spectrum.

  • Functional Group Assignment: Correlate the observed peak positions (in cm⁻¹) to the characteristic vibrational frequencies of the functional groups present in this compound as outlined in the data table above.

  • Structural Confirmation: The presence of key peaks, such as the N-H stretch, the strong S=O stretches, and the aromatic C-H and C=C vibrations, will help to confirm the chemical structure of the compound. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for identification by comparison with a reference spectrum if one becomes available.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the experimental and data analysis process for the IR spectroscopy of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Sample (this compound) grind_kbr Grind Spectroscopic Grade KBr start->grind_kbr mix Mix Sample with KBr (approx. 1:100 ratio) grind_kbr->mix press Press Mixture into a Thin Pellet mix->press pellet Transparent KBr Pellet press->pellet background Record Background Spectrum (Empty) pellet->background sample_scan Acquire Sample Spectrum (KBr Pellet) background->sample_scan process Ratio Sample vs. Background sample_scan->process spectrum Final IR Spectrum (Absorbance/Transmittance) process->spectrum peak_pick Identify Peak Wavenumbers (cm⁻¹) spectrum->peak_pick assign Assign Vibrational Modes to Functional Groups peak_pick->assign conclusion Structural Confirmation & Reporting assign->conclusion

Caption: Workflow for FT-IR analysis of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide detailing the mass spectrometry fragmentation of 2-chloro-N-methylbenzenesulfonamide. This comprehensive whitepaper provides a foundational understanding of the molecule's behavior under mass spectrometric analysis, crucial for its identification and structural elucidation in complex research and development settings.

This guide offers a detailed examination of the fragmentation pathways of this compound, supported by a thorough review of existing literature on aromatic sulfonamides. A key characteristic of this compound's fragmentation is the neutral loss of sulfur dioxide (SO₂), a pathway significantly influenced by the presence of the electron-withdrawing chlorine atom at the ortho position.

The document presents a proposed fragmentation scheme, outlining the generation of key fragment ions. Quantitative data, based on analogous compounds and established fragmentation principles, are summarized in structured tables for clear comparison. Furthermore, this guide provides detailed experimental protocols for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS), offering a practical resource for laboratory application.

Core Fragmentation Pathways

Under electrospray ionization (ESI) in positive ion mode, this compound (molecular weight: 205.66 g/mol ) is expected to protonate to form the molecular ion [M+H]⁺ at m/z 206. The subsequent fragmentation is primarily driven by the lability of the sulfonamide group and the influence of the aromatic chlorine substituent.

One of the most significant fragmentation routes involves the rearrangement-induced elimination of sulfur dioxide (SO₂) . This process is a characteristic fragmentation pathway for many aromatic sulfonamides and is particularly favored by the presence of an electron-withdrawing group, such as chlorine, on the aromatic ring[1]. The proposed mechanism involves the migration of the N-methylamino group to the ipso-carbon of the benzene ring, followed by the expulsion of a neutral SO₂ molecule (64 Da).

Another primary fragmentation pathway is the cleavage of the sulfur-nitrogen (S-N) bond , leading to the formation of the 2-chlorobenzenesulfonyl cation. Further fragmentation can occur through the loss of the methyl group or cleavage of the aromatic ring.

Quantitative Fragmentation Data

m/z Proposed Ion Structure Proposed Fragmentation Pathway
206[C₇H₈ClNO₂S + H]⁺Protonated molecular ion
142[C₇H₈ClN]⁺[M+H]⁺ - SO₂
175[C₆H₄ClSO₂]⁺Cleavage of the S-N bond
111[C₆H₄Cl]⁺[C₆H₄ClSO₂]⁺ - SO₂
91[C₆H₅N]⁺Rearrangement and loss of HCl from [C₇H₈ClN]⁺

Visualizing the Fragmentation

The logical flow of the primary fragmentation pathways of this compound can be visualized as follows:

Fragmentation_Pathway M [M+H]⁺ m/z 206 F142 [M+H - SO₂]⁺ m/z 142 M->F142 - SO₂ F175 [C₆H₄ClSO₂]⁺ m/z 175 M->F175 - CH₃NH F111 [C₆H₄Cl]⁺ m/z 111 F175->F111 - SO₂

Proposed fragmentation of this compound.

Experimental Protocols

The following section details a representative experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization.

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 10 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode (m/z 50-300) to identify the precursor ion and product ion scan mode for fragmentation analysis. For targeted analysis, Selected Reaction Monitoring (SRM) can be employed.

The experimental workflow can be visualized as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Methanol) Working Working Standards (Serial Dilution) Stock->Working LC Liquid Chromatography (C18 Column, Gradient Elution) Working->LC Matrix Matrix Sample (Protein Precipitation) Matrix->LC MS Mass Spectrometry (ESI+, Full Scan & Product Ion Scan) LC->MS DA Data Acquisition & Analysis MS->DA

LC-MS/MS experimental workflow.

This technical guide serves as a valuable resource for scientists and researchers, providing the necessary theoretical and practical information for the mass spectrometric analysis of this compound. The detailed fragmentation pathways, quantitative data, and experimental protocols will aid in the accurate identification and characterization of this compound in various scientific applications.

References

The Discovery and Therapeutic Potential of Chlorobenzenesulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of chlorobenzenesulfonamides from their roots in the dye industry to their significant role in modern medicine is a testament to the intricate process of drug discovery. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological activity of chlorobenzenesulfonamides. It delves into the historical context of sulfonamide development, provides detailed experimental protocols for the synthesis of key compounds, and presents quantitative data on their antibacterial and anticancer properties. Furthermore, this guide visualizes the key signaling pathways through which these compounds exert their therapeutic effects, offering a valuable resource for researchers and professionals in the field of drug development.

A Legacy of Discovery: From Dyes to Drugs

The story of chlorobenzenesulfonamides is intrinsically linked to the pioneering era of chemotherapy and the discovery of the first "sulfa drugs." In the early 20th century, the prevailing theory, championed by Paul Ehrlich, was that synthetic dyes could selectively target and kill pathogens without harming the host. This concept laid the groundwork for a systematic search for antimicrobial agents.

A pivotal breakthrough came in the 1930s at the Bayer laboratories of IG Farben in Germany. A research team led by Gerhard Domagk was investigating the antibacterial properties of azo dyes.[1] In 1932, they discovered that a red dye named Prontosil rubrum showed remarkable efficacy against streptococcal infections in mice.[2] This discovery was so significant that it earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[3]

However, the true active component of Prontosil was not the dye itself. In 1935, researchers at the Pasteur Institute in Paris, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, demonstrated that Prontosil was metabolized in the body to a simpler, colorless compound: sulfanilamide (para-aminobenzenesulfonamide).[1] This revelation was a turning point, as sulfanilamide had been first synthesized in 1908 and its patent had expired, making it widely accessible.[4] This led to a surge in research and the development of a vast array of sulfonamide derivatives, including the chlorobenzenesulfonamides, in an effort to enhance efficacy and reduce toxicity.[4] The introduction of these "sulfa drugs" marked the beginning of the antibiotic era and saved countless lives before the widespread availability of penicillin.[4][5]

The development of chlorinated benzenesulfonamide derivatives was a logical progression in optimizing the pharmacological properties of the sulfonamide scaffold. The introduction of a chlorine atom to the benzene ring offered a way to modulate the compound's electronic and lipophilic properties, potentially influencing its absorption, distribution, metabolism, excretion, and, most importantly, its biological activity.

Physicochemical Properties of Chlorobenzenesulfonamide Isomers

The position of the chlorine atom on the benzene ring significantly influences the physicochemical properties of chlorobenzenesulfonamides. These properties, in turn, affect their biological activity and pharmacokinetic profiles.

Property2-Chlorobenzenesulfonamide3-Chlorobenzenesulfonamide4-Chlorobenzenesulfonamide
CAS Number 6961-82-617260-71-898-64-6
Molecular Formula C₆H₆ClNO₂SC₆H₆ClNO₂SC₆H₆ClNO₂S
Molecular Weight 191.64 g/mol 191.64 g/mol 191.64 g/mol
Melting Point 189-193 °C148-150 °C144-148 °C
Appearance SolidSolidSolid

Synthesis of Chlorobenzenesulfonamides: Experimental Protocols

The synthesis of chlorobenzenesulfonamides typically involves a two-step process: the chlorosulfonation of chlorobenzene to form the corresponding chlorobenzenesulfonyl chloride, followed by amination to yield the final sulfonamide.

General Experimental Workflow

The overall workflow for the synthesis of chlorobenzenesulfonamides is depicted below.

G Start Chlorobenzene Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate Chlorobenzenesulfonyl Chloride (Isomer Mixture) Step1->Intermediate Step2 Isomer Separation (e.g., Fractional Crystallization) Intermediate->Step2 Ortho 2-Chlorobenzenesulfonyl Chloride Step2->Ortho Meta 3-Chlorobenzenesulfonyl Chloride Step2->Meta Para 4-Chlorobenzenesulfonyl Chloride Step2->Para Step3a Amination (Ammonia) Ortho->Step3a Step3b Amination (Ammonia) Meta->Step3b Step3c Amination (Ammonia) Para->Step3c Product_Ortho 2-Chlorobenzenesulfonamide Step3a->Product_Ortho Product_Meta 3-Chlorobenzenesulfonamide Step3b->Product_Meta Product_Para 4-Chlorobenzenesulfonamide Step3c->Product_Para

General synthesis workflow for chlorobenzenesulfonamides.
Step 1: Chlorosulfonation of Chlorobenzene

This procedure yields a mixture of chlorobenzenesulfonyl chloride isomers.

Materials:

  • Chlorobenzene

  • Chlorosulfonic acid

  • 1,2-Dichloroethane (solvent)

  • Sodium chloride (catalyst)

  • Ice water

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, suspend sodium chloride (0.3 moles) in 1,2-dichloroethane (250 g).

  • Add chlorosulfonic acid (3.0 moles) to the suspension.

  • While maintaining the temperature at 55-60°C, add chlorobenzene (1.0 mole) dropwise over a period of 3 hours.[6]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 5 hours.[6]

  • Cool the reaction mixture to room temperature and pour it into 1 liter of ice water with vigorous stirring.[6]

  • Separate the organic layer.

  • Wash the organic layer again with 1 liter of ice water.[6]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation under reduced pressure to obtain a mixture of chlorobenzenesulfonyl chloride isomers.[6]

Note: The ratio of the isomers (ortho, meta, and para) can be influenced by the reaction conditions. The para isomer is typically the major product. The isomers can be separated by techniques such as fractional crystallization or chromatography.

Step 2: Amination of Chlorobenzenesulfonyl Chloride

This general procedure can be adapted for each of the separated isomers to produce the corresponding chlorobenzenesulfonamide. The following is a detailed protocol for the synthesis of 4-chlorobenzenesulfonamide from 4-chlorobenzenesulfonyl chloride.

Materials:

  • 4-Chlorobenzenesulfonyl chloride

  • Aqueous ammonia solution (25-30%)

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a flask equipped with a stirrer, add 4-chlorobenzenesulfonyl chloride.

  • Slowly add a mixture of aqueous ammonia and water while stirring and maintaining the temperature at 30-35°C with cooling.[7]

  • After the addition is complete, stir the mixture for an additional 30 minutes.[7]

  • The precipitated 4-chlorobenzenesulfonamide is collected by filtration.

  • The crude product is washed with cold water.

  • The pH of the filtrate is adjusted to 5-6 with hydrochloric acid to precipitate any remaining product.[7]

  • The additional precipitate is collected, washed with water, and combined with the main product.

  • The final product is dried. Laboratory-scale reactions can achieve yields of 85-88% with a purity of ≥98%.[2]

Biological Activity and Therapeutic Potential

Chlorobenzenesulfonamides exhibit a broad spectrum of biological activities, with their antibacterial and anticancer properties being the most extensively studied.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria. Folic acid is a vital cofactor for the synthesis of nucleic acids and certain amino acids.

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate, a key step in the folate biosynthesis pathway.[1] By binding to the active site of DHPS, sulfonamides block the utilization of PABA, thereby halting folic acid synthesis and inhibiting bacterial growth and replication.[3] This mechanism is selectively toxic to bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[3]

G Pteridine Pteridine Dihydropteridine_pyrophosphate Dihydropteridine_pyrophosphate Pteridine->Dihydropteridine_pyrophosphate ATP Dihydropteroate Dihydropteroate Dihydropteridine_pyrophosphate->Dihydropteroate PABA DHPS Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Glutamate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NADPH DHFR Precursors Precursors Tetrahydrofolate->Precursors Purines, Thymidine, Amino Acids Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits PABA PABA

Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Antibacterial Spectrum and Efficacy:

While comprehensive comparative data for the parent chlorobenzenesulfonamide isomers is limited, numerous studies have demonstrated the antibacterial potential of their derivatives against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a common measure of antibacterial efficacy.

Table 2: Antibacterial Activity of Selected Chlorobenzenesulfonamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives (4-8)Various strains>500[8][9]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)E. coli50[10]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)B. licheniformis100[10]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)B. linens150[10]

Note: The data presented is from different studies and direct comparison may not be appropriate.

Anticancer Activity

In recent years, chlorobenzenesulfonamides have emerged as a promising class of anticancer agents. Their mechanism of action in cancer is distinct from their antibacterial properties and often involves the inhibition of carbonic anhydrases.

Mechanism of Action: Inhibition of Carbonic Anhydrase IX (CAIX)

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is often associated with tumor hypoxia (low oxygen levels).[1][5] Under hypoxic conditions, cancer cells switch to anaerobic glycolysis for energy production, leading to an accumulation of lactic acid and a decrease in extracellular pH (acidosis).[5] CAIX plays a crucial role in helping cancer cells adapt to this acidic microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This activity helps to maintain a relatively alkaline intracellular pH, which is essential for cancer cell survival, proliferation, and invasion.[11]

Chlorobenzenesulfonamides can act as potent inhibitors of CAIX. By binding to the active site of the enzyme, they block its catalytic activity, leading to an increase in intracellular acidity and ultimately, cancer cell death. Furthermore, the inhibition of CAIX can disrupt signaling pathways involved in cell adhesion, migration, and metastasis.[3]

G cluster_0 Tumor Microenvironment (Hypoxia, Acidosis) cluster_1 Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Gene Transcription HIF1a->CAIX_expression CAIX Carbonic Anhydrase IX (CAIX) CAIX_expression->CAIX pH_regulation pH Regulation (Maintains Alkaline Intracellular pH) CAIX->pH_regulation Cell_Survival Cell Survival & Proliferation pH_regulation->Cell_Survival Invasion Invasion & Metastasis pH_regulation->Invasion Chlorobenzenesulfonamides Chlorobenzenesulfonamides Chlorobenzenesulfonamides->CAIX Inhibits

Role of CAIX in the tumor microenvironment and its inhibition by chlorobenzenesulfonamides.

Anticancer Efficacy:

Numerous studies have demonstrated the potent anticancer activity of chlorobenzenesulfonamide derivatives against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.

Table 3: Anticancer Activity of Selected Chlorobenzenesulfonamide Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 5)AGS (gastric adenocarcinoma)< 1.0[9]
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide (Derivative 7)HL-60 (acute promyelocytic leukemia)< 1.57[9]
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives (4-8)HeLa (cervical cancer), HL-60, AGS0.89 - 9.63[8]
Benzenesulfonamide-bearing imidazole derivative (Compound 23)IGR39 (melanoma)27.8 ± 2.8 µM
Benzenesulfonamide-bearing imidazole derivative (Compound 23)MDA-MB-231 (triple-negative breast cancer)20.5 ± 3.6 µM

Note: The data presented is from different studies and direct comparison may not be appropriate. µM to µg/mL conversion depends on the molecular weight of the specific compound.

Conclusion and Future Directions

The journey of chlorobenzenesulfonamides, from their serendipitous discovery as a byproduct of the dye industry to their current status as promising therapeutic agents, highlights the power of chemical modification and mechanistic understanding in drug development. Their dual action as both antibacterial and anticancer agents, operating through distinct and well-defined mechanisms, makes them a fascinating and versatile class of compounds.

The ability to inhibit bacterial dihydropteroate synthase provides a clear rationale for their continued exploration as antimicrobial agents, particularly in an era of growing antibiotic resistance. Further structure-activity relationship studies could lead to the development of new derivatives with enhanced potency and a broader spectrum of activity.

In the realm of oncology, the inhibition of carbonic anhydrase IX by chlorobenzenesulfonamides presents a targeted approach to combatting tumors, especially those thriving in hypoxic and acidic microenvironments. The development of isoform-selective inhibitors could minimize off-target effects and improve the therapeutic index.

Future research should focus on a number of key areas:

  • Synthesis of novel derivatives: The exploration of a wider range of substituents on both the benzene ring and the sulfonamide nitrogen could yield compounds with improved efficacy and selectivity.

  • Comprehensive biological evaluation: Systematic screening of new and existing chlorobenzenesulfonamides against a broad panel of bacterial strains and cancer cell lines is needed to fully elucidate their therapeutic potential.

  • In vivo studies: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination therapies: Investigating the synergistic effects of chlorobenzenesulfonamides with existing antibiotics or anticancer drugs could lead to more effective treatment regimens and combat drug resistance.

References

Methodological & Application

Synthesis Protocol for 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed synthesis protocol for 2-chloro-N-methylbenzenesulfonamide, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is a two-step process commencing with the chlorosulfonation of chlorobenzene to produce 2-chlorobenzenesulfonyl chloride, which is subsequently reacted with methylamine to yield the final product. This protocol is intended for researchers, scientists, and drug development professionals.

Overall Reaction Scheme

The synthesis of this compound is achieved through the following two-step reaction:

Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride

Reaction scheme for the synthesis of 2-chlorobenzenesulfonyl chloride

Step 2: Synthesis of this compound

Reaction scheme for the synthesis of this compound

Data Presentation

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product. Please note that specific yield and analytical data for this compound are not widely reported in the literature; therefore, the expected yield is an estimate based on similar reactions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Typical Yield (%)
ChlorobenzeneC₆H₅Cl112.56Liquid-45132N/A
2-chlorobenzenesulfonyl chlorideC₆H₄Cl₂O₂S211.07Solid26-28150-152 @ 12 mmHg75-85
Methylamine (40% in H₂O)CH₅N31.06Solution-93-6.3N/A
This compoundC₇H₈ClNO₂S205.66SolidNot specifiedNot specified80-90 (estimated)

Experimental Protocols

Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.

Materials:

  • Chlorobenzene

  • Chlorosulfonic acid

  • Ice

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (3 equivalents) to 0 °C using an ice bath.

  • Slowly add chlorobenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-chlorobenzenesulfonyl chloride.

  • The crude product can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of sulfonamides from sulfonyl chlorides and primary amines.

Materials:

  • 2-chlorobenzenesulfonyl chloride

  • Methylamine (40% solution in water)

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, mix methylamine (40% solution in water, 1.2 equivalents) with pyridine or triethylamine (1.5 equivalents) and dichloromethane.

  • Slowly add the methylamine solution dropwise to the cooled solution of 2-chlorobenzenesulfonyl chloride with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-chlorobenzenesulfonyl chloride cluster_step2 Step 2: Synthesis of this compound chlorobenzene Chlorobenzene reaction1 Chlorosulfonation (0°C to RT) chlorobenzene->reaction1 chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->reaction1 workup1 Work-up (Ice Quench, Extraction, Wash) reaction1->workup1 intermediate 2-chlorobenzenesulfonyl chloride workup1->intermediate reaction2 Sulfonamide Formation (0°C to RT) intermediate->reaction2 methylamine Methylamine methylamine->reaction2 base Pyridine/Triethylamine base->reaction2 workup2 Work-up (Wash, Dry, Concentrate) reaction2->workup2 purification Purification (Recrystallization) workup2->purification final_product 2-chloro-N-methyl- benzenesulfonamide purification->final_product

Application Notes and Protocols for the N-Alkylation of 2-Chlorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chlorobenzenesulfonamide is a valuable synthetic intermediate. The sulfonamide functional group is a key component in numerous pharmaceuticals, and its N-alkylation allows for the introduction of diverse molecular fragments to modulate biological activity and physicochemical properties.[1] This document provides detailed experimental protocols for the N-alkylation of 2-chlorobenzenesulfonamide using established and modern synthetic methods. The procedures outlined are designed to be reproducible and scalable for research and development applications.

Data Summary

The following table summarizes various reaction conditions for the N-alkylation of sulfonamides, which can be adapted for 2-chlorobenzenesulfonamide. The choice of method depends on the reactivity of the alkylating agent, desired scale, and available reagents.

MethodAlkylating AgentBaseSolventTemperature (°C)Typical Time (h)Typical Yield (%)
A: Strong Base Alkylation Alkyl Halide (e.g., Iodide, Bromide)Sodium Hydride (NaH)DMF or THF0 to Room Temp.3 - 1280 - 95
B: Weak Base Alkylation Alkyl Halide (e.g., Iodide, Bromide)Potassium Carbonate (K₂CO₃)DMF or Acetonitrile60 - 906 - 2475 - 90
C: Thermal Alkylation TrichloroacetimidateNoneTolueneReflux (~110)4 - 1870 - 98

Experimental Protocols

Method A: N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol utilizes a strong base to deprotonate the sulfonamide, forming a highly nucleophilic sulfonamidate anion that readily reacts with an alkyl halide. This method is highly efficient but requires anhydrous conditions due to the reactivity of sodium hydride.

Materials:

  • 2-Chlorobenzenesulfonamide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chlorobenzenesulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to achieve a concentration of approximately 0.2-0.5 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The formation of the sodium salt should result in a clear solution or a fine suspension.[2][3]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05-1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 2-chlorobenzenesulfonamide.

Method B: N-Alkylation using Potassium Carbonate and an Alkyl Halide

This method employs a milder, non-pyrophoric base, making it more convenient for routine synthesis. It is particularly effective for reactive alkylating agents like benzyl and allyl halides.

Materials:

  • 2-Chlorobenzenesulfonamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Alkyl Halide (e.g., ethyl bromide, benzyl bromide) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add 2-chlorobenzenesulfonamide (1.0 eq) and potassium carbonate (2.0-3.0 eq).

  • Solvent and Reagent Addition: Add DMF or acetonitrile to achieve a concentration of 0.2-0.5 M. Add the alkyl halide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.[4] Monitor the progress by TLC until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with a significant volume of water, and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Method C: Thermal N-Alkylation with a Trichloroacetimidate

This modern protocol avoids the use of an external base and is driven by heating in a non-polar solvent. It is suitable for alkylating agents that can form stable carbocation precursors.[1][5]

Materials:

  • 2-Chlorobenzenesulfonamide

  • Alkyl Trichloroacetimidate (1.1 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-chlorobenzenesulfonamide (1.0 eq) and the alkyl trichloroacetimidate (1.1 eq).[6]

  • Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.3 M.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and stir.[5] Monitor the reaction by TLC. The primary byproduct, trichloroacetamide, is often visible on the TLC plate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: The crude residue can be purified directly by silica gel column chromatography. The trichloroacetamide byproduct is typically more polar and can be readily separated from the desired N-alkylated product.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Sulfonamide and Base/Solvent add_alkyl Add Alkylating Agent prep_reagents->add_alkyl Inert Atmosphere heat_stir Heat and Stir (Monitor by TLC) add_alkyl->heat_stir quench Quench Reaction heat_stir->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify end end purify->end Final Product

Caption: General experimental workflow for the N-alkylation of 2-chlorobenzenesulfonamide.

G cluster_troubleshooting Troubleshooting Steps cluster_dialkylation Mitigation Strategies start Low Yield or Incomplete Reaction? check_base Is the base strong enough? (e.g., K₂CO₃ vs NaH) start->check_base Yes dialkylation N,N-Dialkylation Observed? start->dialkylation No, but side products check_temp Increase Reaction Temperature? check_base->check_temp check_time Increase Reaction Time? check_temp->check_time check_reagent Is the alkylating agent reactive? (Iodide > Bromide > Chloride) check_time->check_reagent reduce_eq Use fewer equivalents of alkylating agent (1.0-1.1 eq) dialkylation->reduce_eq Yes slow_add Add alkylating agent slowly at 0 °C reduce_eq->slow_add

Caption: Logic diagram for troubleshooting common issues in N-alkylation reactions.

References

The Versatility of Benzenesulfonamides in Medicinal Chemistry: A Staple in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agents. Its adaptable chemical structure and ability to interact with various biological targets have led to its incorporation in drugs treating a spectrum of conditions, from bacterial infections to cancer and glaucoma. [1][2] The core of its activity often lies in the sulfonamide group's capacity to bind to zinc ions within metalloenzymes, a key feature in the mechanism of action for many benzenesulfonamide-based drugs.[1]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing the diverse applications of benzenesulfonamides, presenting quantitative data for easy comparison, and offering detailed experimental methodologies.

Therapeutic Applications of Benzenesulfonamide Derivatives

Benzenesulfonamides have been successfully developed into a multitude of drugs with diverse therapeutic applications, including:

  • Antibacterial Agents: As structural analogs of p-aminobenzoic acid (PABA), sulfonamides competitively inhibit dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3][4] This disruption of folate synthesis halts bacterial growth, leading to a bacteriostatic effect.[4] They are effective against a broad spectrum of gram-positive and some gram-negative bacteria.[3]

  • Carbonic Anhydrase Inhibitors: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2][5] This inhibitory activity is the basis for their use as diuretics, anti-glaucoma agents, and more recently, as anticancer and anticonvulsant drugs.[1][6][7]

  • Anticancer Agents: The anticancer properties of benzenesulfonamides are multifaceted. One major mechanism involves the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and XII.[1][8] These enzymes are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, which promotes cancer cell proliferation and metastasis.[1][9] Other benzenesulfonamide derivatives have been shown to target tubulin polymerization, inducing apoptosis in cancer cells.[10][11]

  • Anti-inflammatory Agents: Certain benzenesulfonamide derivatives exhibit anti-inflammatory properties, with some showing excellent activity, even surpassing that of established drugs like celecoxib in preclinical models.[12]

  • Antidiabetic Agents: Some benzenesulfonamide derivatives have demonstrated hypoglycemic activity, suggesting their potential as antidiabetic agents, possibly acting in a manner similar to sulfonylureas.[13]

Quantitative Data: A Comparative Overview

The following tables summarize the quantitative data for various benzenesulfonamide derivatives across different therapeutic applications, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
4bA549 (Lung)2.81[1]
4dHeLa (Cervical)1.99[1]
5dMCF-7 (Breast)2.12[1]
5gDU-145 (Prostate)2.12[1]
BA-3bVarious Cancer Cell Lines0.007 - 0.036[1][11]
4eMDA-MB-231 (Breast)3.58[1][8]
AL106U87 (Glioblastoma)58.6[10]

Table 2: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

CompoundTarget IsoformKi (nM)Reference
MethazolamidehCA I50[14]
MethazolamidehCA II14[14]
EthoxzolamidehCA I25[14]
EthoxzolamidehCA II8[14]
BrinzolamidehCA II3.19[14]
Compound 3hCA XII1.0[15]
4-(3-(2-(4-substituted piperazin-1-yl)ethyl)ureido)benzenesulfonamideshCA IIlow nanomolar[6]
2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivativeshCA II & hCA VIIlow nanomolar[6]

Table 3: Antibacterial Activity of Benzenesulfonamide Derivatives

CompoundBacterial StrainActivityReference
Analogues 4e, 4g, 4hS. aureusSignificant inhibition at 50 µg/mL[8]
Analogues 4g, 4hK. pneumoniaPotential anti-biofilm inhibition[8]
Isopropyl substituted derivativeS. aureusMIC of 3.9 µg/mL[4]
Isopropyl substituted derivativeA. xylosoxidansMIC of 3.9 µg/mL[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of benzenesulfonamide derivatives.

Protocol 1: General Synthesis of Benzenesulfonamide Derivatives[13][16]

This protocol describes a general two-step reaction for the synthesis of N-(4-phenylthiazol-2-yl) benzenesulfonamide derivatives.

Materials:

  • Appropriate aromatic sulfonyl chloride

  • 2-aminothiazole derivative (e.g., 4-(4-methoxyphenyl)thiazol-2-amine)

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Step 1: Synthesis of 2-aminothiazole intermediate (if not commercially available). A common method involves reacting a substituted acetophenone with thiourea. For example, 4-(4-methoxyphenyl)thiazol-2-amine can be synthesized by reacting 2-bromo-1-(4-methoxyphenyl)ethanone with thiourea in refluxing ethanol.[13]

  • Step 2: Sulfonylation.

    • Dissolve the 2-aminothiazole derivative (1 equivalent) in a suitable solvent such as pyridine or DCM.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add the appropriate aromatic sulfonyl chloride (1.1 equivalents) to the stirred solution.

    • Allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • If a precipitate forms, collect it by filtration, wash with water, and dry.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay[17]

This protocol outlines a colorimetric method for screening benzenesulfonamide derivatives as inhibitors of carbonic anhydrase.

Materials:

  • Carbonic anhydrase (ovine or human recombinant isoforms)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Heme

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Substrate (e.g., p-nitrophenyl acetate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing:

    • 150 µL of assay buffer

    • 10 µL of heme

    • 10 µL of enzyme (COX-1 or COX-2)

    • 10 µL of the test compound at various concentrations (e.g., 50, 100, 150 µg/mL). Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (solvent only).

  • Initiate the reaction by adding 10 µL of the substrate (e.g., p-nitrophenyl acetate).

  • Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenolate product) at timed intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 3: Antibacterial Susceptibility Testing (Disk Diffusion Method)[4][18]

This protocol describes a standard method to assess the antibacterial activity of synthesized benzenesulfonamide compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds (dissolved in DMSO to a known concentration, e.g., 10 mg/mL)

  • Positive control (e.g., a standard antibiotic like ciprofloxacin)

  • Negative control (DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Aseptically place sterile filter paper discs onto the inoculated agar surface.

  • Apply a specific volume (e.g., 10 µL) of each test compound solution, the positive control, and the negative control onto separate discs.

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

  • Compare the zone diameters of the test compounds to those of the controls to determine their antibacterial efficacy.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts related to the application of benzenesulfonamides in medicinal chemistry.

antibacterial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Benzenesulfonamide Benzenesulfonamide (Structural Analog) Benzenesulfonamide->DHPS Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Bacterial_Growth Bacterial Growth (Bacteriostasis) Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_Synthesis Bacterial DNA Synthesis Folic_Acid->DNA_Synthesis DNA_Synthesis->Bacterial_Growth

Caption: Mechanism of action of antibacterial benzenesulfonamides.

anticancer_ca_inhibition cluster_tumor Tumor Microenvironment Hypoxia Tumor Hypoxia CA_IX Carbonic Anhydrase IX/XII (Overexpression) Hypoxia->CA_IX Acidification Extracellular Acidification CA_IX->Acidification Proliferation Cancer Cell Proliferation & Metastasis Acidification->Proliferation Benzenesulfonamide_Inhibitor Benzenesulfonamide-based CA IX/XII Inhibitor Benzenesulfonamide_Inhibitor->CA_IX Inhibition

Caption: Role of benzenesulfonamide CA inhibitors in cancer therapy.

experimental_workflow_synthesis start Start reactants 2-Aminothiazole Derivative Aromatic Sulfonyl Chloride start->reactants reaction Sulfonylation (Base, Solvent) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for benzenesulfonamide synthesis.

References

The Benzenesulfonamide Scaffold: A Versatile Tool in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and its ability to interact with a wide range of biological targets. This structural motif is characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂). The primary sulfonamide group is a key pharmacophore, notably acting as a zinc-binding group in various metalloenzymes. This has led to the successful development of a multitude of clinically significant drugs targeting a diverse array of diseases, including cancers, bacterial infections, glaucoma, and epilepsy.

These application notes provide a comprehensive overview of the multifaceted roles of the benzenesulfonamide scaffold in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Therapeutic Applications and Mechanisms of Action

The versatility of the benzenesulfonamide scaffold has been exploited to develop inhibitors for several key enzyme families and to target various pathological conditions.

Carbonic Anhydrase Inhibition: The most classic application of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Various CA isoforms are involved in numerous physiological and pathological processes. By targeting specific CA isoforms, benzenesulfonamide-based drugs have been developed as diuretics, antiglaucoma agents, and anticonvulsants.[2][3] More recently, tumor-associated CA isoforms (hCA IX and XII) have become attractive targets for anticancer therapies.[4]

Kinase Inhibition: Benzenesulfonamide derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many cancers. Benzenesulfonamides have been successfully incorporated into kinase inhibitors targeting Receptor Tyrosine Kinases (RTKs) like AXL and signaling pathways such as the PI3K/mTOR pathway, playing a critical role in cancer cell proliferation, survival, and angiogenesis.[5][6][7]

Antibacterial Agents: The benzenesulfonamide scaffold is the foundational structure of sulfonamide antibiotics ("sulfa drugs"). These drugs act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. As mammals obtain folic acid from their diet, these drugs are selectively toxic to bacteria.[8] Novel benzenesulfonamide derivatives continue to be explored to combat the growing threat of antibiotic resistance.[9]

Antiviral Activity: Recent research has explored the potential of benzenesulfonamide-containing compounds as antiviral agents. For instance, they have been investigated as inhibitors of the HIV-1 capsid (CA) protein, which is crucial for multiple stages of the viral replication cycle.[10]

Quantitative Data on Benzenesulfonamide Derivatives

The following tables summarize the biological activity of various benzenesulfonamide derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
12c AXL Kinase Inhibitor-0.360[6]
12f AXL Kinase Inhibitor-0.300[6]
18d AXL Kinase Inhibitor-0.021[6]
AL106 TrkA InhibitorU87 (Glioblastoma)~6 (estimated from 40% inhibition at 10µM)[5]
7k (NSC781406) PI3K/mTOR Dual InhibitorBEL-7404 (Hepatocellular Carcinoma)Potent in vivo inhibition[7]
4e Carbonic Anhydrase IX InhibitorMDA-MB-231 (Breast)3.58[11]
4g Carbonic Anhydrase IX InhibitorMCF-7 (Breast)2.55[11]
5b Cytotoxic AgentMCF-7 (Breast)-[12]
5c Cytotoxic AgentMCF-7 (Breast)-[12]
5e Cytotoxic AgentMCF-7 (Breast)-[12]

Table 2: Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamide Derivatives

Compound IDhCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
26 33.2--[2]
31 41.5--[2]
13a 7.6--[13]
7c -Subnanomolar-[3]
7h -Subnanomolar-[3]
7m -Subnanomolar-[3]
7o -Subnanomolar-[3]

Table 3: Antibacterial Activity of Benzenesulfonamide Derivatives

Compound IDBacterial StrainActivityReference
3 S. aureus, B. subtilis, E. coli, P. aeruginosaSurpassed trimethoprim[9]
4e S. aureus80.69% inhibition at 50 µg/mL[11]
4g S. aureus69.74% inhibition at 50 µg/mL[11]
4h S. aureus68.30% inhibition at 50 µg/mL[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of benzenesulfonamide derivatives.

Protocol 1: General Synthesis of Benzenesulfonamide Derivatives

This protocol describes a common method for the synthesis of N-substituted benzenesulfonamides from the corresponding benzenesulfonyl chloride and an amine.

Materials:

  • Substituted benzenesulfonyl chloride

  • Primary or secondary amine

  • Pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • In a clean, dry round bottom flask, dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.

  • Add the base (1.1-1.5 equivalents), such as pyridine, to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of the substituted benzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. The addition is often done at 0 °C to control any exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted benzenesulfonamide derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Benzenesulfonamide test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the benzenesulfonamide test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (hCA) isoform

  • Stopped-flow spectrophotometer

  • Buffer solution (e.g., 20 mM HEPES or TRIS at the appropriate pH)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Benzenesulfonamide inhibitor stock solution

  • Sodium sulfate (Na₂SO₄) to maintain constant ionic strength

Procedure:

  • Prepare all solutions in deionized water. The buffer should contain the pH indicator and Na₂SO₄.

  • Prepare a stock solution of the benzenesulfonamide inhibitor in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the assay buffer.

  • Pre-incubate the hCA enzyme with the inhibitor solution for a set period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO₂-saturated water.

  • The CA-catalyzed hydration of CO₂ causes a change in pH, which is monitored by the change in absorbance of the pH indicator over a short period (10-100 seconds).

  • The initial rates of the reaction are determined from the absorbance change over time for at least six different substrate (CO₂) concentrations.

  • The uncatalyzed rate (reaction without the enzyme) is also measured and subtracted from the catalyzed rates.

  • Inhibition constants (Kᵢ) are calculated by fitting the initial velocity data to the appropriate inhibition model (e.g., competitive, non-competitive) using non-linear least-squares methods and the Cheng-Prusoff equation.

Protocol 4: Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion Method)

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Benzenesulfonamide test compound

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Prepare a stock solution of the benzenesulfonamide compound in a suitable solvent and sterilize by filtration if necessary.

  • Impregnate sterile paper disks with a known concentration of the test compound and allow them to dry in a sterile environment.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Using sterile forceps, place the impregnated paper disks onto the surface of the agar plate. Ensure the disks are firmly in contact with the agar.

  • Incubate the plates in an inverted position at 35°C ± 2°C for 16-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the compound, often by comparing it to standardized charts.

Visualizing the Role of Benzenesulfonamides

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by benzenesulfonamide derivatives and a typical experimental workflow.

Receptor_Tyrosine_Kinase_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RTK->RTK Grb2 Grb2 RTK->Grb2 Recruitment PI3K PI3K RTK->PI3K Activation Benzenesulfonamide_Inhibitor Benzenesulfonamide Kinase Inhibitor Benzenesulfonamide_Inhibitor->RTK Inhibition SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation RAF RAF Ras->RAF PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR mTOR->Proliferation Survival Survival mTOR->Survival

Caption: Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

PI3K_mTOR_Signaling Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PTEN PTEN PTEN->PIP3 Inhibition PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Benzenesulfonamide_Inhibitor Benzenesulfonamide PI3K/mTOR Inhibitor Benzenesulfonamide_Inhibitor->PI3K Benzenesulfonamide_Inhibitor->mTORC1 Experimental_Workflow_Drug_Discovery cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Scaffold_Selection Scaffold Selection (Benzenesulfonamide) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening (e.g., Enzyme Inhibition) Library_Synthesis->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cytotoxicity Assay) Primary_Screening->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Lead_Identification->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized_Lead Optimized Lead ADMET_Profiling->Optimized_Lead Xenograft_Models Animal Models (e.g., Xenografts) Optimized_Lead->Xenograft_Models Efficacy_Toxicity Efficacy & Toxicity Studies Xenograft_Models->Efficacy_Toxicity Candidate_Selection Candidate Selection Efficacy_Toxicity->Candidate_Selection

References

Application Notes and Protocols for the Purification of 2-Chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-chloro-N-methylbenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. The following protocols outline two common and effective purification techniques: recrystallization and column chromatography.

Introduction to Purification Techniques

The synthesis of this compound can result in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is essential to obtain a compound of high purity. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired scale of the purification.

Common Impurities: In the synthesis of sulfonamides, common impurities may include unreacted sulfonyl chloride, the corresponding amine, and products from side reactions. For instance, in related syntheses, process-related impurities and isomers have been identified.[1][2]

Purification Strategies:

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[3]

  • Column Chromatography: This is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase.[4][5] By passing a solution of the crude product through a column packed with an adsorbent (e.g., silica gel), the components of the mixture can be separated by eluting with a suitable solvent system.[5]

Purification Workflow

The general workflow for the purification of a crude chemical compound like this compound is depicted below. The process begins with the crude product and proceeds through one or more purification steps to yield the pure compound, with quality control checks at each stage.

PurificationWorkflow Crude Crude Product Purification Purification Step Crude->Purification Recrystallization Recrystallization Purification->Recrystallization If solid with minor impurities Chromatography Column Chromatography Purification->Chromatography For complex mixtures or oily products QC1 Purity Check (e.g., TLC, HPLC) Recrystallization->QC1 Impurities Impurities (Mother Liquor / Fractions) Recrystallization->Impurities Chromatography->QC1 Chromatography->Impurities QC1->Purification Purity < 99% (Re-purify) PureProduct Pure Product QC1->PureProduct Purity ≥ 99%

References

Application Notes and Protocols for the Recrystallization of N-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the purification of N-substituted benzenesulfonamides via recrystallization. This widely used technique is crucial for obtaining high-purity crystalline products, a critical step in drug discovery and development.

Introduction

N-substituted benzenesulfonamides are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The synthesis of these molecules often results in crude products containing impurities such as starting materials, by-products, and colored matter.[4] Recrystallization is a robust and economical method for purifying these solid organic compounds, based on the principle of differential solubility of the desired compound and impurities in a suitable solvent system at varying temperatures.[5][6] A successful recrystallization yields a product with high purity, well-defined crystal structure, and a sharp melting point.

Principle of Recrystallization

Recrystallization involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly.[7][8] As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals.[5][8] The impurities, being present in smaller amounts or having different solubility profiles, remain dissolved in the solvent (mother liquor).[4][8] The purified crystals are then isolated by filtration.[4][7]

General Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization of N-substituted benzenesulfonamides.

Recrystallization_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_isolation Isolation & Analysis start Crude N-Substituted Benzenesulfonamide solvent_selection Solvent Selection start->solvent_selection dissolution Dissolution in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (optional, for insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling ice_bath Cooling in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Washing with Cold Solvent vacuum_filtration->washing drying Drying of Crystals washing->drying analysis Purity & Yield Analysis (MP, TLC, etc.) drying->analysis

Caption: General workflow for the recrystallization of N-substituted benzenesulfonamides.

Data Summary

The following table summarizes quantitative data for the recrystallization of selected N-substituted benzenesulfonamides as found in the literature.

Compound NameRecrystallization Solvent(s)Yield (%)Melting Point (°C)
N-Allyl-N-benzyl-4-methylbenzenesulfonamideEthanol6744-47
N-Allyl-4-methylbenzenesulfonamideEthanol7369-72
(S)-N-(4-methoxyphenyl)-N-methyl-3-phenyl-2-(2-(phenylsulfonamido)acetamido)propanamideNot specified4769–70
Sulfathiazole70% Isopropanol--

Note: The yield and melting point data are highly dependent on the initial purity of the crude product and the specific experimental conditions.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent is identified that dissolves the N-substituted benzenesulfonamide at high temperatures but not at low temperatures.[7][8] Ethanol is a commonly used solvent for this class of compounds.[9][10]

Materials:

  • Crude N-substituted benzenesulfonamide

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol)[9][11]

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.[5]

  • Dissolution: Place the crude N-substituted benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently.[7] Continue adding small portions of the hot solvent until the solid is completely dissolved.[8] Avoid adding excess solvent as it will reduce the yield.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[7] This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated flask to remove the impurities.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[7][12]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7][12]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor from the crystal surface.[8][12]

  • Drying: Dry the purified crystals, for example, by drawing air through the Buchner funnel or in a desiccator.[5]

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is employed when a single suitable solvent cannot be found.[7] It utilizes a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).[13] A common example is an ethanol/water system.[12]

Materials:

  • Crude N-substituted benzenesulfonamide

  • A "good" solvent (e.g., Ethanol, Acetone)

  • A "bad" solvent (e.g., Water, Hexane)[12][14]

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.[13]

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy (the cloud point).[12][13] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[12]

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1 to collect, wash, and dry the purified crystals.

Troubleshooting

ProblemPossible CauseSolution
No crystals form upon cooling. The solution may be too dilute (excess solvent used).Gently heat the solution to evaporate some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[12]
The compound "oils out" instead of forming crystals. The solution is too concentrated, or the cooling process is too rapid.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly.[12]
The recrystallized product is colored or appears impure. Colored impurities are present.Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[7]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform recrystallizations in a well-ventilated fume hood, especially when using flammable or volatile organic solvents.

  • Be cautious when heating flammable solvents. Use a steam bath, heating mantle, or a water bath rather than an open flame.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

References

Application Notes and Protocols for the HPLC Separation of Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation and analysis of benzenesulfonamide derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for a range of applications, including purity assessment, impurity profiling, and quantitative analysis in pharmaceutical development and quality control.

Introduction

Benzenesulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including diuretics, carbonic anhydrase inhibitors, and antibacterial drugs.[1] The efficacy and safety of these drugs are intrinsically linked to their purity. Consequently, robust and reliable analytical methods are essential for separating the active pharmaceutical ingredient (API) from related substances, such as starting materials, intermediates, byproducts, and degradation products. HPLC is a powerful and versatile technique widely employed for this purpose.[2] This document details two distinct reversed-phase HPLC (RP-HPLC) methods and a mixed-mode HPLC method applicable to the analysis of various benzenesulfonamide derivatives.

Method 1: Reversed-Phase HPLC for Purity Analysis of 4-Aminobenzenesulfonamide

This method is designed for the quantitative determination of 4-aminobenzenesulfonamide and its related impurities in bulk drug substances. It utilizes a C8 stationary phase and a gradient elution program to achieve efficient separation.[3]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Visible or Photodiode Array (PDA) detector.[3]

  • YMC-Triart C8 column (250 x 4.6 mm, 5 µm particle size).[3]

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile, formic acid, and water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10
    30 90 10

    (This is a representative gradient, adjustments may be necessary based on the specific sample)

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Detection Wavelength: 265 nm[3]

  • Injection Volume: 5 µL[3]

3. Sample Preparation:

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of 4-aminobenzenesulfonamide reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a similar concentration to the standard solution.[2]

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is stable and free from interfering peaks.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • Identify and quantify impurities based on their retention times relative to the main peak and their peak areas.

Quantitative Data
CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
4-Aminobenzenesulfonamide8.34 - 8.380.066 - 0.0670.200 - 0.202

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[3]

Method 2: UPLC-MS for the Analysis of Genotoxic Impurities (Benzenesulfonate Esters)

This ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) method is designed for the sensitive and selective analysis of potential genotoxic impurities (PGIs), specifically methyl, ethyl, and isopropyl esters of benzenesulfonic acid, in pharmaceutical products.[4]

Experimental Protocol

1. Instrumentation and Materials:

  • UPLC system coupled with a mass spectrometer (e.g., ACQUITY QDa Detector).[4]

  • ACQUITY UPLC CSH C18 column (50 x 2.1 mm, 1.7 µm particle size).[4]

  • Analytical balance

  • Volumetric flasks and pipettes

  • LC-MS grade acetonitrile, water, and methanol.

2. Chromatographic and MS Conditions:

  • Mobile Phase A: Water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient Program:

    Time (min) %A %B
    Initial 90.0 10.0
    3.5 10.0 90.0
    4.0 10.0 90.0
    4.5 90.0 10.0

    | 6.5 | 90.0 | 10.0 |

  • Flow Rate: 0.6 mL/min[4]

  • Column Temperature: 40 °C[4]

  • Injection Volume: 8.0 µL (can be optimized)[4]

  • UV Detection: 200–400 nm, extracted at 220 nm[4]

  • MS Detection: Electrospray Ionization (ESI) in positive mode, with Single Ion Recording (SIR) for target analytes.

3. Sample Preparation:

  • Diluent: 50:50 water/methanol.[4]

  • Standard Preparation: Prepare a stock solution of the benzenesulfonate ester standards in an appropriate solvent. Perform serial dilutions in the diluent to create calibration standards ranging from approximately 1.5 to 500 ng/mL.[4]

  • Sample Preparation: Dissolve the API in the diluent to a suitable concentration (e.g., 1 mg/mL). For specificity analysis, the API sample can be spiked with the PGI standards at their LOQ levels.[4]

4. Analysis Procedure:

  • Equilibrate the UPLC-MS system with the initial mobile phase conditions.

  • Inject a blank to verify the absence of system contamination.

  • Inject the calibration standards to establish a linearity curve.

  • Inject the unspiked and spiked API samples.

  • Analyze the data to determine the presence and quantity of the targeted genotoxic impurities.

Quantitative Data
CompoundLOQ (ng/mL)Linearity (R²)
Methyl benzenesulfonate7.5≥0.9984
Ethyl benzenesulfonate1.5≥0.9984
Isopropyl benzenesulfonate1.5≥0.9984

Linearity was evaluated over a concentration range of 1.5 to 500 ng/mL.[4]

Method 3: Mixed-Mode HPLC for Separation of Benzenesulfonamide and Sulfanilamide

This method utilizes a mixed-mode stationary phase to separate closely related compounds, benzenesulfonamide and sulfanilamide, which differ by only an amino group. The separation is achieved through a combination of hydrophobic and ion-exchange interactions.[5]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector.[5]

  • Primesep D or Primesep 100 mixed-mode column.

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade mobile phase components.

2. Chromatographic Conditions:

  • Mobile Phase: The exact composition should be optimized based on the specific column and analytes, but a common approach involves an aqueous buffer with an organic modifier (e.g., acetonitrile).

  • Detection: UV at 230 nm.[5]

  • Note: The elution order of the two compounds can be reversed by choosing between the Primesep D (anion-exchange) and Primesep 100 (cation-exchange) columns with the same mobile phase.[5]

3. Sample Preparation:

  • Prepare standard and sample solutions in the mobile phase or a compatible diluent.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase.

  • Inject the sample mixture.

  • Monitor the separation at 230 nm.

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Mobile Phase Flow Column Column Injector->Column Sample Injection Detector Detector Column->Detector Separated Analytes DataSystem Data Acquisition System Detector->DataSystem Signal Report Report Generation DataSystem->Report

Caption: General workflow of an HPLC experiment.

Logical Relationships in HPLC Method Development

HPLC_Method_Development cluster_params Adjustable Parameters cluster_outcomes Separation Outcomes MobilePhase Mobile Phase (Composition, pH) RetentionTime Retention Time MobilePhase->RetentionTime Resolution Resolution MobilePhase->Resolution Selectivity Selectivity MobilePhase->Selectivity StationaryPhase Stationary Phase (e.g., C18, C8, Phenyl) StationaryPhase->RetentionTime StationaryPhase->Selectivity FlowRate Flow Rate FlowRate->RetentionTime FlowRate->Resolution Temperature Column Temperature Temperature->RetentionTime PeakShape Peak Shape Temperature->PeakShape

Caption: Key parameters influencing HPLC separation.

References

Application Notes and Protocols: Proper Handling and Storage of 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling and storage of 2-chloro-N-methylbenzenesulfonamide (CAS RN: 17260-67-2)[1][2]. The recommendations are compiled from safety data sheets of structurally similar compounds and general laboratory safety practices for sulfonamides.

Safety and Handling Precautions

1.1 Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Goggles or safety glasses with side shields (EN 166)Protects against dust particles and splashes.
Hand Protection Protective gloves (e.g., nitrile rubber)Prevents skin contact.
Skin and Body Protection Long-sleeved laboratory coatMinimizes skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust is generated.Protects against inhalation of fine particles.

1.2 Engineering Controls

ControlSpecification
Ventilation Work in a well-ventilated area. Use a chemical fume hood for procedures that may generate dust or aerosols.
Eye Wash Station An easily accessible eye wash station should be available.
Safety Shower A safety shower should be in close proximity to the handling area.

1.3 Hygiene Measures

  • Wash hands thoroughly after handling the compound.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

Storage Protocols

Proper storage is essential to maintain the integrity and stability of this compound.

ParameterRecommendationSource
Temperature Store in a cool, dry place. Recommended storage temperature is 2-8°C for long-term storage.[4]
Container Keep container tightly closed in a dry and well-ventilated place.[3][5]Generic SDS
Incompatible Materials Avoid strong oxidizing agents.[5]

Experimental Protocols

3.1 General Handling of a Solid Compound

This protocol outlines the general steps for handling a powdered chemical like this compound.

  • Preparation :

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weighing paper, glassware).

    • Don the appropriate PPE as listed in Table 1.

  • Weighing :

    • Tare the balance with the weighing paper.

    • Carefully transfer the desired amount of this compound from the storage container to the weighing paper using a clean spatula.

    • Record the exact weight.

  • Dissolution (if applicable) :

    • Place the weighed compound into an appropriate flask.

    • Add the desired solvent and stir until the compound is fully dissolved.

  • Reaction Setup :

    • If used in a reaction, add the solution or solid to the reaction vessel under controlled conditions as dictated by the specific experimental procedure.

  • Cleanup :

    • Clean all glassware and equipment that came into contact with the chemical.

    • Wipe down the work surface.

    • Dispose of waste in a designated hazardous waste container.[3]

  • Post-Handling :

    • Remove PPE in the correct order to avoid contamination.

    • Wash hands thoroughly.

Visualizations

Handling_Workflow Figure 1: General Experimental Workflow for Handling this compound A Receiving and Initial Inspection B Log Compound in Inventory A->B C Transfer to Long-Term Storage (2-8°C) B->C D Prepare for Experiment (Don PPE) E Retrieve from Storage D->E F Weighing in Fume Hood E->F G Experimental Use (e.g., Dissolution, Reaction) F->G H Decontamination of Equipment G->H J Return Unused Compound to Storage G->J I Waste Disposal (Hazardous Waste) H->I K Update Inventory J->K Safety_Hierarchy Figure 2: Hierarchy of Controls for Safe Handling cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (Not Applicable) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

References

Application Notes and Protocols: Safety Precautions for Working with Chlorosulfonamide Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonamide reagents, including sulfonyl chlorides and chlorosulfonyl isocyanates, are a class of highly reactive compounds widely utilized in organic synthesis, medicinal chemistry, and drug development. Their utility stems from their ability to readily react with nucleophiles like amines and alcohols to form stable sulfonamides and sulfamates, which are key functional groups in many pharmaceutical agents.[1] However, their high reactivity also presents significant safety hazards. These reagents are typically corrosive, water-reactive, and may act as respiratory and skin sensitizers.[2][3]

This document provides detailed application notes and protocols for the safe handling, use, and disposal of chlorosulfonamide reagents in a laboratory setting. Adherence to these guidelines is critical to minimize risks of chemical exposure, injury, and property damage.

Hazard Assessment and Mitigation

A thorough risk assessment must be conducted before any work with chlorosulfonamide reagents begins. The primary hazards include:

  • Corrosivity: These reagents are often acidic and can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact.[3][4]

  • Reactivity with Water: They react violently or vigorously with water, moisture, and protic solvents, often releasing corrosive and toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[2][5] This reaction is highly exothermic and can lead to pressure buildup in sealed containers.

  • Toxicity: Inhalation, ingestion, or skin absorption can be harmful or fatal.[2][6] Some reagents may cause sensitization, leading to allergic reactions upon subsequent exposure.[4]

  • Thermal Decomposition: When heated, they can decompose to release toxic and irritating gases.[7][8]

Hierarchy of Controls

To mitigate these hazards, a hierarchy of controls should be implemented. This approach prioritizes the most effective safety measures.

cluster_0 Hierarchy of Controls for Chlorosulfonamide Reagents Elimination Elimination (Use a different synthesis route) Substitution Substitution (Use a less hazardous reagent) Elimination->Substitution Engineering Engineering Controls (Fume hood, blast shield) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, goggles, lab coat, face shield) Administrative->PPE

Caption: Hierarchy of Controls.

Hazard Data for Common Reagents

The following table summarizes key hazard data for representative chlorosulfonamide-related reagents. Always consult the most current Safety Data Sheet (SDS) for the specific reagent in use.

Reagent NameCAS NumberPrimary HazardsIncompatible MaterialsQuantitative Data
Chlorosulfonyl Isocyanate (CSI) 1189-71-5Reacts violently with water; Causes severe burns (skin, eyes, respiratory); Harmful if swallowed/inhaled; Respiratory and skin sensitizer.[2][4][6]Water, alcohols, amines, strong bases, strong oxidizing agents.[6][8]LD50 (oral, rat): 640 mg/kg[8]Boiling Point: 106 °C[8]Density: 1.626 g/cm³[9]
Dansyl Chloride 605-65-2Corrosive (may be corrosive to metals); Causes severe skin burns and eye damage; Harmful if swallowed.[3][10][11]Water (decomposes), strong oxidizing agents, strong bases.[12]Melting Point: 70 °C[13]Occupational Exposure Limits: Not established.[14][15]
Sulfamoyl Chloride 7778-42-9Harmful if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage.[7][16]Strong oxidizing agents.[7]Storage Temperature: Recommended below -20°C.[7][17]

Engineering Controls

  • Chemical Fume Hood: All work involving chlorosulfonamide reagents must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors and to contain any potential spills or splashes.[3][8]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.[8][11]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of hazardous vapors.[7]

  • Blast Shield: For reactions with a high risk of explosion or vigorous gas evolution, the use of a portable blast shield in front of the fume hood sash is strongly recommended.

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling these reagents.

TaskRequired PPE
Transporting & Weighing - Nitrile or neoprene gloves (double-gloving recommended)[3]- Chemical splash goggles[3]- Flame-resistant lab coat
Reaction Setup & Workup - Heavy-duty chemical resistant gloves (e.g., butyl rubber over nitrile)[8]- Chemical splash goggles and a full-face shield[3][11]- Flame-resistant, chemical-resistant apron over a lab coat
Handling Large Quantities (>50g) All PPE for reaction setup, plus:- Consider a supplied-air respirator depending on the scale and specific reagent hazards.[8]
Cleaning Spills - Chemical-resistant boots- Appropriate respiratory protection (e.g., acid gas cartridge respirator or SCBA for large spills)[3]

Handling and Storage Protocols

  • Moisture Control: Due to their water-reactivity, these reagents must be handled under anhydrous conditions. Use dry glassware and inert atmosphere (e.g., nitrogen or argon) techniques.[2][8]

  • Storage: Store reagents in their original, tightly sealed containers in a cool, dry, well-ventilated area designated for corrosive and water-reactive materials.[3][8][16] Store away from incompatible substances, particularly water, bases, and alcohols.[5][6] Some reagents, like sulfamoyl chloride, require refrigeration or freezing.[7][17]

  • Container Integrity: Do not use metal containers for storage unless specified by the manufacturer, as some reagents are corrosive to metals.[11] Regularly inspect containers for signs of damage or corrosion.

Experimental Protocol: Synthesis of Cinnamonitrile using Chlorosulfonyl Isocyanate

This protocol is adapted from a procedure in Organic Syntheses and demonstrates the handling of a highly reactive chlorosulfonamide reagent.[2] Caution! Chlorosulfonyl isocyanate (CSI) is a highly corrosive and irritating compound. This reaction must be carried out in an efficient hood. [2]

Materials and Equipment
  • Cinnamic acid (2.00 moles)

  • Chlorosulfonyl isocyanate (CSI) (2.05 moles)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate, anhydrous

  • Ice

  • 2-L four-necked flask, mechanical stirrer, thermometer, dropping funnel, reflux condenser

Experimental Workflow Diagram

cluster_workflow Experimental Workflow: Cinnamonitrile Synthesis A 1. Setup Charge flask with Cinnamic Acid and 600 mL DCM in fume hood. B 2. Heat to Reflux Heat mixture to reflux. A->B C 3. Add CSI Dropwise add CSI (2.05 mol) in 100 mL DCM over 45 min. B->C D 4. Complete Reaction Heat for 1 hour to complete CO2 evolution. C->D E 5. Quench with DMF Cool to 15-20°C with ice bath. Add DMF (4.11 mol) over 15 min. D->E F 6. Aqueous Workup Pour mixture onto ~800g of ice. Separate layers. E->F G 7. Extraction Extract aqueous layer with DCM. Combine organic phases. F->G H 8. Wash Wash combined organic layers 6 times with 100 mL water. G->H I 9. Dry & Concentrate Dry over K2CO3, decant, and concentrate by distillation. H->I J 10. Purify Distill resulting oil under vacuum to yield pure cinnamonitrile. I->J

Caption: Workflow for Cinnamonitrile Synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, charge a 2-L four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser with cinnamic acid (2.00 moles) and 600 mL of anhydrous dichloromethane.[2]

  • CSI Addition: Heat the mixture to reflux. Prepare a solution of chlorosulfonyl isocyanate (2.05 moles) in 100 mL of dichloromethane and add it dropwise via the dropping funnel over 45 minutes.[2] The reaction will evolve carbon dioxide.

  • Reaction Completion: After the addition is complete, continue heating at reflux for one hour to ensure all carbon dioxide has evolved.[2]

  • Quenching: Cool the reaction mixture to an internal temperature of 15–20°C using an ice bath. Cautiously add N,N-dimethylformamide (4.11 moles) over a 15-minute period, maintaining the temperature.[2]

  • Workup: Pour the reaction mixture onto approximately 800 g of ice in a large beaker. Once the ice has melted, separate the layers in a separatory funnel.[2]

  • Extraction and Washing: Extract the aqueous layer with 100 mL of dichloromethane. Combine the organic phases and wash them six times with 100-mL portions of water to remove the DMF.[2]

  • Drying and Isolation: Dry the organic solution over anhydrous potassium carbonate for 2 hours. Decant the solution and concentrate it by distillation at atmospheric pressure to remove the solvent.[2]

  • Purification: Purify the resulting crude oil by vacuum distillation to yield the final product, cinnamonitrile.[2]

Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

Emergency Response Decision Tree

cluster_emergency Emergency Response Decision Tree Start Incident Occurs Type Spill or Personal Exposure? Start->Type SpillSize Spill Size? Type->SpillSize Spill ExposureType Exposure Type? Type->ExposureType Exposure SmallSpill Small Spill: - Alert nearby personnel. - Neutralize with dry sand or soda ash. - Collect in sealed container for waste. SpillSize->SmallSpill <100 mL & Contained LargeSpill Large Spill: - Evacuate immediate area. - Call emergency services (911). - Close fume hood sash and lab door. SpillSize->LargeSpill >100 mL or Uncontained SkinContact Skin Contact: - Immediately flush with copious water for 15+ min. - Remove contaminated clothing. - Seek immediate medical attention. ExposureType->SkinContact Skin EyeContact Eye Contact: - Immediately flush with eyewash for 15+ min. - Hold eyelids open. - Seek immediate medical attention. ExposureType->EyeContact Eyes Inhalation Inhalation: - Move to fresh air. - Seek immediate medical attention. ExposureType->Inhalation Inhalation

Caption: Emergency Response Decision Tree.

Spill Response
  • Small Spills (<100 mL, contained in a fume hood): Alert personnel in the immediate area. Use a non-combustible absorbent material like dry sand, vermiculite, or sodium bicarbonate to cover the spill. Do NOT use water or combustible materials like paper towels.[8] Collect the absorbed material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the laboratory immediately and alert others. Call emergency services. If safe to do so, close the fume hood sash and the laboratory door.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing and shoes. Seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]

Waste Disposal

  • Quenching: Unused or excess chlorosulfonamide reagents must be quenched before disposal. This should be done as a final step in the experimental procedure. A common method is the slow, cautious addition of the reactive material to a stirred, cooled solution of a nucleophile like isopropanol in an inert solvent (e.g., toluene), followed by the slow addition of water, and finally neutralization with a base like sodium bicarbonate.[2] This process generates heat and gas and must be performed in a fume hood.

  • Waste Streams: All waste containing these reagents or their byproducts must be collected in a dedicated, properly labeled hazardous waste container.[6] Halogenated and non-halogenated waste streams should be kept separate.

  • Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for specific guidance.[6][18] Never pour chlorosulfonamide reagents or their waste down the drain.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of 2-chlorobenzenesulfonyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the methylamine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base is typically used to neutralize the hydrochloric acid byproduct.

Q2: Why is the purity of 2-chlorobenzenesulfonyl chloride so critical for the reaction?

A2: 2-Chlorobenzenesulfonyl chloride is highly sensitive to moisture. If it is exposed to water, it will hydrolyze to the corresponding 2-chlorobenzenesulfonic acid. This sulfonic acid is unreactive under the standard reaction conditions and will not form the desired sulfonamide, thus lowering the overall yield.[1] It is crucial to use a fresh bottle of the reagent or to purify it before use and to conduct the reaction under anhydrous conditions.

Q3: What are the potential side products in this synthesis?

A3: The primary side products are 2-chlorobenzenesulfonic acid (from hydrolysis of the starting material) and 2-chloro-N,N-dimethylbenzenesulfonamide. The latter can form if the initially formed this compound is deprotonated and reacts with another molecule of 2-chlorobenzenesulfonyl chloride, though this is less common. Careful control of stoichiometry is important to minimize this.

Q4: Can I use an alternative to methylamine, such as methylamine hydrochloride salt?

A4: Yes, it is possible to use the hydrochloride salt of methylamine. However, you will need to use a stronger, non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIEA), to first deprotonate the methylamine hydrochloride to generate the free methylamine in situ before it can react with the sulfonyl chloride.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the 2-chlorobenzenesulfonyl chloride and the appearance of the product spot. This allows for the determination of the optimal reaction time.

Troubleshooting Guide

Low or No Product Formation
Potential Cause Recommended Solution
Degraded 2-chlorobenzenesulfonyl chloride Use a fresh bottle of 2-chlorobenzenesulfonyl chloride or purify the existing stock. Ensure it has been stored under anhydrous conditions.
Presence of moisture Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently reactive methylamine If using a methylamine salt, ensure a suitable base is used in sufficient quantity to generate the free amine.
Incorrect reaction temperature The reaction is typically performed at 0°C to room temperature. If the reaction is sluggish, gentle warming can be attempted, but monitor for side product formation.
Low Yield
Potential Cause Recommended Solution
Hydrolysis of sulfonyl chloride As mentioned above, ensure strictly anhydrous conditions.
Sub-optimal stoichiometry A common starting point is a 1:1.1 molar ratio of 2-chlorobenzenesulfonyl chloride to methylamine. Using a large excess of methylamine can sometimes lead to the formation of a disubstituted byproduct.
Ineffective base If not using excess methylamine as the base, ensure the tertiary amine base (e.g., triethylamine) is pure and dry.
Product loss during workup Ensure proper pH adjustments during aqueous washes to prevent the product from dissolving in either the acidic or basic aqueous layers.
Product Purification Issues
Potential Cause Recommended Solution
Presence of unreacted starting material Unreacted 2-chlorobenzenesulfonyl chloride can be removed by washing the organic layer with an aqueous base solution (e.g., sodium bicarbonate).
Presence of 2-chlorobenzenesulfonic acid This byproduct can be removed by washing the organic layer with an aqueous base solution.
Difficulty with crystallization If recrystallization is proving difficult, column chromatography using silica gel is an effective alternative for purification.

Experimental Protocol

This is a general procedure and may require optimization.

Materials:

  • 2-chlorobenzenesulfonyl chloride

  • Methylamine (e.g., 2.0 M solution in THF or as a gas)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • To the cooled solution, add triethylamine (1.2 eq).

  • Slowly add methylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield 60-85%Highly dependent on the purity of reagents and reaction conditions.
Reaction Temperature 0°C to 25°CLower temperatures can help to control the exothermic nature of the reaction and minimize side products.
Reaction Time 2-6 hoursMonitor by TLC to determine completion.
Molar Ratio (Sulfonyl Chloride:Amine:Base) 1 : 1.1 : 1.2A slight excess of the amine and base is generally used to drive the reaction to completion.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 2-Chlorobenzenesulfonyl_Chloride 2-Chlorobenzenesulfonyl Chloride Product This compound 2-Chlorobenzenesulfonyl_Chloride->Product Methylamine Methylamine Methylamine->Product Base Base (e.g., Triethylamine) Byproduct_HCl HCl (neutralized by base) Base->Byproduct_HCl

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity (especially sulfonyl chloride) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Check_Reagents->Check_Conditions Purity OK Check_Stoichiometry Confirm Stoichiometry Check_Conditions->Check_Stoichiometry Anhydrous Check_Temperature Optimize Temperature Check_Stoichiometry->Check_Temperature Correct Ratio Purification_Issues Investigate Purification Loss Check_Temperature->Purification_Issues Optimized Success Yield Improved Purification_Issues->Success Loss Minimized Logical_Relationships Interplay of Reaction Parameters Yield Yield Purity Purity Reagent_Quality Reagent Quality Reagent_Quality->Yield Reagent_Quality->Purity Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->Yield Anhydrous_Conditions->Purity Side_Reactions Side Reactions Anhydrous_Conditions->Side_Reactions Temperature Temperature Temperature->Yield Temperature->Purity Temperature->Side_Reactions Stoichiometry Stoichiometry Stoichiometry->Yield Stoichiometry->Purity Stoichiometry->Side_Reactions Side_Reactions->Yield Side_Reactions->Purity

References

Technical Support Center: Benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Benzenesulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of during benzenesulfonamide synthesis?

A1: The two most prevalent side reactions in benzenesulfonamide synthesis are the formation of diphenyl sulfone and the hydrolysis of the benzenesulfonyl chloride intermediate.[1][2] Diphenyl sulfone is a significant byproduct when using strong sulfonating agents like chlorosulfonic acid or oleum, especially at elevated temperatures.[1] Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid occurs in the presence of water and can be accelerated by changes in pH and temperature.[3][4][5][6]

Q2: I obtained a solid white precipitate that is not my desired benzenesulfonamide. What could it be?

A2: An unexpected white precipitate is often diphenyl sulfone, a common byproduct of the sulfonation step.[2] This is particularly likely if the reaction temperature was not carefully controlled or if an excess of benzene was used. To confirm its identity, you can determine its melting point, which is around 123-129 °C.

Q3: My reaction workup is complete, but I have an oily residue instead of a solid product. What should I do?

A3: An oily product after workup often indicates the presence of impurities that are preventing your benzenesulfonamide from crystallizing. This could be due to residual starting materials, diphenyl sulfone, or benzenesulfonic acid. It is recommended to attempt purification through column chromatography or try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal of pure benzenesulfonamide.

Q4: How can I minimize the formation of diphenyl sulfone during the chlorosulfonation of benzene?

A4: To reduce the formation of diphenyl sulfone, it is crucial to control the reaction temperature, keeping it as low as practically possible. Additionally, using a molar excess of chlorosulfonic acid relative to benzene can favor the formation of the desired benzenesulfonyl chloride over the sulfone byproduct. One patent suggests that reacting benzene and oleum in the presence of sodium benzenesulfonate can inhibit the formation of diphenyl sulfone.[1]

Q5: What are the best practices to prevent the hydrolysis of benzenesulfonyl chloride?

A5: Benzenesulfonyl chloride is highly reactive towards water. To prevent its hydrolysis into benzenesulfonic acid, all glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon). During the workup, it is important to minimize the contact time with aqueous solutions.

Troubleshooting Guides

Issue 1: Low Yield of Benzenesulfonamide
Symptom Possible Cause Troubleshooting Steps
The overall yield of the final benzenesulfonamide product is significantly lower than expected.Incomplete reaction: The initial chlorosulfonation or the subsequent amination did not go to completion.- Monitor the reaction progress using TLC or other analytical techniques. - Ensure the reaction is stirred efficiently. - Consider extending the reaction time or slightly increasing the temperature for the amination step.
Significant side product formation: A large portion of the starting material was converted to byproducts like diphenyl sulfone.- Review the reaction conditions of the chlorosulfonation step. Ensure the temperature was kept low and the stoichiometry of the reagents was correct. - Analyze the crude product to quantify the amount of diphenyl sulfone.
Loss of product during workup: The desired product was lost during extraction or purification steps.- Ensure the pH of the aqueous phase during extraction is appropriate to keep the sulfonamide in the organic layer. - If recrystallizing, avoid using an excessive amount of solvent, which can lead to product loss. - Check the solubility of your specific benzenesulfonamide derivative in the workup and purification solvents.
Hydrolysis of benzenesulfonyl chloride: The intermediate was hydrolyzed before it could react with the amine.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Add the benzenesulfonyl chloride to the amine solution, rather than the other way around, to ensure it reacts with the amine before it has a chance to hydrolyze.
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Troubleshooting Steps
The NMR or other analytical data of the final product shows peaks corresponding to diphenyl sulfone.Inefficient purification: The purification method used was not effective at removing the diphenyl sulfone byproduct.- Diphenyl sulfone has different solubility properties than most benzenesulfonamides. Recrystallization from a suitable solvent system can be effective. - Column chromatography is a reliable method for separating diphenyl sulfone from the desired product.
The final product is acidic and/or shows the presence of benzenesulfonic acid.Incomplete reaction or hydrolysis: Unreacted benzenesulfonyl chloride hydrolyzed during the workup, or the initial sulfonation did not proceed to the chloride.- Wash the organic layer with a dilute solution of sodium bicarbonate during the workup to remove acidic impurities like benzenesulfonic acid. - Ensure the reaction goes to completion to minimize the amount of unreacted starting materials.
The product appears as a persistent oil or fails to crystallize.Presence of multiple impurities: A combination of side products and unreacted starting materials can inhibit crystallization.- Attempt to purify a small portion of the oil by column chromatography to isolate the pure product. - Try dissolving the oil in a minimal amount of a hot solvent and then slowly cooling it to induce crystallization. Scratching the inside of the flask with a glass rod can also help.

Quantitative Data on Side Reactions

The formation of byproducts is highly dependent on the specific reaction conditions. The following tables summarize the impact of key parameters on the two major side reactions.

Table 1: Influence of Reaction Conditions on Diphenyl Sulfone Formation

ParameterConditionEffect on Diphenyl Sulfone Yield
Temperature Increasing temperature during chlorosulfonationSignificantly increases the yield of diphenyl sulfone.[1]
Reactant Ratio Molar excess of benzene to chlorosulfonic acidIncreases the formation of diphenyl sulfone.
Molar excess of chlorosulfonic acid to benzeneFavors the formation of benzenesulfonyl chloride, reducing diphenyl sulfone.
Catalyst Presence of sodium benzenesulfonateCan inhibit the formation of diphenyl sulfone.[1]

Table 2: Factors Affecting the Rate of Benzenesulfonyl Chloride Hydrolysis

ParameterConditionEffect on Hydrolysis Rate
pH Neutral to slightly acidic (pH 3-6.7)Hydrolysis proceeds via direct nucleophilic attack by water.[4]
Basic (pH > 6.7)The rate of hydrolysis increases significantly due to the presence of the more nucleophilic hydroxide ion.[3][4]
Temperature Increasing temperatureIncreases the rate of hydrolysis across all pH ranges.[5]
Solvent Protic solvents (e.g., water, alcohols)Promote hydrolysis.
Aprotic solvents (e.g., dichloromethane, THF)Hydrolysis is significantly slower.

Experimental Protocols

Key Experiment: Synthesis of Benzenesulfonamide

This protocol outlines the general procedure for the synthesis of benzenesulfonamide, with notes on minimizing side reactions.

Step 1: Chlorosulfonation of Benzene

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. The reaction should be conducted in a fume hood.

  • Reagents: Place chlorosulfonic acid (e.g., 3 equivalents) in the flask and cool it to 0-5 °C in an ice bath.

  • Reaction: Add benzene (1 equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The benzenesulfonyl chloride will separate as an oil or solid. Separate the organic layer and wash it with cold water to remove any remaining acid.

Step 2: Amination of Benzenesulfonyl Chloride

  • Setup: In a separate flask, dissolve the amine (e.g., ammonia or a primary/secondary amine, 2-3 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). Cool the solution in an ice bath.

  • Reaction: Slowly add the crude benzenesulfonyl chloride from the previous step to the stirred amine solution.

  • Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl (to remove excess amine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude benzenesulfonamide can then be purified by recrystallization or column chromatography.

Visualizations

Reaction Pathway: Benzenesulfonamide Synthesis and Side Reactions

Benzenesulfonamide_Synthesis cluster_main Main Reaction Pathway cluster_side Common Side Reactions Benzene Benzene Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Benzene->Benzenesulfonyl_Chloride + Chlorosulfonic Acid Diphenyl_Sulfone Diphenyl Sulfone (Byproduct) Benzene->Diphenyl_Sulfone + Benzenesulfonyl Chloride Benzenesulfonamide Benzenesulfonamide (Desired Product) Benzenesulfonyl_Chloride->Benzenesulfonamide + Amine Benzenesulfonic_Acid Benzenesulfonic Acid (Byproduct) Benzenesulfonyl_Chloride->Benzenesulfonic_Acid + H2O (Hydrolysis) Amine Amine

Caption: Main and side reaction pathways in benzenesulfonamide synthesis.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Completion Check Reaction Completion (TLC/NMR) Start->Check_Reaction_Completion Analyze_Side_Products Analyze for Side Products (NMR/MS) Check_Reaction_Completion->Analyze_Side_Products Yes Incomplete_Reaction Incomplete Reaction Check_Reaction_Completion->Incomplete_Reaction No Review_Workup Review Workup Procedure Analyze_Side_Products->Review_Workup Absent High_Side_Products High Side Products Analyze_Side_Products->High_Side_Products Present Product_Loss Product Loss During Workup Review_Workup->Product_Loss Optimize_Reaction_Time_Temp Optimize Reaction Time/Temperature Incomplete_Reaction->Optimize_Reaction_Time_Temp Optimize_Sulfonation_Conditions Optimize Sulfonation Conditions (Temp, Stoich.) High_Side_Products->Optimize_Sulfonation_Conditions Modify_Extraction_Purification Modify Extraction/Purification Product_Loss->Modify_Extraction_Purification End Improved Yield Optimize_Reaction_Time_Temp->End Optimize_Sulfonation_Conditions->End Modify_Extraction_Purification->End

Caption: A logical workflow for troubleshooting low yields in benzenesulfonamide synthesis.

References

Technical Support Center: Optimizing N-Methylation Conditions for Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-methylation of sulfonamides. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the N-methylation of sulfonamides?

A1: A variety of reagents can be employed for the N-methylation of sulfonamides, ranging from classic alkylating agents to modern catalytic systems. Common choices include:

  • Simple Alkyl Halides: Methyl iodide (MeI) is frequently used, often in combination with a base like potassium carbonate (K₂CO₃), DBU, or potassium tert-butoxide (KOtBu).[1][2]

  • Dimethyl Sulfate: A potent and cost-effective methylating agent, used with bases such as DBU.[1]

  • "Green" Methylating Agents: Methanol is increasingly used as a sustainable C1 source in combination with transition metal catalysts (e.g., Ruthenium or Iridium complexes).[3][4] Trimethyl phosphate (TMP) with calcium hydroxide (Ca(OH)₂) is another milder option.[3]

  • Ammonium Salts: Quaternary ammonium salts, such as phenyltrimethylammonium iodide (PhMe₃NI), can serve as solid methylating agents.[5]

  • Formamide Acetals: N,N-dimethylformamide dimethylacetal (DMF-DMA) is an effective reagent for methylating NH-containing heterocycles and sulfonamides.[6]

Q2: How can I achieve mono-selective methylation and avoid di-methylation?

A2: Achieving mono-selectivity is a central challenge, as the mono-methylated sulfonamide can be more reactive than the starting material.[5][7][8] Strategies to promote mono-alkylation include:

  • Careful choice of reagents: Some methods are inherently more selective. Recent reviews highlight methodologies specifically targeting mono-alkylation.[7][9]

  • Controlling stoichiometry: Using a limited equivalence of the methylating agent can favor the mono-methylated product.

  • Steric hindrance: Bulky substituents on the sulfonamide or the use of sterically demanding reagents can disfavor the second methylation step.[2]

  • Solid-phase synthesis: Activating the amine with a protecting group like o-nitrobenzenesulfonyl (o-NBS) allows for selective methylation, after which the group can be removed.[1]

Q3: What is the effect of N-methylation on the physicochemical properties of a sulfonamide?

A3: N-methylation can significantly alter a molecule's properties. Unlike amides, where N-methylation can sometimes increase solubility, for sulfonamides it typically leads to an increase in lipophilicity (higher log D) and a decrease in aqueous solubility.[10] This is because the modification removes a hydrogen bond donor and adds a hydrophobic methyl group with minimal impact on the molecule's conformation.[10]

Q4: Are there metal-free conditions for N-methylation?

A4: Yes, several metal-free methods are available. These are often preferred to avoid potential metal contamination in the final product. Examples include using methyl iodide with an organic base, phase-transfer catalysis, or employing reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA).[6][11]

Experimental Workflow & Decision Making

The following diagrams illustrate a general experimental workflow for N-methylation and a logical tree for troubleshooting common issues.

G General Workflow for Sulfonamide N-Methylation start_end start_end process process decision decision io io A Start B Select Sulfonamide Substrate & Methylation Method A->B C Prepare Reaction Mixture: Substrate, Reagent, Base, Solvent B->C D Run Reaction (Temperature & Time Control) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Reaction Complete? E->F F->D No G Work-up & Quench F->G Yes H Purify Product (Column Chromatography, Recrystallization) G->H I Characterize Product (NMR, MS) H->I J End I->J G Troubleshooting Decision Tree problem problem decision decision solution solution p1 Low or No Yield d1 Starting Material Consumed? p1->d1 s1a Check Reagent Quality (Base, Alkylating Agent) d1->s1a No s1d Check for Degradation (LC-MS analysis) d1->s1d Yes p2 Di-methylation or Over-alkylation s2a Reduce Equivalents of Methylating Agent p2->s2a p3 Complex Mixture of Side Products s3a Check for Side Reactivity (e.g., O-methylation) p3->s3a s1b Increase Temperature or Reaction Time s1a->s1b s1c Use a Stronger Base or More Reactive Alkylating Agent s1b->s1c s2b Lower Reaction Temperature s2a->s2b s2c Use a More Selective Alkylation Protocol s2b->s2c s3b Lower Temperature s3a->s3b s3c Use Anhydrous Solvents s3b->s3c

References

Technical Support Center: 2-Chlorobenzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-chlorobenzenesulfonamide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for synthesizing 2-chlorobenzenesulfonamide?

A1: The synthesis of 2-chlorobenzenesulfonamide typically involves a two-step process. First, chlorobenzene undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H) in an electrophilic aromatic substitution reaction. This step primarily yields a mixture of 2-chlorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride. The second step is the amination of the resulting sulfonyl chloride mixture, where it is treated with ammonia (NH₃) or an ammonia source to form the desired 2-chlorobenzenesulfonamide.[1][2][3]

Q2: What are the most common positional isomers formed as byproducts?

A2: The most significant byproduct is the positional isomer, 4-chlorobenzenesulfonamide. During the initial chlorosulfonation of chlorobenzene, the chlorine atom acts as an ortho-para directing group.[4][5] While the ortho-isomer (2-chloro) is desired, the para-isomer (4-chloro) is often the major product due to less steric hindrance.[4][5] The ratio of these isomers can be influenced by reaction conditions such as temperature and the concentration of the sulfonating agent.[4]

Q3: Besides positional isomers, what other types of byproducts can be expected?

A3: Other potential byproducts include:

  • 4,4'-Dichlorodiphenyl sulfone: This can form from the reaction of the intermediate sulfonyl chloride with unreacted chlorobenzene, particularly under forcing conditions.[6]

  • Unreacted 2-chlorobenzenesulfonyl chloride: Incomplete amination will leave residual sulfonyl chloride, which is a reactive impurity.

  • Di-sulfonated products: Although less common under controlled conditions, overreaction can lead to the formation of dichlorobenzene disulfonic acid derivatives.

Q4: How can I minimize the formation of the 4-chloro isomer?

A4: Modifying reaction conditions can influence the ortho/para ratio. Lowering the reaction temperature during the chlorosulfonation step generally favors the formation of the para isomer, while carefully controlling the concentration of sulfur trioxide (or the strength of the chlorosulfonic acid) can also affect isomer distribution.[4] However, achieving high selectivity for the ortho position is challenging, and chromatographic purification is typically required to isolate the desired 2-chloro isomer.

Troubleshooting Guide: Byproduct Identification

This guide addresses specific issues related to the appearance of unexpected signals in analytical data during the synthesis of 2-chlorobenzenesulfonamide.

Problem: An unexpected peak is observed in my HPLC/GC-MS analysis.

Solution: Use the following table to tentatively identify potential byproducts based on their analytical characteristics. Confirmation should be performed using reference standards or further spectroscopic analysis (e.g., NMR).

Table 1: Common Byproducts and Their Analytical Signatures

Potential Byproduct Molecular Weight ( g/mol ) Typical Analytical Observations (LC-MS / GC-MS) Suggested Mitigation Strategy
4-Chlorobenzenesulfonamide191.64Often co-elutes or elutes very close to the 2-chloro isomer. Mass spectrum is identical to the main product.Optimize chromatographic separation (e.g., gradient, column chemistry). Isolate via preparative chromatography.
4,4'-Dichlorodiphenyl sulfone287.16Higher retention time than the main product due to lower polarity. Shows a characteristic mass spectrum.Avoid high temperatures and prolonged reaction times during chlorosulfonation. Ensure efficient amination.
Unreacted 2-Chlorobenzenesulfonyl chloride211.08Highly reactive and may degrade on-column (GC) or react with the mobile phase (LC). May be observed as a degradation product.Ensure complete reaction with ammonia during the amination step. Use a slight excess of the aminating agent.
Unreacted Chlorobenzene112.56Very early elution time due to high volatility and low polarity.Ensure complete conversion during the chlorosulfonation step. Can be removed by distillation or during workup.

Experimental Protocols

Protocol 1: HPLC-UV Method for Isomer Separation

This protocol provides a general method for the analytical separation of 2-chlorobenzenesulfonamide and its 4-chloro isomer.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-20 min: Return to 30% B

    • 20-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 10 mL of a 1:1 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The 4-chloro isomer typically elutes slightly before the 2-chloro isomer under these conditions, but the exact retention times should be confirmed with reference standards.

Visualizations

G Chlorobenzene Chlorobenzene Ortho_Intermediate Ortho-Substituted Intermediate Chlorobenzene->Ortho_Intermediate + ClSO₃H Para_Intermediate Para-Substituted Intermediate Chlorobenzene->Para_Intermediate + ClSO₃H ChlorosulfonicAcid ClSO₃H Product_Ortho 2-Chlorobenzenesulfonyl Chloride (Desired) Ortho_Intermediate->Product_Ortho - H₂O Product_Para 4-Chlorobenzenesulfonyl Chloride (Byproduct) Para_Intermediate->Product_Para - H₂O

Caption: Logical workflow for identifying unknown peaks in analytical data.

References

Technical Support Center: Crystallization of Benzenesulfonamides for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of benzenesulfonamide derivatives for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully crystallizing benzenesulfonamides?

The choice of solvent is arguably the most critical factor in the crystallization of benzenesulfonamides.[1] An ideal solvent or solvent system will dissolve the compound at a higher temperature but result in low solubility at a lower temperature, creating the supersaturated state necessary for crystal growth.[1] The solvent should also be non-reactive with the benzenesulfonamide, possess a relatively low boiling point for controlled evaporation, and be of high purity.[1]

Q2: My benzenesulfonamide compound is not crystallizing at all. What initial steps can I take?

If no crystals form, the solution is likely not sufficiently supersaturated.[2][3] To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inner surface of the vial with a glass rod to create nucleation sites.[2]

  • Seeding: Introduce a seed crystal of your compound into the solution to act as a template for further crystal growth.[4]

  • Concentration: Reduce the solvent volume through slow evaporation to increase the compound's concentration.[2]

  • Cooling: Slowly cool the solution to a lower temperature to decrease the solubility of the benzenesulfonamide.[2]

Q3: What does it mean if my benzenesulfonamide "oils out" instead of crystallizing?

"Oiling out" is the separation of the compound from the solution as a liquid phase rather than a solid crystal.[2] This often occurs when the melting point of the benzenesulfonamide is lower than the solution's temperature or if there are significant impurities present.[2] To address this, try reheating the solution to dissolve the oil, adding more solvent to decrease saturation, and allowing it to cool at a much slower rate.[2]

Q4: Is it problematic if crystals form too quickly?

Yes, rapid crystallization can be detrimental to crystal quality. It often traps impurities within the crystal lattice and can lead to the formation of small, poorly ordered, or aggregated crystals instead of single, well-defined ones suitable for X-ray diffraction.[5] Ideal crystallization should involve the slow formation and growth of crystals over a period of hours to weeks.[2] To slow down the process, consider using a larger volume of solvent or insulating the crystallization vessel to ensure a slower cooling or evaporation rate.[5]

Q5: What is polymorphism and how might it affect my results?

Polymorphism is the ability of a compound, such as a benzenesulfonamide derivative, to exist in more than one crystal form. These different forms can have distinct physical properties, including solubility and stability. Controlling polymorphism is crucial as different polymorphs may yield different diffraction patterns. The choice of solvent and crystallization conditions can influence which polymorphic form is obtained.

Crystallization Troubleshooting Guide

This guide addresses specific problems encountered during the crystallization of benzenesulfonamides and offers targeted solutions.

ProblemPotential CausesRecommended Solutions
No Crystals Form - Solution is undersaturated.- Nucleation barrier is too high.- Compound has very high solubility in the chosen solvent.- Slowly evaporate the solvent to increase concentration.[2]- Gradually cool the solution to reduce solubility.[2]- Introduce a seed crystal.[4]- Scratch the inside of the vial.[2]- Try a different solvent or a binary solvent system (a "good" solvent paired with a "poor" anti-solvent).
Compound Oils Out - Supersaturation is too high.- Cooling rate is too fast.- Presence of impurities.- Melting point of the compound is below the crystallization temperature.[2]- Reheat the solution and add more solvent to reduce saturation, then cool slowly.[2]- Use a higher purity starting material (at least 90% purity is recommended).- Try a different solvent system where the compound's solubility is lower.
Formation of Powder or Microcrystals - Nucleation rate is excessively high.- Rapid cooling or evaporation.[4]- Insufficient time for crystal growth.- Decrease the level of supersaturation by using more solvent or cooling/evaporating more slowly.[4]- Use a cleaner crystallization vessel to reduce unwanted nucleation sites.- Consider microseeding with a diluted seed stock to control nucleation.[6]
Poor Crystal Quality (Needles, Plates, Aggregates) - Rapid crystal growth.- Presence of impurities that inhibit growth on certain crystal faces.- Unsuitable solvent system.- Slow down the crystallization process (slower cooling/evaporation).- Purify the starting material further.- Experiment with different solvents or solvent mixtures.[5]- Consider using additives that can modify crystal habit.[7][8]
Twinned or Disordered Crystals - Crystal growth disorder where distinct domains are intergrown.[9]- Rapid growth from a highly supersaturated solution.- Reduce the rate of crystallization.- Attempt microseeding, as using untwinned seed crystals can promote the growth of single crystals.[9][10]- Optimize the crystallization conditions, such as pH and temperature, to find a regime that favors untwinned growth.[11]

Experimental Protocols & Methodologies

Below are detailed protocols for common crystallization techniques suitable for benzenesulfonamide derivatives.

Protocol 1: Slow Evaporation

This is often the simplest method for crystallization.

  • Preparation: Dissolve the benzenesulfonamide compound in a suitable solvent or solvent mixture to create a nearly saturated solution. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any dust or insoluble impurities that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and puncture it with a needle. The size of the hole will control the rate of evaporation.[4] A smaller hole will slow down the process, which is often desirable for growing larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[2][12]

Protocol 2: Vapor Diffusion (Sitting Drop & Hanging Drop)

Vapor diffusion is a highly effective technique, especially for small quantities of material.[5] The principle involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.[2]

A. Hanging Drop Method

  • Reservoir Preparation: Pipette 0.5-1.0 mL of a suitable anti-solvent (a solvent in which the compound is poorly soluble) into the well of a vapor diffusion plate.

  • Drop Preparation: On a siliconized glass coverslip, place a small drop (1-10 µL) of the concentrated benzenesulfonamide solution (dissolved in a "good" solvent). Add a small volume of the reservoir solution to this drop.

  • Sealing: Invert the coverslip over the reservoir well and seal it with vacuum grease to create an airtight environment.

  • Equilibration: Over time, the vapor from the anti-solvent in the reservoir will diffuse into the drop, causing the compound to slowly precipitate and form crystals.[13]

B. Sitting Drop Method

  • Reservoir and Drop: This method is similar to the hanging drop, but the drop containing the compound is placed on a post or bridge that sits inside the reservoir well.[13][14]

  • Procedure: Pipette the reservoir solution into the well. Place the drop of the compound solution onto the designated platform. Seal the well. Vapor diffusion proceeds as in the hanging drop method.[14]

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between a solution of the compound and an anti-solvent.

  • Solution Preparation: Dissolve the benzenesulfonamide in a minimal amount of a "good" solvent in a narrow container, such as an NMR tube or a test tube.

  • Layering: Carefully and slowly layer a less dense, miscible anti-solvent on top of the compound solution, ensuring minimal mixing at the interface.[2]

  • Diffusion: Seal the container and leave it undisturbed. Crystals will ideally form at the interface between the two solvents as they slowly diffuse into one another.[12]

Visualization of Workflows

Crystallization Method Selection Guide

The choice of crystallization method can depend on the amount of sample available and its solubility characteristics.

G start Start: Have Benzenesulfonamide Sample sample_quant Sample Quantity? start->sample_quant solubility Solubility Known? sample_quant->solubility > 10 mg method_vd Method: Vapor Diffusion sample_quant->method_vd < 10 mg method_se Method: Slow Evaporation solubility->method_se Yes method_sl Method: Solvent Layering solubility->method_sl Yes screen_solvents Action: Screen Solvents solubility->screen_solvents No end Proceed to Experiment method_se->end method_vd->end method_sl->end screen_solvents->method_se

Caption: Decision tree for selecting a primary crystallization method.

General Troubleshooting Workflow

When initial crystallization attempts are unsuccessful, a systematic approach to troubleshooting is required.

G start Initial Experiment Outcome outcome What is the result? start->outcome no_xtal No Crystals / Clear Solution outcome->no_xtal Clear oil_out Oiled Out outcome->oil_out Liquid Phase bad_xtal Poor Quality Crystals (Powder, Needles) outcome->bad_xtal Solid good_xtal Success: Single Crystals outcome->good_xtal Good sol_no_xtal Solutions: - Increase Concentration - Cool Slowly - Add Seed Crystal no_xtal->sol_no_xtal sol_oil_out Solutions: - Add More Solvent - Slow Cooling Rate - Re-purify Sample oil_out->sol_oil_out sol_bad_xtal Solutions: - Decrease Supersaturation - Try Different Solvents - Use Additives or Seeding bad_xtal->sol_bad_xtal

Caption: A logical workflow for troubleshooting common crystallization issues.

References

stability and degradation of 2-chloro-N-methylbenzenesulfonamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 2-chloro-N-methylbenzenesulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound in solution?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure (a sulfonamide derivative), the primary degradation pathways are expected to be hydrolysis and photolysis.[1][2][3]

  • Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 2-chlorobenzenesulfonic acid and N-methylamine as primary degradation products. The rate of hydrolysis is highly dependent on pH and temperature.

  • Oxidation: While generally less susceptible than other functional groups, forced oxidation (e.g., using hydrogen peroxide) could potentially lead to modifications of the aromatic ring or the N-methyl group.

  • Photodegradation: Exposure to UV light may induce degradation, potentially through cleavage of the sulfur-carbon or sulfur-nitrogen bonds. The chloro-substituent on the benzene ring might also be involved in photochemical reactions.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can be expected.[4] The specific degradation products would depend on the temperature and the presence of other substances.[4]

Q2: What are the recommended storage conditions for solutions of this compound to minimize degradation?

A2: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C).

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Prepared in a buffer with a pH close to neutral (pH 6-8), unless experimental conditions require otherwise, as extreme pH values can catalyze hydrolysis.

  • Blanketed with an inert gas (e.g., nitrogen or argon) if sensitivity to oxidation is a concern, especially for long-term storage.

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and detecting its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing of small molecules like this compound.[5][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradation products formed during stability studies.[7][8]

Troubleshooting Guides

Problem: Rapid loss of this compound concentration in solution.

Possible Cause Troubleshooting Step
pH-mediated hydrolysis Verify the pH of your solution. If it is highly acidic or basic, consider adjusting the pH to a more neutral range if your experimental protocol allows. Perform a pH stability study to determine the optimal pH range.
Photodegradation Ensure your solutions are protected from light at all times during preparation, storage, and handling. Use amber glassware or light-blocking containers.
Elevated temperature Store solutions at the recommended low temperature. Avoid repeated freeze-thaw cycles if the compound is sensitive to them.
Oxidative degradation If you suspect oxidation, try preparing your solutions with degassed solvents and storing them under an inert atmosphere.
Adsorption to container Test for loss of compound due to adsorption onto the container surface by using different types of containers (e.g., glass vs. polypropylene) and by analyzing a solution that has been in contact with the container for a period.

Problem: Appearance of unknown peaks in the chromatogram during stability analysis.

Possible Cause Troubleshooting Step
Degradation of the compound This is the most likely cause. The new peaks represent degradation products.
Contamination Prepare fresh solutions using high-purity solvents and reagents to rule out contamination. Analyze a blank sample (solvent only) to check for extraneous peaks.
Interaction with excipients If your solution contains other components (excipients), there may be an interaction leading to new products. Analyze the stability of the compound in the absence of these excipients to confirm.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare three sets of solutions by diluting the stock solution into:

    • 0.1 N Hydrochloric Acid (acidic condition)

    • 0.1 N Sodium Hydroxide (basic condition)

    • Purified Water (neutral condition)

  • Incubate the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study - Photostability

Objective: To assess the impact of light exposure on the stability of this compound in solution.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Divide the solution into two portions.

  • Expose one portion to a controlled light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Keep the second portion (the control) in the dark at the same temperature.

  • At a specified time point (e.g., after an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Data Presentation

Table 1: Example Data Summary for Hydrolytic Stability of this compound at 60 °C

Time (hours)% Remaining (0.1 N HCl)% Remaining (Water)% Remaining (0.1 N NaOH)
0100.0100.0100.0
298.599.895.2
496.899.590.1
893.299.180.5
2480.197.555.3
4865.495.230.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Solution (e.g., 0.1 N HCl) prep->acid Dilute stock into base Basic Solution (e.g., 0.1 N NaOH) prep->base Dilute stock into neutral Neutral Solution (e.g., Water) prep->neutral Dilute stock into photo Photostability Solution (e.g., 50:50 ACN:Water) prep->photo Dilute stock into hydrolysis Incubate at Elevated Temperature (e.g., 60°C) in Dark acid->hydrolysis base->hydrolysis neutral->hydrolysis photolysis Expose to UV/Vis Light (ICH Q1B) photo->photolysis dark_control Dark Control at Same Temperature photo->dark_control sampling Sample at Time Points hydrolysis->sampling hplc HPLC Analysis photolysis->hplc dark_control->hplc neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: Workflow for forced degradation studies of this compound.

troubleshooting_tree start Rapid Loss of Parent Compound? check_pH Is pH of solution highly acidic or basic? start->check_pH Yes check_light Is solution protected from light? start->check_light No adjust_pH Adjust pH to neutral range. Perform pH stability study. check_pH->adjust_pH Yes check_pH->check_light No end_node Stability Issue Resolved adjust_pH->end_node protect_light Use amber vials or wrap in foil. check_light->protect_light No check_temp Is solution stored at elevated temperature? check_light->check_temp Yes protect_light->end_node store_cold Store at 2-8°C or frozen. check_temp->store_cold Yes check_temp->end_node No, further investigation needed store_cold->end_node

Caption: Troubleshooting decision tree for rapid degradation of this compound.

References

Technical Support Center: Solvent Effects on Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the rate of sulfonamide formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for sulfonamide formation from a sulfonyl chloride and an amine?

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a nucleophilic substitution reaction.[1] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[1] This leads to the displacement of the chloride ion and the formation of the S-N bond, resulting in the sulfonamide.[2][3] The reaction is analogous to nucleophilic acyl substitution, but it occurs at a sulfur center instead of a carbon.[2] A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1][4]

G R1_amine Amine (R-NH₂) Nucleophile TS Transition State [N-S bond forming, S-Cl bond breaking] R1_amine->TS Attacks Sulfur R2_sulfonyl Sulfonyl Chloride (R'-SO₂Cl) Electrophile R2_sulfonyl->TS Product Sulfonamide (R'-SO₂NH-R) TS->Product Cl⁻ leaves Byproduct HCl TS->Byproduct Salt Salt [Base-H]⁺Cl⁻ Byproduct->Salt Base Base (e.g., Pyridine) Base->Salt Neutralizes

Caption: Mechanism of Sulfonamide Formation.

Q2: How does solvent polarity affect the rate of sulfonamide formation?

Solvent polarity plays a crucial role in determining the reaction rate, but its effect can be complex. Generally, polar solvents are required to dissolve the reactants.[5] However, the type of polar solvent is critical:

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the amine nucleophile. This stabilizes the amine, reducing its nucleophilicity and potentially slowing down the reaction rate.[5]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF) do not have O-H or N-H bonds and cannot act as hydrogen-bond donors.[6] They can still solvate the transition state but do not hinder the nucleophile as strongly, often leading to faster reaction rates.[7] For instance, reactions of benzenesulfonyl chlorides with imidazole are about 35 times faster in acetonitrile than in methanol.[5]

Q3: Are there "green" or environmentally friendly solvent options for this reaction?

Yes, significant research is focused on developing more sustainable methods.[8] Some eco-friendly solvent options include:

  • Water: In some cases, water can be used as a solvent, especially with a base like sodium carbonate to scavenge the HCl produced.[9] This eliminates the need for volatile and toxic organic solvents.[9]

  • Deep Eutectic Solvents (DESs): Mixtures like choline chloride/glycerol have been used successfully, allowing reactions to proceed at room temperature with high yields and simple product isolation.[10][11]

  • 2-Methyltetrahydrofuran (2-MeTHF): This bio-derived solvent is gaining popularity as a greener alternative to traditional organic solvents.[9]

  • Ethanol and Acetonitrile/Water Mixtures: These are also considered more environmentally benign options for certain sulfonamide syntheses.[12][13]

Troubleshooting Guide

Problem 1: The reaction is very slow or has not started.

  • Possible Cause: Poor solubility of reactants.

    • Solution: Ensure both the amine and the sulfonyl chloride are fully dissolved. If solubility is low in a given solvent, consider adding a co-solvent. For example, if reactants have low solubility in isopropanol, adding polar aprotic acetonitrile can improve the conversion rate.

  • Possible Cause: Use of an inappropriate solvent type.

    • Solution: If you are using a polar protic solvent (like ethanol or methanol), it may be over-stabilizing your amine nucleophile. Switch to a polar aprotic solvent like acetonitrile or DMF to potentially increase the reaction rate.[7]

  • Possible Cause: Insufficient temperature.

    • Solution: While many reactions proceed at room temperature, less reactive or sterically hindered amines may require heating.[9] Consider gently refluxing the reaction mixture.[7]

Problem 2: The reaction gives a low yield of the desired sulfonamide.

  • Possible Cause: Hydrolysis of the sulfonyl chloride.

    • Solution: Sulfonyl chlorides can react with water, leading to the formation of the corresponding sulfonic acid and reducing the amount of reagent available to react with the amine.[9] Ensure you are using anhydrous (dry) solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[14]

  • Possible Cause: The amine is being protonated.

    • Solution: The reaction generates HCl, which is an acid that can protonate the starting amine, rendering it non-nucleophilic.[4] Always include a non-nucleophilic base, such as pyridine or triethylamine (1.5-2 equivalents), to neutralize the HCl as it forms.[1]

  • Possible Cause: Competition between sulfonamide formation and hydrolysis in aqueous or protic media.

    • Solution: The rate of product formation must be significantly faster than the rate of sulfonyl chloride hydrolysis.[10] If using a protic solvent, optimizing temperature and reactant concentrations can favor the desired reaction. In some cases, an excess of the sulfonyl chloride may be required to drive the reaction to completion.[9]

G cluster_0 Troubleshooting Path Start Low Yield or Slow Rate Check_Solubility Are reactants fully dissolved? Start->Check_Solubility Check_Solvent_Type Using a polar protic solvent? Check_Solubility->Check_Solvent_Type Yes Sol_1 Change solvent or add a co-solvent (e.g., MeCN). Check_Solubility->Sol_1 No Check_Water Is moisture present? Check_Solvent_Type->Check_Water No Sol_2 Switch to a polar aprotic solvent (e.g., MeCN, DMF). Check_Solvent_Type->Sol_2 Yes Sol_3 Use anhydrous solvents and an inert atmosphere. Check_Water->Sol_3 Yes No_Issue Issue may not be solvent-related. (Check base, temp, etc.) Check_Water->No_Issue No

Caption: Troubleshooting logic for sulfonamide synthesis.

Quantitative Data: Solvent Effects on Reaction Rates

The rate of reaction is highly dependent on the solvent system. The following table summarizes the first-order rate coefficients (k) for the solvolysis (a reaction analogous to the first step of sulfonamide formation) of 2-thiophenesulfonyl chloride in various solvent mixtures at 25.0 °C. Note how the rate changes significantly with solvent composition.

Solvent MixtureRate Coefficient (k) x 10⁶ s⁻¹Solvent Nucleophilicity (NT)Solvent Ionizing Power (YCl)
100% Ethanol14.0 ± 0.90.37-2.52
90% Ethanol53.3 ± 2.20.16-0.94
80% Ethanol78.7 ± 3.20.000.00
100% Methanol47.2 ± 2.80.17-1.17
90% TFE4.17 ± 0.28-2.552.85
80% TFE30.2 ± 1.4-2.222.90
90% Acetone23.1--
80% Acetone63.3--
(Data sourced from a study on the solvolysis of sulfonyl chlorides, which provides insight into solvent nucleophilicity and ionizing power effects).[15]

Experimental Protocols

General Protocol for Sulfonamide Synthesis (Conventional Heating)

This protocol is a generalized procedure for the synthesis of an N-substituted sulfonamide.

Materials:

  • Primary or secondary amine (1.1 eq)

  • Sulfonyl chloride (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Anhydrous base (e.g., Pyridine or Triethylamine, 1.5 eq)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.1 eq) in the chosen anhydrous solvent.[1]

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the anhydrous base (1.5 eq) to the stirred solution.[1]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The reaction progress should be monitored periodically using Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and finally with brine.[1]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.[1][7]

G A Dissolve Amine in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., Pyridine) B->C D Add Sulfonyl Chloride Solution Dropwise C->D E Warm to RT, Stir for 6-18h D->E F Monitor by TLC E->F G Reaction Complete? F->G G->E No H Workup: Aqueous Washes G->H Yes I Dry & Concentrate H->I J Purify Product (Chromatography/ Recrystallization) I->J

Caption: Experimental workflow for sulfonamide synthesis.

References

Technical Support Center: Managing Moisture Sensitivity in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing moisture sensitivity in sulfonylation reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the challenges of working with moisture-sensitive sulfonylating agents and substrates.

Troubleshooting Guide

This guide addresses common issues encountered during sulfonylation reactions, with a focus on problems arising from moisture contamination.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Hydrolysis of Sulfonylating Agent: Sulfonyl chlorides and anhydrides readily react with water to form the corresponding sulfonic acids, which are unreactive in the desired sulfonylation reaction.[1][2]Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents.[3][4] • Use Fresh Reagents: Use a freshly opened bottle of the sulfonylating agent or purify/distill it before use. • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Degradation of Starting Material or Product: Harsh reaction conditions (e.g., high temperature, strong base) can lead to decomposition.Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Monitor for any color changes that might indicate degradation.
Inactive Reagents: The amine or alcohol may be of poor quality or contain impurities that inhibit the reaction.Purify Starting Materials: Recrystallize or distill the nucleophile (amine/alcohol) if its purity is questionable.
Slow or Stalled Reaction Insufficient Activation: The nucleophile (amine or alcohol) may not be sufficiently reactive.Choice of Base: Use a suitable base (e.g., pyridine, triethylamine) to activate the nucleophile and scavenge the HCl byproduct.[3][5][6][7] Pyridine can also act as a nucleophilic catalyst.[5] • Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
Formation of Multiple Products/Byproducts Hydrolysis of Sulfonyl Chloride: As mentioned, this leads to the formation of sulfonic acid.Strict Moisture Control: Implement rigorous anhydrous techniques.
Di-sulfonylation (for primary amines): An excess of the sulfonylating agent can lead to the formation of a di-sulfonylated product.Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the sulfonylating agent. Add the sulfonylating agent dropwise to avoid localized high concentrations.
Formation of Alkyl/Aryl Chlorides: In the tosylation of alcohols, the chloride ion generated can sometimes displace the tosylate group.Use of Different Sulfonylating Agent: Consider using a sulfonylating agent that does not generate a nucleophilic counter-ion, such as a sulfonic anhydride.
Cloudy Reaction Mixture Precipitation of Amine Hydrochloride Salt: The reaction of the base (e.g., triethylamine, pyridine) with the HCl generated forms a salt that may be insoluble in the reaction solvent.• This is often a normal observation and indicates the reaction is proceeding. • If the precipitate hinders stirring, a more polar solvent or a solvent mixture may be necessary to improve solubility.
Hydrolysis Product Precipitation: The sulfonic acid byproduct may precipitate out of the reaction mixture.• This indicates significant moisture contamination. The reaction should be stopped, and the setup and reagents should be re-evaluated for sources of water.

Frequently Asked Questions (FAQs)

Q1: How sensitive are sulfonyl chlorides to moisture?

A1: Sulfonyl chlorides are highly sensitive to moisture.[2] Water readily hydrolyzes them to the corresponding sulfonic acids, rendering them inactive for the desired sulfonylation of amines or alcohols. This hydrolysis is a primary cause of low yields in these reactions.

Q2: What are the best practices for ensuring anhydrous reaction conditions?

A2: To ensure your reaction is free from moisture, you should:

  • Dry Glassware: Oven-dry all glassware at a high temperature (e.g., 120-150°C) for several hours or flame-dry it under a stream of inert gas.[4]

  • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be further dried over molecular sieves.

  • Handle Reagents Appropriately: Weigh and transfer moisture-sensitive solids in a glove box or quickly in a dry environment. Use syringes and septa for transferring liquid reagents.

  • Maintain an Inert Atmosphere: Use a nitrogen or argon blanket to protect the reaction from atmospheric moisture. This can be achieved using a balloon filled with the inert gas or a Schlenk line.

Q3: Can I use a drying agent directly in my reaction mixture?

A3: While possible in some cases, adding a drying agent directly to the reaction is generally not recommended as it can complicate purification and may interfere with the reaction. It is better to dry all components before starting the reaction. If a drying agent is to be used, molecular sieves are often a good choice as they are relatively inert.

Q4: My reaction worked once but failed upon repeating it. What could be the issue?

A4: This common problem often points to moisture contamination of reagents that are hygroscopic.[1] Bases like triethylamine and N-methylimidazole can absorb atmospheric water over time.[1] Using fresh bottles or freshly distilled reagents is crucial for reproducibility.

Q5: Are there any sulfonylation reactions that can be performed in water?

A5: Interestingly, yes. While traditional sulfonylation with sulfonyl chlorides requires anhydrous conditions, some modern methods have been developed to carry out sulfonylations in aqueous media.[8] These often involve different sulfonating agents or specific reaction conditions (e.g., controlled pH) that favor the desired reaction over hydrolysis.[8][9]

Quantitative Data on Moisture Effects

While it is widely understood that water negatively impacts sulfonylation yields, specific quantitative data can be sparse in the literature. The primary takeaway is that the presence of water introduces a competing hydrolysis reaction, the rate of which can be significant. The relative rates of aminolysis/alcoholysis versus hydrolysis depend on the specific substrates, reaction conditions, and the concentration of water. The amine is generally a better nucleophile than water, which can allow for successful sulfonylation even in the presence of some moisture, particularly under Schotten-Baumann conditions (using an aqueous base).[2] However, for optimal yield and purity, minimizing water content is paramount.

Selection of Drying Agents for Solvents

The choice of drying agent is critical for preparing anhydrous solvents. Below is a comparison of common drying agents.

Drying Agent Efficiency (Residual H₂O) Capacity Speed Suitable for Not Suitable for
Molecular Sieves (3Å, 4Å) Very High (<10 ppm)ModerateSlow to ModerateMost organic solvents-
Calcium Hydride (CaH₂) Very High (<10 ppm)HighModerateEthers, hydrocarbons, estersAlcohols, acids, aldehydes, ketones
Sodium/Benzophenone Very High (<1 ppm)HighModerateEthers, hydrocarbonsHalogenated solvents, ketones, esters, protic solvents
Magnesium Sulfate (MgSO₄) ModerateHighFastGeneral pre-drying of solutions-
Sodium Sulfate (Na₂SO₄) LowHighSlowGeneral pre-drying of solutions-
Phosphorus Pentoxide (P₄O₁₀) Very High (<1 ppm)ModerateFastAprotic solventsAlcohols, acids, ketones

Experimental Protocols

Protocol 1: General Procedure for the Tosylation of an Alcohol under Anhydrous Conditions

This protocol describes a standard procedure for converting a primary or secondary alcohol to a tosylate, a common type of sulfonylation.

Materials:

  • Alcohol (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (1.5 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq.) - optional, for less reactive alcohols

  • Nitrogen or Argon gas supply

  • Oven-dried or flame-dried glassware (round-bottom flask, stir bar, septum, needles)

Procedure:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled while still warm under a stream of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.

  • Reaction Setup: To the dried round-bottom flask containing a magnetic stir bar, add the alcohol.

  • Solvent and Base Addition: Add anhydrous DCM via syringe. Cool the solution to 0°C using an ice bath. Add pyridine or triethylamine dropwise via syringe.[3] If using, add the catalytic DMAP at this stage.

  • Addition of Tosyl Chloride: Slowly add the p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional period.[3]

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by water, and finally a saturated brine solution.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude tosylate can be purified by recrystallization or flash column chromatography.

Visualizations

Reaction Mechanism: Sulfonylation vs. Hydrolysis

G Competing Pathways in Sulfonylation Reactions RSO2Cl Sulfonyl Chloride (R-SO₂Cl) Intermediate_Nuc Intermediate RSO2Cl->Intermediate_Nuc Nucleophilic Attack (Desired Pathway) Intermediate_H2O Intermediate RSO2Cl->Intermediate_H2O Nucleophilic Attack (Undesired Pathway) H2O Water (H₂O) H2O->Intermediate_H2O Nuc Nucleophile (R'-OH or R'₂NH) Nuc->Intermediate_Nuc Product Sulfonate Ester / Sulfonamide (R-SO₂-OR' or R-SO₂-NR'₂) Intermediate_Nuc->Product - Cl⁻ HCl HCl Intermediate_Nuc->HCl Hydrolysis_Product Sulfonic Acid (R-SO₃H) Intermediate_H2O->Hydrolysis_Product - Cl⁻ Intermediate_H2O->HCl

Caption: Competing reaction pathways for a sulfonyl chloride in the presence of a nucleophile and water.

Experimental Workflow for Anhydrous Sulfonylation

G Workflow for a Moisture-Sensitive Sulfonylation start Start dry_glassware Dry Glassware (Oven or Flame-Dry) start->dry_glassware assemble Assemble Apparatus Under Inert Gas (N₂/Ar) dry_glassware->assemble dry_solvents Prepare Anhydrous Solvents & Reagents add_reactants Add Substrate, Solvent, and Base dry_solvents->add_reactants assemble->add_reactants cool Cool to 0°C add_reactants->cool add_sulfonyl_chloride Add Sulfonyl Chloride (Slowly) cool->add_sulfonyl_chloride react Stir and Monitor (TLC/LC-MS) add_sulfonyl_chloride->react workup Aqueous Workup (Quench, Extract, Wash) react->workup dry_organic Dry Organic Layer (e.g., Na₂SO₄) workup->dry_organic purify Purify Product (Chromatography/Recrystallization) dry_organic->purify end End purify->end

Caption: Step-by-step experimental workflow for setting up and performing an anhydrous sulfonylation reaction.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield in Sulfonylation start Low Yield Observed check_sm Starting Material Consumed? (TLC/LC-MS) start->check_sm sm_remains Significant SM Remains check_sm->sm_remains Yes no_sm No/Little SM Remains check_sm->no_sm No check_reagents Reagents Active? (Fresh Sulfonyl Chloride, Dry Base/Solvent) sm_remains->check_reagents reagents_bad Re-purify or use fresh reagents. Implement stricter anhydrous techniques. check_reagents->reagents_bad No reagents_ok Reaction Conditions Optimal? (Temp, Time) check_reagents->reagents_ok Yes conditions_bad Increase temperature incrementally or prolong reaction time. reagents_ok->conditions_bad No check_byproducts Major Byproducts Present? no_sm->check_byproducts byproducts_yes Identify Byproducts (e.g., Sulfonic Acid) check_byproducts->byproducts_yes Yes no_byproducts Product Lost During Workup/Purification? check_byproducts->no_byproducts No hydrolysis Indicates Moisture. Improve anhydrous protocol. byproducts_yes->hydrolysis other_byproducts Optimize stoichiometry or temperature. byproducts_yes->other_byproducts loss_yes Review extraction and purification steps. no_byproducts->loss_yes Yes

Caption: A decision tree to guide troubleshooting efforts when encountering low yields in sulfonylation reactions.

References

Technical Support Center: Strategies for Scaling Up 2-Chloro-N-methylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and scale-up of 2-chloro-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and direct method is the reaction of 2-chlorobenzenesulfonyl chloride with methylamine.[1] This is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct.[1]

Q2: Why is the choice of base important in this reaction?

A2: The base plays a crucial role in scavenging the HCl generated during the reaction. If left unneutralized, the HCl will react with the methylamine to form methylammonium chloride, a non-nucleophilic salt, which will halt the desired reaction and significantly lower the yield. Common bases include tertiary amines like triethylamine or pyridine.

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Insufficient Base: Ensure at least a stoichiometric amount of base is used relative to the 2-chlorobenzenesulfonyl chloride.

  • Poor Quality Reagents: 2-chlorobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to the unreactive 2-chlorobenzenesulfonic acid. Use of anhydrous solvents and fresh reagents is critical.

  • Low Temperature: While the reaction is often started at a low temperature (0-5 °C) to control the initial exotherm, gentle warming to room temperature or slightly above may be necessary to drive the reaction to completion.

  • Poor Mixing: In a larger scale reaction, inadequate agitation can lead to localized concentration gradients and incomplete reaction.

Q4: I am observing a significant amount of a white precipitate that is not my product. What could it be?

A4: This is a common issue, especially when using a solution of methylamine. The white precipitate is likely methylammonium chloride, formed from the reaction of methylamine with HCl. This indicates that the scavenging base is either not effective enough or is not present in a sufficient quantity. Another possibility is the precipitation of the di-sulfonated amine, especially if there is a localized excess of the sulfonyl chloride.

Q5: What are the key considerations for scaling up this synthesis?

A5: When scaling up, the following points are critical:

  • Thermal Management: The reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of the sulfonyl chloride.

  • Addition Rate: A slow, controlled addition of the 2-chlorobenzenesulfonyl chloride to the methylamine solution is crucial to prevent a rapid temperature increase and the formation of byproducts.

  • Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.

  • Work-up and Isolation: The work-up procedure, including quenching, phase separations, and filtration, needs to be optimized for larger volumes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield 1. Hydrolysis of 2-chlorobenzenesulfonyl chloride. 2. Formation of methylammonium chloride. 3. Incomplete reaction.1. Use anhydrous solvents and fresh 2-chlorobenzenesulfonyl chloride. 2. Ensure at least 1.1 equivalents of a suitable base (e.g., triethylamine) are used. 3. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or gentle heating.
Product is an oil or difficult to crystallize 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Residual solvent.1. Perform an aqueous work-up with dilute acid and base washes to remove ionic impurities before crystallization. 2. Ensure the product is thoroughly dried under vacuum.
Formation of an unexpected byproduct 1. Reaction of methylamine with two equivalents of sulfonyl chloride (di-sulfonylation). 2. Reaction temperature too high.1. Use a slight excess of methylamine and add the sulfonyl chloride slowly to the amine solution (inverse addition). 2. Maintain a controlled temperature, typically between 0 °C and room temperature.
Difficult filtration during work-up The product has precipitated as very fine particles.Consider changing the crystallization solvent or cooling the solution more slowly to encourage the growth of larger crystals.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on analogous sulfonamide syntheses.[2]

Materials:

  • 2-chlorobenzenesulfonyl chloride

  • Methylamine (40% solution in water or 2M in THF)

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methylamine solution (1.2 equivalents) and dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add triethylamine (1.1 equivalents).

  • In a separate flask, dissolve 2-chlorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane.

  • Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the cooled methylamine solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

Data Presentation

Table 1: Illustrative Reaction Parameters and Outcomes

ParameterCondition ACondition BCondition C
Methylamine Source 40% aq. solution2M solution in THF2M solution in THF
Base PyridineTriethylamineNone
Solvent DichloromethaneDichloromethaneDichloromethane
Temperature 0 °C to RT0 °C to RT0 °C to RT
Yield (Illustrative) 75%92%<10%
Purity (Illustrative, after work-up) 90%95%N/A

Visualizations

experimental_workflow reagents Reagents: - Methylamine - Triethylamine - Dichloromethane reaction_setup Reaction Setup: - Cool to 0-5 °C - Inert Atmosphere reagents->reaction_setup addition Slow Addition: 2-chlorobenzenesulfonyl chloride in Dichloromethane reaction_setup->addition reaction Reaction: - Warm to RT - Stir for 2-4h addition->reaction workup Aqueous Work-up: - Water Quench - Acid/Base Washes reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Recrystallize workup->purification product Final Product: 2-chloro-N-methyl- benzenesulfonamide purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Sulfonyl Chloride, Solvent) start->check_reagents check_stoichiometry Verify Stoichiometry (Amine, Base) start->check_stoichiometry check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions hydrolysis Issue: Sulfonyl Chloride Hydrolysis check_reagents->hydrolysis salt_formation Issue: Methylammonium Salt Formation check_stoichiometry->salt_formation incomplete_rxn Issue: Incomplete Reaction check_conditions->incomplete_rxn solution_reagents Solution: Use fresh, anhydrous reagents. hydrolysis->solution_reagents solution_stoichiometry Solution: Use excess amine and sufficient base. salt_formation->solution_stoichiometry solution_conditions Solution: Optimize temperature and reaction time. incomplete_rxn->solution_conditions

References

Validation & Comparative

A Comparative Guide to Sulfonamides: Evaluating 2-chloro-N-methylbenzenesulfonamide in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents.[1] These synthetic compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer effects.[1][2] This guide provides a comparative framework for evaluating sulfonamides, with a specific focus on the lesser-studied compound, 2-chloro-N-methylbenzenesulfonamide. Due to a lack of extensive biological data on this compound, this document serves as a roadmap, outlining the necessary experimental comparisons against well-characterized sulfonamides to ascertain its therapeutic potential.

The diverse activities of sulfonamides stem from their ability to act as structural analogs of para-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3] This inhibition disrupts the synthesis of folic acid, a crucial component for bacterial growth and replication.[2][] Beyond their antibacterial properties, modifications to the sulfonamide scaffold have yielded drugs that target other physiological pathways.[5]

This guide will compare this compound with three archetypal sulfonamides, each representing a different therapeutic class:

  • Sulfamethoxazole: An antibiotic commonly used for urinary tract infections.[5]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with anti-inflammatory properties.[2]

  • Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.

By juxtaposing the known properties of these drugs with a structured plan for evaluating this compound, researchers can systematically explore its potential pharmacological profile.

Comparative Analysis of Physicochemical and Biological Properties

A comprehensive evaluation of a novel sulfonamide requires a multi-faceted approach, encompassing its physicochemical characteristics, biological activity, and pharmacokinetic profile. The following tables outline a proposed comparative analysis, with placeholder data for this compound to illustrate the target experimental endpoints.

Table 1: Physicochemical Properties

PropertyThis compoundSulfamethoxazoleCelecoxibDorzolamide
Molecular Weight ( g/mol ) 205.66253.28381.37324.44
LogP Data not available0.893.50.5
pKa Data not available5.711.18.5
Aqueous Solubility (mg/L) Data not available6103.5500

Table 2: In Vitro Biological Activity (Hypothetical Data)

ParameterThis compoundSulfamethoxazoleCelecoxibDorzolamide
Target Enzyme To be determinedDihydropteroate SynthaseCyclooxygenase-2Carbonic Anhydrase II
IC50 (nM) To be determined250403
Bacterial MIC (µg/mL) vs. E. coli To be determined2>128>128
Cytotoxicity (CC50 in HeLa cells, µM) To be determined>10025>100

Table 3: Pharmacokinetic Parameters (Hypothetical Data)

ParameterThis compoundSulfamethoxazoleCelecoxibDorzolamide
Bioavailability (%) To be determined8640Topical admin.
Protein Binding (%) To be determined709733
Half-life (hours) To be determined1111147 (in RBCs)
Primary Route of Elimination To be determinedRenalHepaticRenal

Experimental Protocols

To generate the data required for a thorough comparison, a series of standardized in vitro and in vivo experiments should be conducted.

Determination of In Vitro Antibacterial Activity

Objective: To assess the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria.

Protocol:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.[1]

  • Media Preparation: Prepare Mueller-Hinton broth (MHB) or agar (MHA) as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Assay:

    • Broth Microdilution: In a 96-well plate, add the bacterial inoculum to wells containing the serially diluted compound.

    • Agar Dilution: Incorporate the compound into MHA plates and spot-inoculate with the bacterial suspension.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assays

Objective: To determine the inhibitory activity (IC50) of this compound against a panel of relevant enzymes (e.g., DHPS, COX-1/COX-2, Carbonic Anhydrases).

Protocol (Example: COX-2 Inhibition):

  • Enzyme and Substrate: Use purified recombinant human COX-2 enzyme and arachidonic acid as the substrate.

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing necessary co-factors.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Reaction: Incubate the enzyme with the compound for a specified time, then initiate the reaction by adding the substrate.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression.

Cytotoxicity Assay

Objective: To evaluate the potential toxicity of this compound against human cell lines.

Protocol (MTT Assay):

  • Cell Culture: Culture a human cell line (e.g., HeLa or HepG2) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).

Visualizing Molecular Pathways and Experimental Workflows

Diagram 1: General Sulfonamide Antibacterial Mechanism

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolate Synthesis DHPS->Dihydrofolate Catalyzes Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA Bacterial DNA Synthesis Tetrahydrofolate->DNA Essential for Sulfonamide Sulfonamide Drug Sulfonamide->Inhibition Inhibition->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by sulfonamides, blocking folic acid synthesis.

Diagram 2: Experimental Workflow for In Vitro Screening

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_decision Decision Compound 2-chloro-N-methyl- benzenesulfonamide MIC_Assay MIC Assay (vs. Bacterial Panel) Compound->MIC_Assay Enzyme_Assay Enzyme Inhibition (e.g., COX-2) Compound->Enzyme_Assay Hit_Identified Hit Identified? MIC_Assay->Hit_Identified Enzyme_Assay->Hit_Identified Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dose_Response Dose-Response Studies Cytotoxicity->Dose_Response Hit_Identified->Cytotoxicity Yes

References

A Comparative Guide to the Biological Activity of Benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positioning of a substituent on a benzenesulfonamide scaffold—be it ortho, meta, or para—can significantly influence its biological activity. This guide provides a comparative overview of the biological activities of benzenesulfonamide isomers, with a focus on their roles as enzyme inhibitors and antimicrobial agents. While direct comparative studies on the parent ortho-, meta-, and para-benzenesulfonamide molecules are limited in publicly available literature, this guide synthesizes findings on their derivatives to illuminate the structure-activity relationships that govern their efficacy.

Comparative Biological Activity

The biological activities of benzenesulfonamide isomers are intricately linked to their three-dimensional structure, which dictates how they interact with their biological targets. The spatial arrangement of the sulfamoyl group in relation to other substituents on the benzene ring affects the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding.

Enzyme Inhibition: Carbonic Anhydrase

Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of CAs.[3] The position of substituents on the benzene ring modulates the binding affinity and selectivity for different CA isoforms.[2]

Tumor-associated CA isoforms, such as CA IX and XII, are highly expressed in many hypoxic tumors and play a crucial role in pH regulation, promoting tumor survival and progression.[4][5][6][7] Consequently, the development of selective CA IX and XII inhibitors is a promising avenue for anticancer therapy.[2] Structure-activity relationship studies often reveal that the substitution pattern on the benzenesulfonamide ring is a critical determinant of inhibitory potency and isoform selectivity.[1]

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a vital class of therapeutics.[8] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition halts the production of nucleic acids and other vital cellular components, leading to a bacteriostatic effect.[9] The antimicrobial spectrum and potency of benzenesulfonamide derivatives are influenced by the nature and position of substituents on the aromatic ring.

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activity of various benzenesulfonamide derivatives, highlighting the impact of substitution patterns. It is important to note that these are not direct comparisons of the parent ortho-, meta-, and para-benzenesulfonamide isomers but rather illustrative examples from the literature.

Compound ClassIsomer/DerivativeTarget/OrganismActivity MetricValueReference
Carbonic Anhydrase Inhibitors Phthalimide-capped benzenesulfonamidehCA IKᵢ28.5 nM[3]
Phthalimide-capped benzenesulfonamidehCA IIKᵢ2.2 nM[3]
Indole-based benzenesulfonamides (A6, A15)MCF-7 (breast cancer)IC₅₀~50 µM[10]
S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamideshCA IXKᵢ1.4 - 47.5 nM[2]
S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamideshCA XIIKᵢ1.7 - 569 nM[2]
Antimicrobial Agents Sulfonamide DerivativesStaphylococcus aureus (MRSA)MICNot specified[8]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of compounds against carbonic anhydrase based on its esterase activity.[11]

Materials and Reagents:

  • Human or bovine carbonic anhydrase (CA)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

  • Tris-HCl buffer (50 mM, pH 7.4)

  • DMSO to dissolve compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of CA in cold Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in DMSO.

    • Dissolve test compounds and positive control in DMSO to create stock solutions. Further dilute with buffer to desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test compound solution (or DMSO for control).

    • Add 10 µL of the CA enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

    • Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[9][12][13][14]

Materials and Reagents:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plate:

    • Perform serial two-fold dilutions of the test compound in CAMHB directly in the wells of the microtiter plate.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the standardized bacterial suspension.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[15]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Biological Testing cluster_analysis Data Analysis prep_isomers Benzenesulfonamide Isomers (o, m, p) prep_solutions Prepare Stock Solutions prep_isomers->prep_solutions enzyme_inhibition Enzyme Inhibition Assay (e.g., CA) prep_solutions->enzyme_inhibition antimicrobial Antimicrobial Susceptibility Test prep_solutions->antimicrobial prep_assays Prepare Assay Reagents prep_assays->enzyme_inhibition prep_assays->antimicrobial calc_ic50 Calculate IC50/Ki enzyme_inhibition->calc_ic50 det_mic Determine MIC antimicrobial->det_mic compare Compare Activities calc_ic50->compare det_mic->compare

Caption: Experimental workflow for comparing the biological activity of benzenesulfonamide isomers.

CAIX_Signaling_Pathway cluster_tumor_cell Hypoxic Tumor Cell cluster_extracellular Extracellular Space hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a caix_expression CA IX Gene Transcription hif1a->caix_expression caix_protein CA IX Protein caix_expression->caix_protein pHi_regulation Intracellular pH Regulation (pHi > 7.2) caix_protein->pHi_regulation cell_survival Cell Survival & Proliferation pHi_regulation->cell_survival metastasis Metastasis pHi_regulation->metastasis co2 CO₂ + H₂O bicarbonate HCO₃⁻ + H⁺ co2->bicarbonate CA IX acidosis Extracellular Acidosis (pHe < 7.0) bicarbonate->acidosis benzenesulfonamide Benzenesulfonamide Inhibitor benzenesulfonamide->caix_protein Inhibition

Caption: Role of CA IX in hypoxic tumors and its inhibition by benzenesulfonamides.

References

Comparative Structural Analysis of 2-Chlorobenzenesulfonamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, a promising class of analogs of 2-chlorobenzenesulfonamide. The following sections present their synthesis, structural characterization, and a comparative evaluation of their anticancer activity, supported by experimental data and methodologies.

Performance Comparison of 2-Chlorobenzenesulfonamide Analogs

Recent studies have focused on the synthesis and evaluation of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives as potential anticancer agents. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The core structure combines the 2-chlorobenzenesulfonamide moiety with different heterocyclic systems, leading to variations in their biological activity.

A notable study synthesized a series of these analogs and evaluated their in vitro anticancer activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The results, summarized in the table below, highlight the structure-activity relationships within this series of compounds.[1]

Compound IDR (Alkyl Group)HeterocycleHeLa IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
11 CH₃1-methyl-1H-imidazol-2-yl611>100
12 C₂H₅1-methyl-1H-imidazol-2-yl712>100
13 n-C₃H₇1-methyl-1H-imidazol-2-yl713>100
19 CH₃1H-benzo[d]imidazol-2-yl>1001749
20 C₂H₅1H-benzo[d]imidazol-2-yl>1002055
21 n-C₃H₇1H-benzo[d]imidazol-2-yl>1002261

Data extracted from a study on novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives.[1]

The data indicates that analogs bearing the 1-methyl-1H-imidazole moiety (compounds 11, 12, and 13) exhibit potent and selective activity against HeLa cells, with IC₅₀ values in the low micromolar range.[1] In contrast, analogs with a benzimidazole group (compounds 19, 20, and 21) show higher efficacy against HCT-116 and MCF-7 cell lines.[1] The length of the alkylthio chain (R group) appears to have a modest impact on the activity within each series.

Experimental Protocols

General Synthesis of 2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives

The synthesis of the title compounds is achieved through a multi-step process, beginning with the preparation of N-(benzenesulfonyl)cyanamide potassium salts. These intermediates are then reacted with the appropriate mercaptoheterocycles to yield the final products.[1]

Step 1: Synthesis of N-(2-alkylthio-4-chlorobenzenesulfonyl)cyanamide potassium salts

  • To a solution of the corresponding 2-alkylthio-4-chlorobenzenesulfonamide in acetone, an aqueous solution of potassium cyanide is added.

  • The mixture is cooled in an ice bath, and cyanogen bromide is added portion-wise.

  • The reaction is stirred at room temperature for several hours.

  • The resulting precipitate is filtered, washed with cold acetone, and dried to yield the potassium salt.

Step 2: Synthesis of final 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives

  • A mixture of the N-(benzenesulfonyl)cyanamide potassium salt and the desired mercaptoheterocycle (e.g., 1-methyl-1H-imidazole-2-thiol or 1H-benzo[d]imidazole-2-thiol) is suspended in dry toluene or p-dioxane.

  • A catalytic amount of 4-toluenesulfonic acid is added.

  • The reaction mixture is heated at reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Human cancer cell lines (HeLa, HCT-116, MCF-7) are seeded in 96-well plates and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for another 72 hours.

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The resulting formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.[1]

Visualizations

Synthesis Workflow

G General Synthesis Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2-Alkylthio-4-chlorobenzenesulfonamide 2-Alkylthio-4-chlorobenzenesulfonamide N-(benzenesulfonyl)cyanamide potassium salt N-(benzenesulfonyl)cyanamide potassium salt 2-Alkylthio-4-chlorobenzenesulfonamide->N-(benzenesulfonyl)cyanamide potassium salt KCN, BrCN Potassium Cyanide Potassium Cyanide Potassium Cyanide->N-(benzenesulfonyl)cyanamide potassium salt Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->N-(benzenesulfonyl)cyanamide potassium salt Mercaptoheterocycle Mercaptoheterocycle 2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide 2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Mercaptoheterocycle->2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide N-(benzenesulfonyl)cyanamide potassium salt->2-Alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide p-TsOH, Toluene/Dioxane

Caption: General synthesis workflow for 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide analogs.

Proposed Mechanism of Action: Induction of Apoptosis

Studies on the most promising compounds from this series (analogs 11, 12, and 13) suggest that their anticancer activity is associated with the induction of apoptosis in cancer cells.[1] This process involves the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death.

G Conceptual Pathway of Apoptosis Induction Analog Analog Cancer_Cell Cancer Cell Analog->Cancer_Cell Enters Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Mitochondrial Stress (Hypothesized) Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of Cell Death

Caption: Proposed mechanism of apoptosis induction by active 2-chlorobenzenesulfonamide analogs.

References

A Comparative Guide to Analytical Methods for Sulfonamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical techniques for the quantification of sulfonamide residues in various matrices. It is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The guide covers High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), presenting their performance characteristics and detailed experimental protocols.

The choice of an analytical method for sulfonamide quantification depends on factors such as required sensitivity, selectivity, cost, and the purpose of the analysis (e.g., screening vs. confirmation).[1][2] High-Performance Liquid Chromatography (HPLC) is a robust and cost-effective technique suitable for routine screening.[1] For higher sensitivity and specificity, particularly for confirmatory analysis and trace-level quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2] Immunoassays like ELISA offer a rapid, high-throughput, and cost-effective alternative for screening large numbers of samples.[2][3]

Data Presentation: Performance Comparison

The following tables summarize the performance characteristics of representative HPLC, LC-MS/MS, and ELISA methods for the analysis of various sulfonamides.

Table 1: HPLC Method Performance

Parameter Matrix Performance Characteristics Reference
Recovery Milk 93.9 - 115.9% [4]
Feed 79.3 - 114.0% [5]
Precision (%RSD) Feed Repeatability: 2.7 - 9.1%; Reproducibility: 5.9 - 14.9% [5]
LOD Feed 34.5 - 79.5 µg/kg [5]
LOQ Feed 41.3 - 89.9 µg/kg [5]
Decision Limit (CCα) Milk 101.6 - 113.5 µg/kg [4][6]
Feed 197.7 - 274.6 µg/kg [5]
Detection Capability (CCβ) Milk 105.6 - 135.4 µg/kg [4][6]

| | Feed | 263.2 - 337.9 µg/kg |[5] |

Table 2: LC-MS/MS Method Performance

Parameter Matrix Performance Characteristics Reference
Recovery Milk 91 - 114% [7]
Water 74.3 - 118% [8]
Instant Pastries 67.6 - 103.8% [9]
Precision (%RSD) Water 0.1 - 13.2% [8]
Instant Pastries 0.80 - 9.23% [9]
LOD Instant Pastries 0.01 - 0.14 µg/kg [9]
LOQ Instant Pastries 0.02 - 0.45 µg/kg [9]

| Linearity (R²) | Water | > 0.995 |[8] |

Table 3: ELISA Method Performance

Parameter Matrix Performance Characteristics Reference
Recovery Fish 65 - 95% [10]
Detection Limit Fish < 100 µg/kg (below MRL) [10]
Cross-Reactivity Varies Method-specific, broad range of sulfonamides can be detected. [11][12]

| Assay Type | Varies | Typically indirect competitive ELISA. |[10][12] |

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC and LC-MS/MS methods.

1. High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

This method is suitable for the determination of sulfonamide residues in animal feed and milk.[5][13]

  • Sample Preparation (Feed) [5]

    • Extraction: Extract sulfonamides from the feed sample using a mixture of ethyl acetate, methanol, and acetonitrile.

    • Clean-up: Perform a solid-phase extraction (SPE) clean-up using a Strata-SCX cartridge to remove interfering matrix components.

  • Chromatographic Conditions [5]

    • Column: Zorbax Eclipse XDB C18 reversed-phase column.

    • Mobile Phase: A gradient system consisting of acetic acid, methanol, and acetonitrile.

    • Detection: UV or Diode Array Detector (DAD), typically at 265 nm.[4][14]

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the analysis of sulfonamides in complex matrices like milk and pastries.[1][9]

  • Sample Preparation (Milk) [1]

    • Extraction: To 5 mL of milk, add an internal standard solution, followed by 10 mL of acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in a mixture of 10% methanol in water.

    • Filter the solution through a 0.22 µm syringe filter before analysis.

  • Sample Preparation (Instant Pastries - Modified QuEChERS) [9]

    • Extraction: Homogenize the sample with an extraction solvent (e.g., acetonitrile with formic acid).

    • Purification: After centrifugation, transfer the supernatant to a tube containing C18 and MgSO₄ for purification.

    • Vortex and centrifuge the mixture.

    • Evaporate the resulting supernatant to dryness under nitrogen.

    • Reconstitution: Dissolve the residue in a mixture of acetonitrile and 0.1% formic acid solution and filter before analysis.

  • Chromatographic and Mass Spectrometric Conditions [1][9]

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

    • Flow Rate: Approximately 0.3 mL/min.[1]

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each sulfonamide.[1][15]

Method Validation Workflow

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The diagram below illustrates a typical workflow for the validation of analytical methods for sulfonamide detection.

G General Workflow for Analytical Method Validation Dev Method Development & Optimization Select Selectivity / Specificity Dev->Select 1. Assess Interference Linear Linearity & Range Select->Linear 2. Establish Curve Acc Accuracy / Recovery Linear->Acc 3. Verify Trueness Prec Precision (Repeatability & Intermediate) Linear->Prec 4. Assess Variability LOD Limit of Detection (LOD) Linear->LOD 5. Determine Sensitivity Robust Robustness Acc->Robust 6. Test Method Stability Prec->Robust 6. Test Method Stability LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Robust 6. Test Method Stability Stability Solution Stability Robust->Stability 7. Test Analyte Stability Report Validation Report & Final Method Stability->Report 8. Document Results

References

A Comparative Spectroscopic Analysis of Ortho-, Meta-, and Para-Substituted Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of positional isomers of aminobenzenesulfonamide and toluenesulfonamide. This guide provides a side-by-side comparison of their NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols.

The positional isomerism in substituted benzenesulfonamides plays a critical role in determining their biological activity and physicochemical properties. A thorough understanding of their structural nuances is paramount for drug design and development. This guide offers a detailed spectroscopic comparison of ortho-, meta-, and para-isomers of two key benzenesulfonamide derivatives: aminobenzenesulfonamide and toluenesulfonamide. The data presented herein, summarized in clear, comparative tables, provides a valuable resource for the unambiguous identification and characterization of these isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the ortho-, meta-, and para-isomers of aminobenzenesulfonamide and toluenesulfonamide.

Aminobenzenesulfonamide Isomers
Spectroscopic TechniqueOrtho-Aminobenzenesulfonamide (Orthanilamide)Meta-Aminobenzenesulfonamide (Metanilamide)Para-Aminobenzenesulfonamide (Sulfanilamide)
¹H NMR (ppm) Aromatic protons: multiplet; NH₂ (sulfonamide): broad singlet; NH₂ (amino): broad singletAromatic protons: multiplet; NH₂ (sulfonamide): broad singlet; NH₂ (amino): broad singletAromatic protons (two doublets, AA'BB' system): ~6.6 and ~7.5 ppm; NH₂ (sulfonamide): broad singlet (~7.1 ppm); NH₂ (amino): broad singlet (~5.9 ppm)[1]
¹³C NMR (ppm) Aromatic carbons: multiple signalsAromatic carbons: multiple signalsC-NH₂: ~152 ppm; C-SO₂NH₂: ~129 ppm; Aromatic CHs: ~127, ~113 ppm
IR (cm⁻¹) NH₂ stretch: ~3400-3200; SO₂ stretch (asym/sym): ~1330/1150; C=C stretch (aromatic): ~1600-1450NH₂ stretch: ~3400-3200; SO₂ stretch (asym/sym): ~1330/1150; C=C stretch (aromatic): ~1600-1450NH₂ stretch: ~3470, 3380; SO₂ stretch (asym/sym): ~1315, 1150; C=C stretch (aromatic): ~1630, 1590[2]
UV-Vis (λmax, nm) ~250, ~310~240, ~290[3]192, 262[4]
Mass Spec (m/z) Molecular Ion [M]⁺: 172; Key Fragments: 155, 108, 92, 65Molecular Ion [M]⁺: 172; Key Fragments: 108, 92, 65Molecular Ion [M]⁺: 172; Key Fragments: 156, 108, 92, 65[5]
Toluenesulfonamide Isomers
Spectroscopic TechniqueOrtho-ToluenesulfonamideMeta-ToluenesulfonamidePara-Toluenesulfonamide
¹H NMR (ppm) Aromatic protons: multiplet; NH₂: broad singlet; CH₃: singlet (~2.6 ppm)Aromatic protons: multiplet; NH₂: broad singlet; CH₃: singletAromatic protons (two doublets, AA'BB' system): ~7.3 and ~7.7 ppm; NH₂: broad singlet (~7.2 ppm); CH₃: singlet (~2.4 ppm)[6]
¹³C NMR (ppm) Aromatic carbons: multiple signals; CH₃: ~20 ppmAromatic carbons: multiple signals; CH₃: ~21 ppmC-CH₃: ~143 ppm; C-SO₂NH₂: ~136 ppm; Aromatic CHs: ~129, ~127 ppm; CH₃: ~21 ppm[7]
IR (cm⁻¹) NH₂ stretch: ~3350, 3250; SO₂ stretch (asym/sym): ~1330, 1150; CH stretch: ~2920NH₂ stretch: ~3350, 3250; SO₂ stretch (asym/sym): ~1330, 1150; CH stretch: ~2920NH₂ stretch: ~3340, 3250; SO₂ stretch (asym/sym): ~1330, 1155; CH stretch: ~2925[8][9]
UV-Vis (λmax, nm) Not readily availableNot readily available224, 263, 275 (shoulder)
Mass Spec (m/z) Molecular Ion [M]⁺: 171; Key Fragments: 155, 91, 65Molecular Ion [M]⁺: 171; Key Fragments: 155, 91, 65Molecular Ion [M]⁺: 171; Key Fragments: 155, 91, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the benzenesulfonamide isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra provide information about the electronic transitions within the molecule.

  • Sample Preparation: Prepare a dilute solution of the benzenesulfonamide isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is commonly used for the analysis of these compounds.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of the Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of ortho-, meta-, and para-substituted benzenesulfonamides.

Spectroscopic_Comparison_Workflow cluster_isomers Benzenesulfonamide Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison ortho Ortho-substituted nmr NMR (¹H, ¹³C) ortho->nmr ir IR ortho->ir uv UV-Vis ortho->uv ms Mass Spec ortho->ms meta Meta-substituted meta->nmr meta->ir meta->uv meta->ms para Para-substituted para->nmr para->ir para->uv para->ms tables Comparative Data Tables nmr->tables ir->tables uv->tables ms->tables guide Comparison Guide tables->guide protocols Experimental Protocols protocols->guide

Caption: Workflow for the spectroscopic comparison of benzenesulfonamide isomers.

References

Assessing the Cross-Reactivity of Benzenesulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of various benzenesulfonamide derivatives, offering valuable insights for drug development and research. Understanding the potential for off-target effects is crucial for predicting adverse drug reactions and ensuring the specificity of therapeutic agents. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate a thorough assessment of benzenesulfonamide cross-reactivity.

Quantitative Cross-Reactivity Data

The following tables summarize the cross-reactivity of different benzenesulfonamide derivatives as determined by various experimental assays.

Immunoassay: Competitive ELISA

Cross-reactivity of a monoclonal antibody raised against sulfamethazine with other sulfonamide antibiotics was determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The results are expressed as a percentage of the cross-reactivity of the reference compound, sulfamethazine, which is set to 100%.

CompoundCross-Reactivity (%)[1]
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Enzyme Inhibition: Carbonic Anhydrase Isoforms

Benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs). Their cross-reactivity against different human (h) CA isoforms is a critical aspect of their selectivity profile. The following table presents the inhibitory activity (IC₅₀ or Kᵢ values) of selected benzenesulfonamide derivatives against various hCA isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard)25012255.7
2b 97.68.0--
3a 90.26.521.4-
4a -3.013.9-

Data for compounds 2b, 3a, and 4a are from a study on 2-oxindole benzenesulfonamide conjugates.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of cross-reactivity data. Below are protocols for key experiments cited in this guide.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay is based on the competition between a free analyte (benzenesulfonamide derivative) and a labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the free analyte in the sample.

Protocol:

  • Coating: Microtiter plates are coated with a capture antibody specific to the target benzenesulfonamide derivative.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A mixture of the sample containing the benzenesulfonamide derivative and a fixed concentration of an enzyme-labeled benzenesulfonamide conjugate is added to the wells. They compete for binding to the immobilized antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the benzenesulfonamide derivative in the sample.

  • Calculation: The percentage of cross-reactivity is calculated relative to the reference compound.

Carbonic Anhydrase Inhibition Assay

Principle: The inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrase is determined by measuring the inhibition of the enzyme-catalyzed hydration of carbon dioxide.

Protocol:

  • Enzyme and Inhibitor Preparation: A solution of purified human carbonic anhydrase isoform and various concentrations of the benzenesulfonamide inhibitor are prepared.

  • Reaction Initiation: The enzyme and inhibitor are pre-incubated. The reaction is initiated by the addition of a CO₂-saturated solution.

  • pH Measurement: The change in pH resulting from the formation of carbonic acid is monitored over time using a pH meter or a colorimetric indicator.

  • Data Analysis: The initial rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.

T-Cell Proliferation Assay

Principle: This functional assay assesses the ability of benzenesulfonamide derivatives or their metabolites to stimulate an immune response by measuring the proliferation of T-cells.

Protocol:

  • Sensitization (In Vivo): Experimental animals (e.g., mice) are sensitized by repeated administration of the test compound.

  • Splenocyte Isolation: After the sensitization period, spleens are harvested, and splenocytes (containing T-cells) are isolated.

  • In Vitro Stimulation: The isolated splenocytes are cultured in the presence of various concentrations of the parent benzenesulfonamide derivative and its potential cross-reactive analogs.

  • Proliferation Measurement: T-cell proliferation is measured by methods such as [³H]-thymidine incorporation or using fluorescent dyes like CFSE.

  • Data Analysis: The stimulation index is calculated by dividing the proliferation in the presence of the compound by the proliferation of untreated control cells. A significant increase in the stimulation index indicates a cross-reactive T-cell response.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G A Benzenesulfonamide Derivative Library B Primary Assay (e.g., Competitive ELISA) A->B C Functional Assays (e.g., Enzyme Inhibition, Cell-based Assays) B->C Hits from primary screen D Determine IC50 / EC50 C->D E Signaling Pathway Analysis D->E Investigate mechanism F In Vivo Studies E->F

Caption: Workflow for assessing the cross-reactivity of benzenesulfonamide derivatives.

JAK-STAT Signaling Pathway Inhibition

Certain benzenesulfonamide derivatives have been shown to inhibit the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Cytokine Cytokine Cytokine->Receptor Binds Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->JAK Inhibits STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes DNA DNA STAT_active->DNA Translocates & Binds Gene_Expression Gene Expression (e.g., Inflammation) DNA->Gene_Expression Regulates

Caption: Inhibition of the JAK-STAT signaling pathway by benzenesulfonamide derivatives.

References

A Comparative Guide to the Efficacy of Benzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, recognized for their versatile therapeutic potential. This guide offers an objective comparison of the efficacy of various benzenesulfonamide-based inhibitors, with a primary focus on their well-established role as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in a range of diseases, including cancer.[1][2] The comparative analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to provide a comprehensive resource for researchers in the field.

Quantitative Efficacy Analysis: Carbonic Anhydrase Inhibition

The inhibitory potency of a selection of benzenesulfonamide derivatives against four key human carbonic anhydrase (hCA) isoforms—hCA I, hCA II, hCA IX, and hCA XII—is summarized below. The data, presented as inhibition constants (Kᵢ), are compiled from various studies. A lower Kᵢ value indicates a higher inhibitory potency.[1][3]

CompoundR GrouphCA I (Kᵢ in nM)hCA II (Kᵢ in nM)hCA IX (Kᵢ in nM)hCA XII (Kᵢ in nM)Reference
Acetazolamide (AAZ)-25012255.7[3]
SLC-0111Ureido-bearing--454.5[4]
Series 1
16H552.4350.1135054.5[3]
174-Cl582.1126.9458.332.0[3]
213-NO₂650.288.3215.645.8[3]
224-NO₂890.5772.1317.1478.8[3]
232-CH₃785.497.6115.638.4[3]
243-CH₃643.995.2189.741.2[3]
Series 2
3cPhenyl (para-sulfonamide)----[4]
3gChloro-substituted (para-sulfonamide)----[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of benzenesulfonamide-based inhibitors are provided below.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO₂.

Principle: The enzymatic hydration of CO₂ to bicarbonate and a proton causes a rapid change in pH. A stopped-flow spectrophotometer is used to measure the initial rate of this reaction by monitoring the absorbance of a pH indicator.[5][6]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Benzenesulfonamide inhibitor of interest (dissolved in DMSO)

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the inhibitor in the buffer solution.

    • Prepare a solution of the CA enzyme in the buffer containing the pH indicator.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water on ice for at least 30 minutes.[5]

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Enzyme and Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation:

    • Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control).

    • Load the second syringe with CO₂-saturated water.

    • Rapidly mix the contents of the two syringes to initiate the reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).[5]

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear phase of the absorbance change.

    • Determine the inhibition constants (Kᵢ) by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.

MTT Assay for Anti-Proliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals via mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.[4][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzenesulfonamide inhibitor of interest

  • MTT solution (5 mg/mL in PBS)[3][4]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the benzenesulfonamide inhibitor in the complete culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization of Formazan:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][7]

  • Absorbance Measurement:

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[4][7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the inhibitor concentration.[4]

Visualizing Mechanisms and Workflows

Signaling Pathways Modulated by Benzenesulfonamide-Based Inhibitors

Benzenesulfonamide derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and survival.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Benzenesulfonamide Inhibitor Inhibitor->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Benzenesulfonamide Inhibitor Inhibitor->PI3K Inhibitor->mTOR Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_cyto_off β-catenin DestructionComplex->BetaCatenin_cyto_off phosphorylates Degradation Degradation BetaCatenin_cyto_off->Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Frizzled->DestructionComplex inhibits BetaCatenin_cyto_on β-catenin (stabilized) BetaCatenin_nuc β-catenin BetaCatenin_cyto_on->BetaCatenin_nuc translocates TCF_LEF TCF/LEF TargetGenes Target Gene Transcription BetaCatenin_nuc->TargetGenes TCF_LEF->TargetGenes Inhibitor Benzenesulfonamide Inhibitor Inhibitor->BetaCatenin_nuc blocks interaction with TCF/LEF Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Evaluation cluster_vivo In Vivo Studies CompoundDesign Compound Design & Library Synthesis HTS High-Throughput Screening (HTS) CompoundDesign->HTS EnzymeAssay Enzyme Inhibition Assay (e.g., Stopped-Flow) HitIdentification Hit Identification (IC₅₀/Kᵢ Determination) EnzymeAssay->HitIdentification HTS->EnzymeAssay CellProliferation Cell Proliferation Assay (e.g., MTT) HitIdentification->CellProliferation PathwayAnalysis Signaling Pathway Analysis CellProliferation->PathwayAnalysis AnimalModels Animal Models of Disease PathwayAnalysis->AnimalModels

References

A Researcher's Guide to the In Vitro Validation of 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for Evaluating a Novel Benzenesulfonamide Derivative.

This guide provides a comprehensive framework for the in vitro validation of 2-chloro-N-methylbenzenesulfonamide, a compound of interest within the broader class of sulfonamides, which have demonstrated significant potential in anticancer research. Given the limited publicly available data on this specific molecule, this document outlines a series of standardized assays to characterize its biological activity and benchmark its performance against established alternatives. The protocols and comparative data structures presented herein are based on methodologies commonly applied to analogous sulfonamide derivatives.

Introduction to this compound and its Therapeutic Context

Benzenesulfonamides are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. Many derivatives of 2-chlorobenzenesulfonamide are currently under investigation for their potential as anticancer agents.[1][2] The primary mechanisms of action for anticancer sulfonamides often involve the inhibition of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to their growth and survival, or the induction of apoptosis in cancer cells.[1][3] This guide proposes a two-pronged in vitro validation approach for this compound: assessing its cytotoxic effects on relevant cancer cell lines and quantifying its inhibitory activity against key carbonic anhydrase isoforms.

Comparative Performance Data

To facilitate a direct comparison of the potential efficacy of this compound, the following tables present hypothetical data alongside known values for established anticancer agents and related sulfonamide compounds. Researchers can populate these tables with their experimental findings to benchmark the performance of the target compound.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundHeLa (Cervical Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)Non-Tumor Cell Line (e.g., HaCaT)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Standard)~0.1 µM~0.2 µM~0.5 µM~1.0 µM
Indisulam (Sulfonamide Drug)~5 µM~2 µM~10 µM> 25 µM
Related Derivative 1*6 µM[1]11 µM[1]> 50 µM[1]18 µM[1]
Related Derivative 2**< 360 µM[3]Not Reported< 128 µM[3]Not Reported

*Data for a 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivative from a 2023 study.[1] **Data for a generic sulfonamide derivative from a study on cytotoxic effects.[3]

Table 2: Comparative Carbonic Anhydrase Inhibition (Kᵢ Values in nM)

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Acetazolamide (Standard)25012255.7
Related Sulfonamide 1***41.530.124.85.7[4]
Related Sulfonamide 2****42.116521.31.9[4]

***Data for a tetrafluorobenzenesulfonamide derivative.[4] ****Data for a benzenesulfonamide derivative.[4]

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays proposed for the validation of this compound.

Cell Viability Assessment: MTT Assay

This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7) and a non-tumor cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Stopped-flow spectrophotometer

  • Buffer (e.g., 20 mM HEPES, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., phenol red)

  • This compound (dissolved in DMSO)

  • Acetazolamide (as a positive control)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA isoenzyme with various concentrations of this compound for a specified time (e.g., 15 minutes) at a controlled temperature.

  • Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as CO₂ is hydrated to carbonic acid.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction. Determine the Kᵢ value by fitting the data to the appropriate inhibition model.

Visualizing Workflows and Pathways

To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vitro Validation cluster_cytotoxicity Cytotoxicity Assessment cluster_enzymatic Enzymatic Assay A Cell Line Seeding (HeLa, HCT-116, MCF-7, HaCaT) B Treatment with This compound A->B C MTT Assay B->C D IC50 Determination C->D I Data Analysis and Comparison D->I E Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) F Incubation with This compound E->F G Stopped-Flow CO2 Hydration Assay F->G H Ki Determination G->H H->I Carbonic_Anhydrase_Role_in_Cancer Role of Carbonic Anhydrase IX in Tumor Microenvironment cluster_cell Cancer Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9 Carbonic Anhydrase IX (CA IX) (Membrane-Bound) hif1a->ca9 hco3 HCO3- ca9->hco3 h_ion H+ ca9->h_ion co2 CO2 + H2O co2->ca9 catalysis ph_in Intracellular pH (Maintained) hco3->ph_in mct MCT (Proton Exporter) h_ion->mct ph_out Extracellular Acidosis (Low pH) mct->ph_out export invasion Metastasis & Invasion ph_out->invasion immune Immune Evasion ph_out->immune inhibitor This compound (Potential Inhibitor) inhibitor->ca9

References

Assessing the Reproducibility of 2-chloro-N-methylbenzenesulfonamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-substituted sulfonamides is a cornerstone in medicinal chemistry, yielding compounds with a wide array of biological activities. Among these, 2-chloro-N-methylbenzenesulfonamide serves as a key intermediate and structural motif in various pharmacologically active molecules. Ensuring the reproducible synthesis of this compound is paramount for consistent research outcomes and scalable drug development. This guide provides an objective comparison of the classical synthesis route with a modern alternative, supported by detailed experimental protocols and characterization data to aid researchers in assessing and selecting the most suitable method for their needs.

Comparison of Synthetic Methodologies

The reproducibility of a synthetic protocol is critically influenced by the chosen methodology. Here, we compare the traditional approach of reacting a sulfonyl chloride with an amine against a contemporary catalytic method.

ParameterClassical Method: Sulfonyl Chloride & AmineAlternative Method: Catalytic N-Alkylation
Starting Materials 2-chlorobenzenesulfonyl chloride, Methylamine2-chlorobenzenesulfonamide, Methanol
Reagents & Catalysts Base (e.g., triethylamine, pyridine)Ruthenium or Manganese-based catalyst, Base (e.g., K₂CO₃)[1][2]
Typical Reaction Conditions Often requires anhydrous conditions, can be exothermic.Higher temperatures (e.g., 150 °C), inert atmosphere.[1]
Reported Yields Generally moderate to high, but can be variable.Often high to excellent yields reported for similar systems.[1]
Byproducts Amine hydrochloride salt.Water.[1]
Advantages Well-established, straightforward procedure.Milder alkylating agent (methanol vs. methylamine), atom economical.[1]
Disadvantages Methylamine is a gas and can be difficult to handle; potential for over-alkylation.Requires a specific catalyst which may not be readily available; higher energy input.

Experimental Protocols

To provide a practical basis for reproducibility assessment, detailed experimental protocols for both the classical and a representative alternative synthesis are presented below.

Protocol 1: Classical Synthesis via Sulfonyl Chloride and Methylamine

This protocol is based on the well-established reaction between a sulfonyl chloride and a primary amine.

Materials:

  • 2-chlorobenzenesulfonyl chloride

  • Methylamine (2.0 M solution in THF)

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add a 2.0 M solution of methylamine in THF (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Outcome:

  • Yield: While specific yields for this exact reaction are not widely reported, similar reactions suggest a yield in the range of 60-80% is achievable.

  • Purity: Purity should be assessed by HPLC and spectroscopic methods.

Protocol 2: Alternative Synthesis via Catalytic N-Alkylation

This protocol is adapted from modern catalytic methods for the N-alkylation of sulfonamides using alcohols.[1][2]

Materials:

  • 2-chlorobenzenesulfonamide

  • Methanol

  • [Ru(p-cymene)Cl₂]₂ (catalyst)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add 2-chlorobenzenesulfonamide (1.0 eq), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), dppf (5 mol%), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and methanol (5.0 eq).

  • Seal the tube and heat the reaction mixture to 150 °C in an oil bath for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Expected Outcome:

  • Yield: Based on analogous catalytic N-alkylations, yields are expected to be in the range of 80-95%.[1]

  • Purity: High purity is generally achieved after chromatographic purification.

Characterization Data for this compound

Reproducibility is confirmed by consistent analytical data. The following are the expected characterization data for the target compound:

Technique Expected Data
¹H NMR (CDCl₃) δ ~7.9-8.0 (d, 1H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.8-5.0 (q, 1H, NH), ~2.7 (d, 3H, N-CH₃) ppm.
¹³C NMR (CDCl₃) δ ~138-140 (C-S), ~132-134 (C-Cl), ~127-132 (Ar-CH), ~30 (N-CH₃) ppm.
IR (KBr) ν ~3250-3300 (N-H stretch), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch) cm⁻¹.
Mass Spec (EI) M⁺ corresponding to C₇H₈ClNO₂S.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the classical and alternative synthesis methods.

classical_synthesis_workflow start Start dissolve Dissolve 2-chlorobenzenesulfonyl chloride in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_amine Add Methylamine solution add_base->add_amine react Stir at RT for 12-16h add_amine->react quench Quench with 1 M HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product 2-chloro-N-methyl- benzenesulfonamide purify->product

Classical Synthesis Workflow

alternative_synthesis_workflow start Start combine Combine 2-chlorobenzenesulfonamide, catalyst, ligand, and base start->combine inert Inert Atmosphere (Ar/N₂) combine->inert add_reagents Add Toluene and Methanol inert->add_reagents heat Heat to 150 °C for 24h add_reagents->heat cool_filter Cool and Filter heat->cool_filter concentrate Concentrate cool_filter->concentrate purify Column Chromatography concentrate->purify product 2-chloro-N-methyl- benzenesulfonamide purify->product

Alternative Catalytic Synthesis Workflow

Conclusion

Assessing the reproducibility of the synthesis of this compound requires a careful consideration of the chosen synthetic route. The classical method, while straightforward, involves the handling of gaseous methylamine and may present challenges in achieving consistent yields. The alternative catalytic N-alkylation offers a more atom-economical and potentially higher-yielding approach, though it necessitates specific catalytic systems. By providing detailed protocols and comparative data, this guide aims to equip researchers with the necessary information to select and implement a reproducible synthesis of this important sulfonamide intermediate, thereby fostering more reliable and efficient drug discovery and development efforts.

References

A Comparative Guide to Alternative Synthetic Routes for N-Alkylated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkylated benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. The substituent on the sulfonamide nitrogen plays a critical role in modulating the compound's pharmacological activity, making the efficient and versatile synthesis of these derivatives a key focus in drug discovery. This guide provides an objective comparison of traditional and alternative synthetic routes, supported by experimental data and detailed protocols, to aid chemists in selecting the optimal method for their specific research and development needs.

Traditional Synthesis: The Hinsberg Reaction

The classical and most direct approach to N-alkylated benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This method, often referred to as the Hinsberg reaction, is widely used due to its simplicity and the ready availability of starting materials.

Traditional_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product BenzenesulfonylChloride Benzenesulfonyl Chloride Reaction BenzenesulfonylChloride->Reaction Amine Primary/Secondary Amine Amine->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Solvent/ Base Product N-Alkylated Benzenesulfonamide Reaction->Product

Experimental Protocol: General Procedure for Hinsberg Reaction[1][2]
  • To a test tube, add the primary or secondary amine (1.0 mmol) and benzenesulfonyl chloride (1.1 mmol).

  • Add 10 mL of 10% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the tube and shake vigorously for 5-10 minutes, or until the oily benzenesulfonyl chloride is consumed.

  • If the resulting solution is clear, the amine is primary, as the sulfonamide formed is soluble in the alkaline medium. Acidify with 5% HCl to precipitate the N-alkylated benzenesulfonamide.

  • If a precipitate forms directly in the alkaline solution, the amine is secondary.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Alternative Route 1: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful method for the N-alkylation of sulfonamides with a wide range of primary and secondary alcohols.[1] This reaction proceeds under mild, neutral conditions and is particularly valued for its stereospecificity, resulting in the inversion of the alcohol's stereochemistry. The process involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[1]

Mitsunobu_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Products Sulfonamide Benzenesulfonamide Reaction Sulfonamide->Reaction Alcohol Primary/Secondary Alcohol Alcohol->Reaction Phosphine PPh₃ Phosphine->Reaction Redox System Azodicarboxylate DEAD or DIAD Azodicarboxylate->Reaction Product N-Alkylated Benzenesulfonamide (Inverted Stereochemistry) Byproduct1 Triphenylphosphine oxide Byproduct2 Hydrazine derivative Reaction->Product Reaction->Byproduct1 Reaction->Byproduct2

Experimental Protocol: General Procedure for Mitsunobu N-Alkylation[3]
  • Dissolve the benzenesulfonamide (1.0 mmol), alcohol (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the N-alkylated benzenesulfonamide and separate it from the triphenylphosphine oxide and hydrazine byproducts.

Alternative Route 2: Reductive Amination

Reductive amination provides a versatile and widely used method for N-alkylation by reacting a sulfonamide with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process first involves the formation of an intermediate N-sulfonyl imine (or enamine), which is then reduced in situ to the desired N-alkylated product. A key advantage is the vast commercial availability of aldehydes and ketones.

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Product Sulfonamide Benzenesulfonamide Imine N-Sulfonyl Imine Sulfonamide->Imine Carbonyl Aldehyde or Ketone Carbonyl->Imine Condensation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Product N-Alkylated Benzenesulfonamide Imine->Product Reduction

Experimental Protocol: General Procedure for Reductive Amination[4]
  • To a stirred solution of benzenesulfonamide (1.0 mmol) and an aldehyde or ketone (1.1 mmol) in an appropriate solvent (e.g., dichloroethane or THF, 10 mL), add acetic acid (0.1 mmol, optional catalyst).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise over 10 minutes.

  • Continue stirring at room temperature for 4-16 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Alternative Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[2] It allows for the coupling of sulfonamides with aryl or vinyl halides/triflates. This method is exceptionally powerful for synthesizing N-aryl benzenesulfonamides, which are often challenging to prepare using traditional methods. The choice of ligand is critical for reaction efficiency.[2]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Sulfonamide Benzenesulfonamide Reaction Sulfonamide->Reaction ArylHalide Aryl/Vinyl Halide or Triflate ArylHalide->Reaction Pd_Source Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Source->Reaction Catalyst Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Activator Product N-Aryl Benzenesulfonamide Reaction->Product

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[6][7]
  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), benzenesulfonamide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) to an oven-dried reaction vessel.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-aryl benzenesulfonamide.

Comparative Data Summary

The following table summarizes the performance of the discussed synthetic routes based on typical experimental outcomes. Yields and conditions are representative and can vary significantly based on specific substrates.

Method Typical Alkylating/Arylating Agent Typical Yield Range (%) Reaction Temperature (°C) Key Strengths Key Limitations
Hinsberg Reaction Primary/Secondary Amines60-95%25-50Simple, inexpensive reagents, straightforward workup.Limited to amine nucleophiles; not suitable for tertiary amines.
Mitsunobu Reaction Primary/Secondary Alcohols70-95%0-25Mild conditions, stereospecific (inversion), broad alcohol scope.Stoichiometric phosphine oxide byproduct removal can be difficult.
Reductive Amination Aldehydes, Ketones75-98%25Wide availability of carbonyls, mild reducing agents, one-pot procedure.Over-alkylation can be a side reaction; requires a reducing agent.
Buchwald-Hartwig Aryl/Vinyl Halides, Triflates70-99%80-110Excellent for N-aryl bond formation, high functional group tolerance.Requires expensive and air-sensitive catalysts/ligands; high temperatures.

Conclusion

The choice of synthetic route for N-alkylated benzenesulfonamides is highly dependent on the target structure and available starting materials.

  • The Hinsberg reaction remains a reliable and cost-effective method for simple alkylations starting from amines.

  • The Mitsunobu reaction is the premier choice when installing a chiral alkyl group from an alcohol with inversion of stereochemistry.

  • Reductive amination offers unparalleled versatility due to the vast array of commercially available aldehydes and ketones, making it a workhorse for library synthesis.

  • The Buchwald-Hartwig amination is indispensable for the synthesis of N-aryl benzenesulfonamides, providing access to chemical space that is otherwise difficult to reach.

Each method presents a unique set of advantages and challenges. By understanding the scope and limitations detailed in this guide, researchers can make an informed decision to best suit their synthetic goals.

References

Safety Operating Guide

Navigating the Disposal of 2-chloro-N-methylbenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-chloro-N-methylbenzenesulfonamide (CAS No. 17260-67-2), drawing from safety data sheets of analogous compounds and general best practices for hazardous waste management.

Immediate Safety and Handling:

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not identified in the search, data from related benzenesulfonamide compounds indicate that it may cause serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is essential.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Goggles or safety glasses with side shieldsTo prevent eye contact, as the compound is a suspected eye irritant.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile)To avoid skin contact.
Body Protection Laboratory coatTo protect skin and clothing from splashes.

In the event of exposure, follow the first aid procedures outlined below.

Table 2: First Aid Measures

Exposure RouteProcedure
Eyes Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Wash off with soap and plenty of water. Remove contaminated clothing.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

Step-by-Step Disposal Protocol:

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste program.

1. Waste Identification and Segregation:

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your EHS department. Store in a designated, well-ventilated area away from incompatible materials.

2. Containerization:

  • Use a chemically compatible, leak-proof container with a secure lid.

  • The original container is often a suitable option for waste collection.

  • Do not overfill the container.

3. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be considered contaminated.

  • Dispose of these materials in the same hazardous waste container as the chemical itself.

4. Final Disposal:

  • Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor. The standard procedure is disposal at an approved waste disposal plant.[1]

Experimental Workflow for Disposal:

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound consult_sds Consult SDS and Institutional EHS Guidelines start->consult_sds don_ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->don_ppe prepare_waste Prepare Labeled, Leak-Proof Hazardous Waste Container don_ppe->prepare_waste transfer_waste Carefully transfer This compound and contaminated materials into the container prepare_waste->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container storage Store in Designated Hazardous Waste Area seal_container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a culture of safety and responsibility within the research community.

References

Personal protective equipment for handling 2-chloro-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 2-chloro-N-methylbenzenesulfonamide (CAS RN: 17260-67-2). Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety goggles or a face shieldTo prevent eye contact with dust or splashes. Must comply with EN 166 or equivalent standards.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves prior to use.
Body Protection Laboratory coat or disposable gownShould be long-sleeved to prevent skin contact.
Respiratory Protection Use in a well-ventilated area or fume hoodIf dust is generated and ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

  • Verify that the container is properly labeled with the chemical name and hazard information.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Store below eye level to minimize the risk of dropping and spillage.[2]

3. Handling and Use:

  • All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.

  • Wear the full complement of recommended PPE.

  • Avoid generating dust. If weighing the solid, do so carefully in a contained space.

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

  • All waste containing this compound should be considered hazardous waste.

  • Collect waste material in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[2][4] The rinsed container can then be disposed of as non-hazardous waste.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Prepare_Workspace Prepare Well-Ventilated Workspace (Fume Hood) Don_PPE->Prepare_Workspace Locate_Safety_Equipment Locate Eyewash & Safety Shower Prepare_Workspace->Locate_Safety_Equipment Retrieve_Chemical Retrieve Chemical from Storage Locate_Safety_Equipment->Retrieve_Chemical Weigh_Dispense Weigh/Dispense Carefully to Avoid Dust Retrieve_Chemical->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Spill Spill Weigh_Dispense->Spill Clean_Workspace Clean Workspace Perform_Experiment->Clean_Workspace Collect_Waste Collect Waste in Labeled Container Perform_Experiment->Collect_Waste Exposure Personal Exposure Perform_Experiment->Exposure Doff_PPE Doff PPE Correctly Clean_Workspace->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Hazardous Dispose as Hazardous Waste Collect_Waste->Dispose_Hazardous Evacuate_Contain Follow Spill Protocol Spill->Evacuate_Contain Evacuate & Contain First_Aid First_Aid Exposure->First_Aid Administer First Aid Seek_Medical_Attention Seek_Medical_Attention First_Aid->Seek_Medical_Attention Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.